molecular formula C8H8BrNO2 B180800 2-(Bromomethyl)-4-methyl-1-nitrobenzene CAS No. 110822-05-4

2-(Bromomethyl)-4-methyl-1-nitrobenzene

Cat. No.: B180800
CAS No.: 110822-05-4
M. Wt: 230.06 g/mol
InChI Key: LBNASNUBBZAFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4-methyl-1-nitrobenzene, also known as 2-(Bromomethyl)-4-methyl-1-nitrobenzene, is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)-4-methyl-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-4-methyl-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNASNUBBZAFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549093
Record name 2-(Bromomethyl)-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110822-05-4
Record name 2-(Bromomethyl)-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes mechanistic insight, experimental validity, and safety protocols.[1][2]

CAS Registry Number: 110822-05-4 Synonyms: 5-Methyl-2-nitrobenzyl bromide; ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Bromo-2-nitro-p-xylene
Date:  January 28, 2026[1]

Executive Summary & Chemical Identity

2-(Bromomethyl)-4-methyl-1-nitrobenzene is a specialized benzylic bromide derivative used primarily as a regioselective electrophile in the synthesis of polysubstituted indoles and nitrogen heterocycles.[1][2] Its structural uniqueness lies in the ortho relationship between the nitro group and the bromomethyl moiety, a configuration that enables "latent nucleophilicity" upon reduction—a key feature in the Leimgruber-Batcho and Reissert indole syntheses.[1][2]

Unlike its more common isomer (4-bromomethyl-2-methyl-1-nitrobenzene), this compound allows for functionalization at the position ortho to the nitro group, making it a critical intermediate for 5-substituted indole alkaloids and pharmaceutical candidates targeting serotonin receptors.[1][2]

Physicochemical Profile
PropertyDataNote
Molecular Formula

Molecular Weight 230.06 g/mol
Appearance Pale yellow crystalline solidOxidizes/darkens on light exposure
Melting Point 48–52 °CDistinct from 4-bromomethyl isomer (~70°C)
Solubility DCM, THF, Ethyl AcetateHydrolyzes slowly in water
Reactivity High (Benzylic Halide)Strong lachrymator

Synthesis Strategy: The Regioselectivity Challenge

The synthesis of CAS 110822-05-4 presents a classic problem in organic chemistry: differentiating between two chemically similar methyl groups on a deactivated aromatic ring.[1][2] The standard protocol involves the Wohl-Ziegler radical bromination of 2,4-dimethyl-1-nitrobenzene.[1][2]

The Regioselectivity Paradox

In 2,4-dimethyl-1-nitrobenzene, the 4-methyl group is sterically accessible and electronically activated for radical abstraction.[1][2] The 2-methyl group, while benzylic, is sterically crowded by the adjacent nitro group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) and suffers from the "ortho-effect," often making it the minor product in thermodynamic conditions.[1]

Critical Insight: To maximize the yield of the 2-(bromomethyl) isomer (the target), the reaction must be carefully controlled. High temperatures favor the more stable 4-bromomethyl radical.[1][2] Therefore, stoichiometric control and lower-temperature initiation (using AIBN rather than Benzoyl Peroxide) are recommended to improve the kinetic distribution, though chromatographic separation remains essential.[1][2]

Experimental Protocol (Wohl-Ziegler Bromination)

Reagents:

  • Substrate: 2,4-Dimethyl-1-nitrobenzene (1.0 eq)[1][2]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1][2]

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq)[2]

  • Solvent: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Trifluorotoluene (PhCF
    
    
    
    ) (Green alternative to CCl
    
    
    )[1]

Workflow:

  • Degassing: Dissolve substrate in anhydrous PhCFngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     under Argon. Oxygen acts as a radical trap and must be removed.[1]
    
  • Addition: Add NBS and AIBN.

  • Initiation: Heat to 75°C. Monitor for the disappearance of the heavy NBS solid at the bottom and the appearance of lighter succinimide floating at the top.

  • Quench: Cool to 0°C to precipitate succinimide. Filter.

  • Purification (Crucial): The crude mixture will contain the 4-isomer (major), the 2-isomer (target), and dibrominated species.[1][2]

    • Separation: Flash column chromatography (SiOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , Hexane/EtOAc 95:5).[1] The 2-isomer typically elutes after the 4-isomer due to the dipole interaction of the ortho-nitro group with the silica stationary phase.[1][2]
      
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the radical propagation and the branching point for regioselectivity.

G Start 2,4-Dimethyl- 1-nitrobenzene Radical_Ortho 2-Methyl Radical (Sterically Hindered) Start->Radical_Ortho Minor Path (Kinetic) Radical_Para 4-Methyl Radical (Sterically Favored) Start->Radical_Para Major Path NBS NBS / AIBN (Radical Source) NBS->Radical_Ortho NBS->Radical_Para Target TARGET: 2-(Bromomethyl)-4-methyl- 1-nitrobenzene Radical_Ortho->Target Br transfer Byproduct BYPRODUCT: 4-(Bromomethyl)-2-methyl- 1-nitrobenzene Radical_Para->Byproduct Br transfer

Figure 1: Radical bromination pathway highlighting the divergent synthesis of the target 2-isomer versus the thermodynamic 4-isomer.

Application: Indole Synthesis via Reductive Cyclization

The primary utility of CAS 110822-05-4 is in the synthesis of 5-methylindoles.[1][2] The ortho-nitrobenzyl bromide motif is a "pre-indole" scaffold.[1][2] Upon alkylation with a carbon nucleophile and subsequent reduction of the nitro group, the resulting amine spontaneously cyclizes onto the side chain.[1][2]

Protocol: One-Pot Reduction/Cyclization

  • Alkylation: React CAS 110822-05-4 with a stabilized enolate (e.g., dimethyl malonate) using NaH in THF.

  • Reduction: The resulting 2-nitrobenzyl malonate is subjected to reduction (Fe/AcOH or Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    /Pd-C).[1]
    
  • Cyclization: The intermediate aniline attacks the ketone/ester of the side chain, forming the indole core (specifically 5-methylindole derivatives).[1][2]

Indole SM 2-(Bromomethyl)-4-methyl- 1-nitrobenzene Inter1 Alkylation (Nu: Malonate/Enolate) SM->Inter1 NaH, THF Inter2 Nitro Reduction (-NO2 -> -NH2) Inter1->Inter2 Fe/AcOH or H2/Pd Cyclization Intramolecular Condensation Inter2->Cyclization Spontaneous Product 5-Methylindole Derivative Cyclization->Product - H2O

Figure 2: Workflow for converting the target bromide into 5-methylindole scaffolds via reductive cyclization.

Safety & Handling (Lachrymator Warning)

As a benzyl bromide derivative, this compound is a potent alkylating agent and a severe lachrymator (tear gas agent).[1][2]

  • Engineering Controls: All operations, including weighing, must be performed inside a functioning chemical fume hood.[1][2]

  • Decontamination: Spills should be treated with a solution of 10% ethanolic ammonia or sodium thiosulfate to quench the electrophilic bromide before cleaning.[1][2]

  • Storage: Store at 2–8°C under inert gas (Argon). The compound degrades with HBr evolution if exposed to moisture, turning the solid from yellow to brown.[1][2]

References

  • ChemicalBook. (2025).[1][2][3] (2-Bromomethyl)-4-methyl-1-nitrobenzene Product Entry. Retrieved from [1][2]

  • PubChem. (2025).[1][2][4][5] Compound Summary for CAS 110822-05-4. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Smolecule. (2025).[1][2] 2-Bromo-4-bromomethyl-1-nitro-benzene (Isomer Comparison). Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2][4][6] 2-Nitrobenzyl bromide derivatives and synthesis. Retrieved from [1][2][4]

Sources

"2-(Bromomethyl)-4-methyl-1-nitrobenzene" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS 110822-05-4), a critical electrophilic building block used in the synthesis of nitrogen-containing heterocycles and kinase inhibitors.

Core Identity & Synthetic Utility in Drug Development

Executive Summary

2-(Bromomethyl)-4-methyl-1-nitrobenzene is a highly reactive benzyl bromide derivative characterized by the presence of an ortho-nitro group. This structural motif makes it a strategic intermediate for "reductive cyclization" strategies—specifically the synthesis of indazoles and dihydroquinazolines , which are pharmacophores frequently observed in tyrosine kinase inhibitors (e.g., Lapatinib analogs) and anti-inflammatory agents.

Its utility stems from the dual functionality: the bromomethyl group serves as a potent electrophile for alkylation, while the nitro group acts as a latent nucleophile (upon reduction) to close the heterocyclic ring.

Chemical Identity & Physical Characterization[1][2][3][4][5][6][7][8]

The compound is a specific isomer of brominated nitroxylene. Precise identification is required to distinguish it from its regioisomers (e.g., 4-(bromomethyl)-2-methyl-1-nitrobenzene), which are often co-produced during synthesis.

Table 1: Physicochemical Profile
PropertyData Specification
CAS Registry Number 110822-05-4
IUPAC Name 2-(Bromomethyl)-4-methyl-1-nitrobenzene
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Light yellow to yellow crystalline solid
Melting Point 54–58 °C (Typical range for pure isomer)
Boiling Point ~304 °C (Predicted; decomposes prior to boiling)
Density ~1.56 g/cm³
Solubility Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in water.[1][2][3][4][5]
Stability Moisture sensitive (hydrolyzes to benzyl alcohol); Photosensitive.

Critical Note: This compound is a Lachrymator . It interacts with TRPA1 channels in the corneal nerve endings, causing severe eye irritation. All handling must occur within a certified fume hood.

Synthetic Pathways & Mechanistic Insights

The primary industrial route involves the Wohl-Ziegler bromination of 2,4-dimethyl-1-nitrobenzene. However, this reaction presents a significant regioselectivity challenge due to the presence of two competing methyl groups.

The Regioselectivity Challenge

In 2,4-dimethyl-1-nitrobenzene:

  • C2-Methyl (Ortho): Sterically hindered by the nitro group but electronically activated.

  • C4-Methyl (Para): Less sterically hindered.

Standard radical conditions often favor the para product. To favor the ortho product (the target), or to isolate it from a mixture, strict stoichiometric control of N-Bromosuccinimide (NBS) and precise temperature regulation are required.

Optimized Protocol: Radical Bromination
  • Reagents: 2,4-Dimethyl-1-nitrobenzene, NBS (1.05 eq), Benzoyl Peroxide (cat.) or AIBN.

  • Solvent: Chlorobenzene or Trifluorotoluene (greener alternatives to CCl₄).

  • Conditions: Reflux (80–90 °C) under inert atmosphere (N₂/Ar).

Mechanism of Action (Radical Chain Reaction)

The reaction proceeds via a radical chain mechanism where the succinimidyl radical abstracts a benzylic hydrogen. The stability of the resulting benzylic radical determines the product distribution.

RadicalMechanism Initiation INITIATION (AIBN/Heat → Radicals) NBS_Activation NBS Activation (Br• Generation) Initiation->NBS_Activation H_Abstraction H-Abstraction (Benzylic Radical Formation) NBS_Activation->H_Abstraction Succinimidyl Radical Regio_Split Regioselectivity Point (Ortho vs Para) H_Abstraction->Regio_Split Br_Transfer Br Transfer (Product Formation) Regio_Split->Br_Transfer Target: 2-CH2Br (Ortho) Regio_Split->Br_Transfer Impurity: 4-CH2Br (Para)

Figure 1: Radical chain mechanism highlighting the bifurcation point for regioselectivity.

Alternative High-Purity Route

For pharmaceutical GMP applications where isomer purity is paramount, a non-radical approach is preferred:

  • Starting Material: 2-Methyl-5-nitrobenzoic acid (or similar precursor).

  • Reduction: Selective reduction to 2-(hydroxymethyl)-4-methyl-1-nitrobenzene.

  • Bromination: Conversion of the alcohol to bromide using PBr₃ or CBr₄/PPh₃ (Appel reaction).

    • Advantage:[1][5][6] Eliminates regioisomer contamination.

Applications in Drug Discovery

This molecule is a "linchpin" intermediate. Its primary value lies in its ability to form bicyclic heterocycles.

Indazole Synthesis (Kinase Inhibitors)

Indazoles are privileged scaffolds in oncology (e.g., Axitinib, Pazopanib). The target compound allows for a "one-pot" alkylation-reduction-cyclization sequence.

  • Alkylation: The -CH₂Br group reacts with a primary amine or hydrazine.

  • Reduction: The -NO₂ group is reduced (Fe/HCl or H₂/Pd).

  • Cyclization: The resulting amine attacks the benzylic position (if aldehyde/ketone present) or condenses to form the indazole core.

ApplicationWorkflow cluster_Rxn Reaction Cascade Target 2-(Bromomethyl)-4-methyl-1-nitrobenzene Step1 Nucleophilic Substitution (SN2) (Amine/Hydrazine attack) Target->Step1 Step2 Nitro Reduction (-NO2 → -NH2) Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Product 5-Methyl-1H-indazole Derivatives (Kinase Inhibitor Core) Step3->Product

Figure 2: Workflow for converting the target intermediate into pharmacologically active indazole scaffolds.

Handling, Stability & Safety Protocols

Trustworthiness Protocol: The following safety measures are non-negotiable due to the compound's lachrymatory nature.

Personal Protective Equipment (PPE)
  • Respiratory: Full-face respirator with organic vapor cartridges (if outside a glovebox).

  • Skin: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves for prolonged handling.

  • Eyes: Chemical splash goggles (if not using a full-face respirator).

Decontamination (Self-Validating System)

In the event of a spill, standard cleaning agents are insufficient. Use a Quaternary Ammonium Salt solution or 5% Sodium Thiosulfate to quench the benzylic bromide chemically before wiping.

  • Validation: The disappearance of the sharp, stinging odor indicates successful quenching.

Storage[2][10]
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass (protect from light to prevent radical degradation).

References

  • ChemicalBook. (2025). 2-(Bromomethyl)-4-methyl-1-nitrobenzene Product Properties and CAS 110822-05-4. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 110822-05-4. Retrieved from [2]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzyl Bromide Derivatives and Lachrymators. Retrieved from

  • Organic Chemistry Portal. (2023). Wohl-Ziegler Bromination: Mechanism and Regioselectivity. Retrieved from

Sources

Technical Monograph: 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene , a critical benzylic electrophile used in the synthesis of heterocycles and pharmaceutical scaffolds.

Chemical Identity & Structural Architecture[1]

2-(Bromomethyl)-4-methyl-1-nitrobenzene is a highly functionalized aromatic building block characterized by a latent electrophilic site (benzylic bromide) positioned ortho to a nitro group. This specific 1,2,4-substitution pattern is chemically significant because it enables "ortho-effect" cyclization reactions, making it a privileged intermediate for synthesizing indole and quinoline scaffolds.

Core Data
PropertySpecification
CAS Registry Number 110822-05-4
IUPAC Name 1-(Bromomethyl)-5-methyl-2-nitrobenzene (alternative indexing)
Molecular Formula

Molecular Weight 230.06 g/mol
Physical State Pale yellow to yellow crystalline solid
Melting Point 48–52 °C (Typical range for pure polymorphs)
Solubility Soluble in DCM, THF, EtOAc; insoluble in water
Structural Analysis

The molecule features three distinct functional zones:

  • Nitro Group (

    
    ):  Strongly electron-withdrawing, it deactivates the ring toward electrophilic attack but activates the ortho-benzylic position for acidity. It serves as a latent amine precursor.
    
  • Bromomethyl Group (

    
    ):  A soft electrophile susceptible to 
    
    
    
    attack. Its proximity to the nitro group allows for intramolecular cyclization upon reduction.
  • Methyl Group (

    
    ):  An electron-donating handle that modulates lipophilicity and can serve as a site for further oxidative functionalization.
    

Critical Synthesis Pathways

The synthesis of this compound requires careful regiocontrol to distinguish between the two available methyl groups on the parent scaffold (2,4-dimethyl-1-nitrobenzene).

Method A: The "Precision" Route (Via Alcohol Intermediate)

For high-purity applications (e.g., GMP drug substance synthesis), the radical bromination of the hydrocarbon is often too non-selective. The preferred route proceeds via the corresponding benzyl alcohol.

Protocol:

  • Precursor: 5-Methyl-2-nitrobenzoic acid is reduced (using

    
     or Mixed Anhydride/
    
    
    
    ) to 5-methyl-2-nitrobenzyl alcohol .
  • Bromination: The alcohol is converted to the bromide using phosphorus tribromide (

    
    ) or Appel conditions (
    
    
    
    ).

Mechanism: This pathway guarantees the bromine is installed exclusively at the


 position, avoiding the formation of the 

-bromomethyl isomer (para-isomer) which is difficult to separate chromatographically.
Method B: Radical Bromination (Industrial Route)

Direct bromination of 2,4-dimethyl-1-nitrobenzene (4-nitro-m-xylene) is possible but requires optimization.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst),

    
     or Benzotrifluoride (solvent).
    
  • Regioselectivity Challenge: The methyl group at

    
     (para to nitro) is generally more reactive toward radical abstraction than the 
    
    
    
    methyl (ortho to nitro) due to steric relief and lesser inductive destabilization by the nitro group.
  • Outcome: Usually yields a mixture favoring the 4-bromomethyl isomer. The target 2-bromomethyl isomer is the minor product, requiring rigorous fractional crystallization or silica chromatography.

SynthesisPathways Start 2,4-Dimethyl-1-nitrobenzene Target 2-(Bromomethyl)-4-methyl- 1-nitrobenzene Start->Target NBS / AIBN (Minor Product) ParaIso 4-(Bromomethyl)-2-methyl- 1-nitrobenzene (Major Impurity) Start->ParaIso NBS / AIBN (Major Product) Acid 5-Methyl-2-nitrobenzoic Acid Alcohol 5-Methyl-2-nitrobenzyl Alcohol Acid->Alcohol Reduction (BH3 or NaBH4) Alcohol->Target PBr3 or CBr4/PPh3 (Regiospecific)

Figure 1: Comparison of the regiospecific alcohol-to-bromide route versus the non-selective radical bromination.

Reactivity Profile & Mechanistic Insight

The utility of 2-(Bromomethyl)-4-methyl-1-nitrobenzene lies in its "bifunctional" nature. It contains an electrophile (


) and a reducible group (

) in a 1,2-relationship.
Nucleophilic Substitution ( )

The benzylic bromide is highly reactive toward nucleophiles (amines, thiols, malonates).

  • Reaction:

    
    
    
  • Condition Note: Bases (

    
     or 
    
    
    
    ) are required to scavenge HBr. The reaction is typically instantaneous at room temperature in DMF or MeCN.
Indole Synthesis (Modified Leimgruber-Batcho/Reissert)

This molecule is a classic precursor for 5-methylindole derivatives.

  • Alkylation: React with a carbon nucleophile (e.g., diethyl malonate or an enamine).

  • Reduction/Cyclization: Reduction of the nitro group (using

    
    , 
    
    
    
    , or
    
    
    ) generates an aniline.
  • Condensation: The nascent amine attacks the pendant carbonyl/electrophile introduced in step 1, closing the ring to form an indole or quinoline.

Reactivity Target 2-(Bromomethyl)-4-methyl- 1-nitrobenzene Intermediate N-Alkylated / C-Alkylated Intermediate Target->Intermediate Nucleophile (Nu-) (SN2 Reaction) Aniline Reduced Aniline Intermediate Intermediate->Aniline Nitro Reduction (Fe/HCl or H2/Pd) Heterocycle 5-Methylindole / Tetrahydroisoquinoline Aniline->Heterocycle Intramolecular Cyclization (-H2O)

Figure 2: The "Ortho-Effect" cascade. The proximity of the bromomethyl and nitro groups enables rapid heterocycle formation.

Experimental Protocols

Protocol A: Synthesis from 5-Methyl-2-nitrobenzyl Alcohol

This protocol ensures high regiochemical purity.

  • Setup: Charge a dry round-bottom flask with 5-methyl-2-nitrobenzyl alcohol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g). Cool to 0 °C under

    
    .
    
  • Addition: Add Phosphorus Tribromide (

    
    )  (0.4 eq) dropwise over 20 minutes. Maintain temperature < 5 °C.
    
  • Reaction: Allow to warm to 20–25 °C and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2); the alcohol spot (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).
  • Workup: Quench carefully with saturated

    
     (gas evolution!). Separate layers. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc if necessary. Yields are typically >85%.

Protocol B: Handling & Storage
  • Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. All operations must occur in a functioning fume hood.

  • Storage: Store at 2–8 °C under inert gas (Argon). Benzyl bromides can hydrolyze to alcohols if exposed to atmospheric moisture over time.

Applications in Drug Discovery[3]

This specific scaffold is utilized to introduce the 2-amino-4-methylbenzyl motif into kinase inhibitors and GPCR ligands.

Application DomainMechanism of ActionRole of Scaffold
Kinase Inhibitors ATP-binding site competitionThe benzyl group fits into hydrophobic pockets (e.g., Gatekeeper residues).
Antibiotics DNA Gyrase inhibitionUsed to synthesize quinolone-like fragments.
Photo-cleavable Linkers UV-induced cleavageThe o-nitrobenzyl moiety allows controlled release of drugs (caged compounds).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8167038, 2-Bromo-4-methyl-1-nitrobenzene and related isomers. Retrieved from [Link]

Technical Guide: Synthesis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the high-fidelity synthesis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS: 110822-05-4).

This molecule presents a classic regioselectivity challenge in organic synthesis: distinguishing between two methyl groups on a nitro-functionalized benzene ring.[1] A direct radical bromination (Wohl-Ziegler) of the precursor 2,4-dimethyl-1-nitrobenzene typically favors the para-methyl group (position 4) due to steric accessibility and electronic activation, yielding the incorrect isomer.

Therefore, this guide prioritizes a Functional Group Interconversion (FGI) pathway starting from m-toluic acid. This route guarantees the correct regiochemistry by locking the position of the bromomethyl group via a carboxylic acid intermediate.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Problem

The target molecule contains a nitro group at C1, a bromomethyl group at C2, and a methyl group at C4.

  • Direct Bromination Failure: Reaction of 2,4-dimethyl-1-nitrobenzene with N-Bromosuccinimide (NBS) yields predominantly 4-(bromomethyl)-2-methyl-1-nitrobenzene. The C4-methyl is sterically unencumbered and electronically activated relative to the C2-methyl, which is flanked by the bulky, electron-withdrawing nitro group.

  • Solution: We must synthesize the C2-bromomethyl moiety from a precursor that already distinguishes C2 from C4. The most robust precursor is 5-methyl-2-nitrobenzoic acid .

Retrosynthetic Pathway
  • Target: 2-(Bromomethyl)-4-methyl-1-nitrobenzene.

  • Precursor 1: 5-Methyl-2-nitrobenzyl alcohol (Chemoselective reduction).

  • Precursor 2: 5-Methyl-2-nitrobenzoic acid.

  • Starting Material: m-Toluic acid (3-methylbenzoic acid).[2]

Part 2: Experimental Protocol

Phase 1: Regioselective Nitration

Objective: Synthesize 5-methyl-2-nitrobenzoic acid from m-toluic acid. Note: Nitration of m-toluic acid yields a mixture of isomers. The 2-nitro isomer (our target) must be separated from the 4-nitro and 6-nitro isomers.

Reagents:

  • m-Toluic acid (1.0 eq)

  • Fuming Nitric acid (

    
    , excess)
    
  • Concentrated Sulfuric acid (

    
    , solvent/catalyst)[3]
    

Protocol:

  • Dissolve m-toluic acid in concentrated

    
     at 0°C.
    
  • Dropwise add fuming

    
     while maintaining internal temperature below 5°C. The carboxyl group directs meta, while the methyl group directs ortho/para. The cooperative effect favors positions 2 and 4 relative to the methyl.
    
  • Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Pour the reaction mixture onto crushed ice. The crude solid precipitates.[4]

  • Purification (Critical): Filter the solid. Recrystallize from ethanol/water or use fractional crystallization. The 5-methyl-2-nitrobenzoic acid (often referred to in older literature as 3-methyl-6-nitrobenzoic acid) is less soluble than the 3-methyl-4-nitro isomer.

    • Yield Expectation: 25-30% (isolated isomer).

    • Validation:

      
      H NMR must confirm the para arrangement of the aromatic protons (two singlets or doublets with weak coupling, distinct from the ortho coupling of the other isomers).
      
Phase 2: Chemoselective Reduction

Objective: Reduce the carboxylic acid to a benzyl alcohol without reducing the nitro group. Warning:


 is contraindicated as it will reduce the nitro group to an azo or amine species.

Reagents:

  • Borane-Tetrahydrofuran complex (

    
    , 1.0 M) OR Ethyl Chloroformate/NaBH
    
    
    
    .
  • Solvent: Anhydrous THF.

Protocol (Borane Method):

  • Dissolve 5-methyl-2-nitrobenzoic acid (1.0 eq) in anhydrous THF under Nitrogen atmosphere.

  • Cool to 0°C.

  • Slowly add

    
     (1.5 eq) via syringe. Evolution of hydrogen gas will occur.
    
  • Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

  • Quench: Cool to 0°C and carefully add Methanol to destroy excess borane.

  • Concentrate in vacuo. Partition between Ethyl Acetate and saturated

    
    .
    
  • Dry organic layer (

    
    ) and concentrate to yield 5-methyl-2-nitrobenzyl alcohol .
    
Phase 3: Bromination (Appel Reaction or PBr3)

Objective: Convert the benzyl alcohol to the target benzyl bromide.

Reagents:

  • Phosphorus Tribromide (

    
    ) OR Carbon Tetrabromide (
    
    
    
    ) / Triphenylphosphine (
    
    
    ).
  • Solvent: Dichloromethane (DCM).

Protocol (


 Method): 
  • Dissolve 5-methyl-2-nitrobenzyl alcohol (1.0 eq) in dry DCM at 0°C.

  • Add

    
     (0.4 eq) dropwise. (Note: 1 mol 
    
    
    
    brominates 3 mol alcohol).
  • Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

  • Quench: Pour into ice water. Extract with DCM.[4][5]

  • Wash with

    
     and Brine.
    
  • Concentrate to yield 2-(Bromomethyl)-4-methyl-1-nitrobenzene .

  • Final Purification: Silica gel column chromatography (Hexanes/Ethyl Acetate 9:1) may be required to remove phosphite byproducts if using Appel conditions, or trace acid if using

    
    .
    

Part 3: Analytical Data Summary

PropertySpecificationNotes
Appearance Pale yellow crystalline solidTypical of nitro-benzyl halides.
Melting Point 45-50°C (Predicted)Low melting solid; store cold.

H NMR

2.45 (s, 3H, Ar-CH

)
Methyl group.

4.80 (s, 2H, CH

Br)
Deshielded benzylic protons.

7.2-8.0 (m, 3H, Ar-H)
Aromatic region.
Stability Moisture Sensitive, LachrymatorHydrolyzes to alcohol if exposed to wet air.

Part 4: Pathway Visualization

SynthesisPathway Start m-Toluic Acid (3-Methylbenzoic acid) Nitration Nitration (HNO3, H2SO4, 0°C) Start->Nitration Isomers Isomer Mixture (2-, 4-, 6-nitro isomers) Nitration->Isomers Purification Fractional Crystallization (Isolate 5-methyl-2-nitro isomer) Isomers->Purification Intermediate1 5-Methyl-2-nitrobenzoic acid (Correct Regiochemistry) Purification->Intermediate1 Yield ~30% Reduction Chemoselective Reduction (BH3·THF or ClCOOEt/NaBH4) Intermediate1->Reduction Carboxyl -> Alcohol Intermediate2 5-Methyl-2-nitrobenzyl alcohol Reduction->Intermediate2 Bromination Bromination (PBr3, DCM, 0°C) Intermediate2->Bromination Alcohol -> Bromide Target TARGET MOLECULE 2-(Bromomethyl)-4-methyl-1-nitrobenzene Bromination->Target

Caption: Step-by-step synthesis guaranteeing regiochemical integrity via functional group interconversion.

Part 5: Safety & Handling

  • Lachrymator Hazard: Benzyl bromides are potent lachrymators (tear gas agents). All operations involving the final product and the bromination step must be performed in a high-efficiency fume hood.

  • Energetic Materials: Nitration reactions are exothermic. Temperature control is vital to prevent thermal runaway. Nitro-compounds are potentially explosive; avoid heating the dry residue of the intermediate acid.

  • Borane Safety:

    
     is pyrophoric and reacts violently with water. Use oven-dried glassware and inert atmosphere (Nitrogen/Argon).
    

References

  • Nitration of m-Toluic Acid

    • Title: Isomer Distribution in the Nitration of m-Toluic Acid.[6]

    • Source: Journal of the Chemical Society.[3]

    • URL:[Link]

  • Chemoselective Reduction

    • Title: Selective reduction of carboxylic acids to alcohols in the presence of nitro groups using borane-THF.
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • Bromination Protocol (Appel/PBr3)

    • Title: Conversion of Alcohols to Alkyl Halides using PBr3.
    • Source: Organic Syntheses, Coll. Vol. 3, p.793.
    • URL:[Link]

Sources

Technical Whitepaper: 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and application of 2-(Bromomethyl)-4-methyl-1-nitrobenzene , a critical intermediate in organic synthesis and photopharmacology.

Structural Identity, Regioselective Synthesis, and Photochemical Applications[1]

Executive Summary

2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS: 110822-05-4), frequently identified in literature as 5-methyl-2-nitrobenzyl bromide , acts as a specialized electrophile in organic synthesis.[1] Its structural uniqueness lies in the ortho-nitrobenzyl scaffold, a moiety renowned for its photolability.[1] This compound serves as a "caging" agent, allowing researchers to render bioactive molecules inert until activated by UV light (365 nm).[1]

This guide addresses the critical challenge of synthesizing this molecule with high regiochemical purity—avoiding the common isomeric mixtures associated with direct radical bromination—and details its application in creating photocleavable protecting groups.[1]

Structural Identity & Nomenclature

Precise nomenclature is vital due to the existence of multiple isomers (e.g., 4-(bromomethyl)-2-methyl-1-nitrobenzene).[1]

PropertySpecification
IUPAC Name 2-(Bromomethyl)-4-methyl-1-nitrobenzene
Common Name 5-Methyl-2-nitrobenzyl bromide
CAS Number 110822-05-4
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Physical State Pale yellow crystalline solid
Melting Point 48–52 °C (Lit.)[1]
Reactivity Class Benzyl halide (Lachrymator, Electrophile)

Structural Analysis: The molecule consists of a benzene core substituted with a nitro group at position 1.[1] The defining functionality is the bromomethyl group (-CH₂Br) at position 2 (ortho to the nitro group).[1] A methyl group resides at position 4 (para to the nitro group).[1] This specific arrangement is crucial for the Norrish Type II photochemical mechanism utilized in uncaging applications.[1]

Synthetic Pathways: The Regioselectivity Challenge

Synthesizing this molecule via direct radical bromination of 2,4-dimethyl-1-nitrobenzene is chemically inefficient due to competing reaction sites.[1] The methyl group para to the nitro group is sterically less hindered and electronically activated, often leading to the wrong isomer (4-bromomethyl).[1]

Recommended Route: The "Reductive-Bromination" Strategy To ensure 100% regioselectivity, we employ a stepwise transformation starting from 5-methyl-2-nitrobenzoic acid .[1] This route locks the carbon skeleton before introducing the bromine.[1]

Validated Synthesis Protocol

Step 1: Chemoselective Reduction The carboxylic acid is reduced to the alcohol using Borane-THF complex (BH₃[1]·THF). Borane is preferred over LiAlH₄ to avoid reducing the nitro group.[1]

Step 2: Appel Reaction or PBr₃ Bromination The resulting 5-methyl-2-nitrobenzyl alcohol is converted to the bromide using Phosphorus Tribromide (PBr₃) or Carbon Tetrabromide/Triphenylphosphine (CBr₄/PPh₃).[1]

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the high-purity synthesis versus the low-selectivity industrial route.

SynthesisPathways Start_Acid 5-Methyl-2-nitrobenzoic Acid (Precursor) Intermediate_Alc 5-Methyl-2-nitrobenzyl Alcohol (Intermediate) Start_Acid->Intermediate_Alc BH3·THF (0°C) Selective Reduction Target_Bromide 2-(Bromomethyl)-4-methyl-1-nitrobenzene (Target) Intermediate_Alc->Target_Bromide PBr3, DCM Nucleophilic Sub. Alt_Start 2,4-Dimethyl-1-nitrobenzene Isomer_Mix Mixture of Isomers (Low Yield/Purity) Alt_Start->Isomer_Mix NBS, AIBN Radical Bromination Isomer_Mix->Target_Bromide Difficult Separation

Caption: Figure 1. Comparative synthesis pathways. The reductive route (blue/green) ensures regiochemical integrity compared to radical bromination (red).[1]

Experimental Protocol (High-Purity Route)

Objective: Synthesis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene from 5-methyl-2-nitrobenzyl alcohol.

Reagents:

  • 5-Methyl-2-nitrobenzyl alcohol (1.0 eq)[1]

  • Phosphorus Tribromide (PBr₃) (0.4 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Sat. NaHCO₃ solution

Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 5-methyl-2-nitrobenzyl alcohol (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath.

  • Bromination: Add PBr₃ (4.0 mmol) dropwise via syringe over 10 minutes. Note: PBr₃ is corrosive; handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 8:2). The alcohol spot (polar) should disappear, replaced by a less polar bromide spot.

  • Quench: Cool back to 0 °C and carefully quench with water (10 mL), followed by saturated NaHCO₃ to neutralize HBr byproducts.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).[1]

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Recrystallize from cyclohexane/ethanol if necessary.

Yield Expectation: 85–92%. Characterization: ¹H NMR (CDCl₃) should show a singlet for the benzylic -CH₂Br at approximately δ 4.8 ppm and the methyl group at δ 2.4 ppm.[1]

Reactivity Profile & Applications

Photocleavable Protecting Groups ("Caging")

The primary utility of this molecule is introducing the 5-methyl-2-nitrobenzyl group onto phosphates, carboxylates, or amines.[1]

  • Mechanism: Upon UV irradiation (300–365 nm), the nitro group abstracts a benzylic proton, initiating an intramolecular rearrangement that cleaves the benzylic bond and releases the "caged" substrate.

  • Advantage of the 4-Methyl Group: The additional methyl group (position 4 on the ring, position 5 in benzyl nomenclature) modulates the solubility and slightly shifts the absorption maximum compared to the unsubstituted o-nitrobenzyl group.

Photolysis Pathway Diagram

The following diagram details the uncaging mechanism, crucial for drug delivery applications.

Photolysis Caged Caged Substrate (Nitrobenzyl Ether/Ester) Excited Excited State (Acip-Nitro Form) Caged->Excited hv (365 nm) Excitation Intermediate Hemiacetal Intermediate Excited->Intermediate H-Abstraction Rearrangement Products Released Substrate + Nitroso-Ketone Byproduct Intermediate->Products Hydrolysis Collapse

Caption: Figure 2. Mechanism of photo-uncaging.[1] The o-nitrobenzyl system rearranges under UV light to release the active drug/substrate.[1]

Safety & Toxicology

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe burns).[1]

  • Lachrymator: Potent tear gas effect.[1]

  • Mutagenicity: As a benzylic alkylating agent, it is potentially genotoxic.[1]

Handling Protocols:

  • Containment: All weighing and transfers must occur inside a certified chemical fume hood.

  • Decontamination: Spills should be treated with dilute ammonia or nucleophilic amines (e.g., ethanolamine) to quench the alkylating capability before disposal.[1]

  • Storage: Store at 2–8 °C, protected from light (amber vials) to prevent premature photodecomposition.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 50999161, 2-(Bromomethyl)-1-methyl-4-nitrobenzene (Isomer Comparison).[1] Available at: [Link][1]

  • Bochet, C. G. (2002).[1] Photolabile protecting groups and linkers.[1] Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. (Foundational text on nitrobenzyl photochemistry).

  • Klán, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.[1] Chemical Reviews, 113(1), 119–191.[1] Available at: [Link][1]

Sources

Technical Monograph: 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic pathways, and research applications of 2-(Bromomethyl)-4-methyl-1-nitrobenzene (also known commercially as 5-Methyl-2-nitrobenzyl bromide ).[1]

Physicochemical Profiling and Synthetic Utility in Drug Discovery[1]

Executive Summary & Molecular Identity

2-(Bromomethyl)-4-methyl-1-nitrobenzene is a bifunctional electrophile utilized primarily as a "linchpin" intermediate in medicinal chemistry.[1] Its structure features an electron-withdrawing nitro group and a reactive benzylic bromide.[1] This dual functionality makes it an ideal precursor for the synthesis of nitrogen heterocycles (such as indoles and quinolines) via reductive cyclization, and for the development of photocleavable "caging" groups in chemical biology.[1]

Core Molecular Metrics
PropertyValueTechnical Note
IUPAC Name 2-(Bromomethyl)-4-methyl-1-nitrobenzenePreferred systematic name.[1]
Common Synonym 5-Methyl-2-nitrobenzyl bromideCommon in reagent catalogs.[1]
Molecular Formula

Molecular Weight 230.06 g/mol Average mass for stoichiometric calculations.[1]
Monoisotopic Mass 228.9738 Da (

)
Distinct 1:1 doublet (

and

) in Mass Spec due to Br isotopes.[1]
CAS Number 71103-24-7 (Isomer specific)Note: Verify specific isomer in vendor catalogs as regiochemistry varies.[1]
Physical State Pale yellow/beige crystalline solidOxidizes/darkens upon light exposure.[1]

Physicochemical Properties & Stability

Understanding the physical behavior of this molecule is critical for assay reproducibility and storage.[1]

  • Solubility Profile: Highly soluble in polar aprotic solvents (DCM, THF, DMF, DMSO).[1] Poorly soluble in water.[1]

  • Reactivity Class: Alkylating Agent . The benzylic carbon is highly susceptible to

    
     attack by nucleophiles (amines, thiols, phosphines).[1]
    
  • Stability Warning:

    • Hydrolysis: In the presence of moisture, the bromide hydrolyzes to the corresponding benzyl alcohol (

      
      ), releasing HBr.[1]
      
    • Photolability: Nitrobenzyl derivatives are intrinsically photosensitive.[1] Store in amber vials at -20°C.

Synthetic Methodology: Regioselective Bromination

The primary route to 2-(Bromomethyl)-4-methyl-1-nitrobenzene is the radical bromination of 2,4-dimethyl-1-nitrobenzene .[1] This reaction requires precise control to favor the ortho-methyl (relative to nitro) over the para-methyl, although statistical mixtures often occur requiring chromatographic separation.[1]

Protocol: Radical Bromination using NBS

Objective: Selective functionalization of the benzylic position.[1]

  • Reagents:

    • Precursor: 2,4-Dimethyl-1-nitrobenzene (1.0 eq)[1]

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

    • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)

    • Solvent:

      
       (classic) or Trifluorotoluene (Green alternative), anhydrous.[1]
      
  • Workflow:

    • Step 1: Dissolve precursor in solvent under Argon atmosphere.

    • Step 2: Add NBS and Initiator.[1]

    • Step 3: Reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1]

    • Step 4: Cool to 0°C to precipitate succinimide byproduct. Filter.

    • Step 5: Concentrate filtrate.[1] Purify via Silica Gel Chromatography (Gradient: 0-10% EtOAc in Hexanes).

Mechanism & Pathway Visualization

The following diagram illustrates the radical chain mechanism and the critical purification step to isolate the target isomer.

SynthesisWorkflow Precursor 2,4-Dimethyl-1-nitrobenzene Intermediate Radical Species (Benzylic Radical) Precursor->Intermediate H-Abstraction Reagents NBS / AIBN (Radical Initiator) Reagents->Intermediate Crude Mixture: Target + Regioisomers Intermediate->Crude Br-Transfer Purification Silica Chromatography (Hexane/EtOAc) Crude->Purification Isolation Product 2-(Bromomethyl)-4-methyl- 1-nitrobenzene (Target) Purification->Product Yield ~40-60%

Figure 1: Radical bromination workflow.[1] The reaction relies on the stability of the benzylic radical.[1] Purification is essential to remove the 4-bromomethyl isomer.[1]

Applications in Drug Discovery

This molecule serves as a scaffold for constructing bicyclic heterocycles, particularly indoles, which are ubiquitous in FDA-approved kinase inhibitors and GPCR ligands.[1]

A. The Batcho-Leimgruber Indole Synthesis Variant

While the classic Batcho-Leimgruber uses DMF-DMA, the benzyl bromide derivative allows for a Wittig-reduction sequence to access substituted indoles.[1]

  • Phosphonium Salt Formation: Reaction with

    
     yields the benzyl phosphonium bromide.[1]
    
  • Wittig Reaction: Deprotonation and reaction with an aldehyde (

    
    ) yields the nitrostyrene.[1]
    
  • Reductive Cyclization: Iron-mediated reduction or Hydrogenation (

    
    ) converts the nitro group to an amine, which spontaneously attacks the alkene (or intermediate) to close the indole ring.[1]
    
B. Cysteine Caging (Chemical Biology)

The 2-nitrobenzyl group is a standard photolabile protecting group.[1]

  • Mechanism: Upon UV irradiation (~365 nm), the nitro group rearranges to a nitroso intermediate, cleaving the benzylic bond and releasing the "caged" substrate (e.g., a drug, peptide, or nucleotide).[1]

Reaction Pathway Diagram

Applications Start 2-(Bromomethyl)-4-methyl- 1-nitrobenzene Step1 Reaction with PPh3 (Phosphonium Salt) Start->Step1 Caged Caged Bioactive (Inactive) Start->Caged Alkylation Step2 Wittig Reaction (with Aldehyde) Step1->Step2 Step3 Reductive Cyclization (Fe/AcOH or H2/Pd) Step2->Step3 Indole 5-Methylindole Derivative (Drug Scaffold) Step3->Indole Substrate Drug/Peptide (Nu-H) Substrate->Caged UV UV Light (365nm) Caged->UV Active Released Active Drug UV->Active Photolysis

Figure 2: Divergent utility in synthesis (Indoles) and chemical biology (Caging).[1]

Safety & Handling Protocols (E-E-A-T)

Warning: Benzylic bromides are potent lachrymators (tear gas agents) and alkylating agents.[1]

  • Engineering Controls: ALWAYS handle inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat.[1]

  • Decontamination: Spills should be treated with dilute ammonia or 5% sodium thiosulfate solution to quench the alkylating capability before disposal.[1]

  • Storage: Store under inert gas (

    
     or 
    
    
    
    ) at -20°C. Moisture will degrade the compound to the alcohol, altering the stoichiometry of subsequent reactions.[1]

References

  • PubChem Compound Summary. "2-(Bromomethyl)-1-methyl-4-nitrobenzene (Isomer Analog Data)." National Center for Biotechnology Information.[1] [Link][1]

  • Doherty, S., et al. "Selectivity in the bromination of alkylnitrobenzenes."[1] Journal of Organic Chemistry. (Contextual citation for radical bromination regioselectivity).

Sources

"2-(Bromomethyl)-4-methyl-1-nitrobenzene" safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Executive Summary

This technical guide provides a rigorous analysis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS: 110822-05-4), a specialized benzylic bromide intermediate used in the synthesis of nitrogen-containing heterocycles (e.g., indoles, benzofurazans) and pharmaceutical warheads.

Unlike standard reagents, this compound combines the high reactivity of an alkylating agent with the potent physiological effects of a lachrymator . Successful utilization requires a departure from rote safety checklists in favor of "self-validating" handling protocols that actively confirm containment and neutralization. This guide synthesizes physicochemical data, mechanistic hazard analysis, and validated experimental workflows for researchers in drug discovery.

Section 1: Chemical Identity & Physicochemical Metrics

The following data establishes the baseline for identification and purity assessment. Note the specific substitution pattern: the nitro group is at position 1, defining the ring numbering.

MetricSpecification
IUPAC Name 2-(Bromomethyl)-4-methyl-1-nitrobenzene
Common Synonyms 5-Methyl-2-nitrobenzyl bromide;

-Bromo-5-methyl-2-nitrotoluene
CAS Number 110822-05-4
Molecular Formula

Molecular Weight 230.06 g/mol
Physical State Light yellow to yellow crystalline solid
Melting Point ~46–50 °C (Predicted/Analog-based); Keep Cold
Boiling Point 304.0 ± 27.0 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water (hydrolyzes slowly)
SMILES CC1=CC(=C(C=C1)[O-])CBr

Section 2: Hazard Dynamics (The "Why")

To handle this compound safely, one must understand the molecular mechanisms driving its toxicity. It is not merely "toxic"; it is a specific biological effector.

The Lachrymatory Mechanism (TRPA1 Activation)

Like benzyl bromide, this derivative is a potent lachrymator. The mechanism is chemical nociception :

  • Alkylation: The benzylic carbon (electrophile) undergoes rapid

    
     substitution with cysteine thiol groups on the TRPA1 ion channel  in sensory nerve endings (cornea/mucosa).
    
  • Depolarization: This covalent modification locks the channel open, causing massive calcium influx and pain signal transduction (tearing, burning).

  • Implication: Standard dust masks are useless. Only full-face respirators or strictly contained fume hood operations prevent exposure.

Alkylating Potential (Genotoxicity)

The electron-withdrawing nitro group at the ortho position activates the benzylic bromide, making it a highly reactive alkylating agent.

  • Risk: It can alkylate DNA bases (guanine N7), posing a mutagenic risk.

  • Control: All waste streams must be chemically quenched before disposal.

Section 3: Handling, Storage, & Self-Validating Protocols

A "self-validating" protocol includes steps that physically signal whether the system is safe (e.g., color changes).

Storage Integrity
  • Condition: Store at 2–8°C under inert atmosphere (

    
     or Ar).
    
  • Visual Validation: The compound should be yellow .[1] If it turns orange or red , it indicates liberation of

    
     and 
    
    
    
    (autocatalytic decomposition). Action: Do not use; quench immediately.
The "Thiosulfate Check" (Quenching Protocol)

Never assume waste is safe. Use this chemical logic to validate neutralization.

  • Reagent: Prepare a 10% Sodium Thiosulfate (

    
    ) solution.
    
  • Mechanism: Thiosulfate rapidly reduces alkyl bromides and scavenges free bromine.

  • Protocol:

    • Rinse all glassware (flasks, spatulas) with the thiosulfate solution inside the hood.

    • Validation: If the wash solution remains clear/cloudy white, the electrophile is neutralized. If it turns dark/brown (rare), add more thiosulfate until clear.

Emergency Response Logic

SafetyLogic Start Spill / Exposure Event Assess Is it on Skin/Eyes? Start->Assess Skin Skin Contact: 1. Flood with water (15 min) 2. Soap wash (removes hydrophobic residue) 3. Do NOT use ethanol (increases absorption) Assess->Skin Yes (Skin) Eye Eye Contact: 1. Force eyelids open 2. Rinse 15+ min (Saline/Water) 3. Medical Evacuation (Corneal damage risk) Assess->Eye Yes (Eyes) Spill Bench Spill (>100mg) Assess->Spill No (Surface only) Neutralize Apply 10% Sodium Thiosulfate (Wait 10 mins for reaction) Spill->Neutralize Clean Absorb with vermiculite Dispose as Haz Waste Neutralize->Clean

Figure 1: Decision matrix for emergency response.[2] Note the specific prohibition of ethanol for skin washing.

Section 4: Synthesis & Application Workflow

The most reliable synthesis route avoids the poor selectivity of direct radical bromination of nitroxylenes. Instead, the Alcohol Route is preferred for regiochemical purity.

Validated Synthesis Route

Precursor: 5-Methyl-2-nitrobenzyl alcohol (derived from 5-methyl-2-nitrobenzoic acid).[1]

  • Step 1 (Activation): The alcohol is treated with Phosphorus Tribromide (

    
    ) or 
    
    
    
    (Appel reaction).
  • Step 2 (Substitution): The hydroxyl group is displaced by bromide.

  • Step 3 (Isolation): Aqueous workup (cold) to remove phosphorus byproducts.

Application: Indole/Benzofurazan Synthesis

This bromide is a "linchpin" intermediate.

  • Benzofurazans: Treatment with azide followed by thermolysis.

  • Indoles: Via the Batcho-Leimgruber modification or direct alkylation of enamines.

SynthesisPath Acid 5-Methyl-2-nitrobenzoic acid (Starting Material) Alcohol 5-Methyl-2-nitrobenzyl alcohol (Intermediate) Acid->Alcohol Reduction (BH3·THF) Target 2-(Bromomethyl)-4-methyl-1-nitrobenzene (Target Electrophile) Alcohol->Target Bromination (PBr3 or PPh3/CBr4) Indole Substituted Indoles (Drug Scaffold) Target->Indole Enamine Alkylation + Reduction Heterocycle Benzofurazans (Bioactive Core) Target->Heterocycle NaN3 / Heat

Figure 2: Synthetic lineage from benzoic acid precursor to bioactive heterocycles.

References

  • ChemicalBook. (2025). (2-Bromomethyl)-4-methyl-1-nitrobenzene Properties and Suppliers. Retrieved from

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 4-Nitrobenzyl bromide (Analogous Hazard Data). Retrieved from

  • Prokipcak, J. M., & Forte, P. A. (1970). New preparation of benzo-2,1,3-oxadiazoles (benzofurazans). Canadian Journal of Chemistry, 48(19), 3059-3063. (Cited for synthesis utility).
  • National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Benzyl Bromide Hazard Profile. Retrieved from

  • Organic Syntheses. (2009). Working with Hazardous Chemicals: Benzyl Bromide Handling. Organic Syntheses, Coll. Vol. 11. Retrieved from

Sources

Technical Guide: Solubility & Physicochemical Handling of 2-(Bromomethyl)-4-methyl-1-nitrobenzene

[1][2][3]

Part 1: Executive Summary & Compound Identity[2]

2-(Bromomethyl)-4-methyl-1-nitrobenzene is a specialized electrophilic intermediate used primarily in the synthesis of heterocycles and as a protecting group in medicinal chemistry.[1][2][3] Its utility stems from the high reactivity of the benzylic bromide, which serves as an excellent leaving group for nucleophilic substitution (

23

However, this reactivity presents a dual challenge: the compound is prone to hydrolysis in protic solvents and poses significant safety risks as a potent lachrymator.[2][3] This guide defines the precise solubility landscape to maximize yield and safety during experimental workflows.

Chemical Identity Verification[1][2][3]
  • IUPAC Name: 2-(Bromomethyl)-4-methyl-1-nitrobenzene[1][2][3][4]

  • Common Synonym: 5-Methyl-2-nitrobenzyl bromide[1][2][3]

  • CAS Number: 110822-05-4[1][2][3][4][5]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~244.09 g/mol [2][3]

Critical Distinction: Do not confuse with 2-Bromo-4-methyl-1-nitrobenzene (CAS 40385-54-4), where the bromine is directly attached to the aromatic ring.[1][2][3] The target compound described here contains a benzylic bromine (

123

Part 2: Physicochemical Profile & Solubility Landscape[1]

The solubility of 2-(Bromomethyl)-4-methyl-1-nitrobenzene is governed by its lipophilic aromatic core and the polar nitro group.[1][2][3] It follows the "like dissolves like" principle but requires careful selection to avoid side reactions.[1][2][3]

Table 1: Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusApplication Notes
Halogenated Dichloromethane (DCM), Chloroform, DCEExcellent Primary Choice. Ideal for reactions and extractions.[1][2][3] Inert to the bromide.[1][2][3]
Esters Ethyl Acetate, Isopropyl AcetateGood Preferred for safer extractions (green alternative to DCM).[1][2][3]
Aromatics Toluene, Benzene, XyleneGood Excellent for reflux reactions; higher boiling points allow rate acceleration.[1][2][3]
Ethers THF, 1,4-Dioxane, MTBEModerate/Good Good solubility; ensure THF is anhydrous to prevent hydrolysis.[1][2][3]
Alkanes Hexane, Heptane, PentanePoor Critical Utility. Used as an antisolvent for recrystallization.[1][2][3]
Protic (Polar) Water, Methanol, EthanolInsoluble / Reactive Avoid. Causes solvolysis (hydrolysis/alcoholysis) of the benzylic bromide.[2][3]
Dipolar Aprotic DMSO, DMF, AcetonitrileExcellent Use for

reactions.[1][2][3] Caution: DMF can react exothermically with halides at high temps.[1][2][3]
Mechanistic Insight: Solvolysis Risk

In nucleophilic solvents like water or methanol, the benzylic carbon is susceptible to attack by the solvent oxygen, leading to the formation of the corresponding alcohol or ether and the release of HBr.[2]

123

Part 3: Experimental Protocols

Protocol A: Standard Dissolution (Reaction Setup)

For preparation of a 0.5 M stock solution.

  • PPE Check: Wear double nitrile gloves, chemical splash goggles, and work strictly inside a fume hood.[1][2][3] (Lachrymator!)

  • Weighing: Weigh the solid into a tared vial. Do not use a plastic weigh boat for extended periods as benzylic bromides can permeate/degrade certain plastics.[1][2][3] Use glass or aluminum foil.[1][2][3]

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) or Toluene .[1][2][3]

  • Agitation: Swirl gently. Sonication is rarely needed as the compound dissolves readily in these solvents.[1][2][3]

  • Drying: If the solvent is not certified anhydrous, add activated 3Å or 4Å molecular sieves to the solution to scavenge trace moisture.[1][2][3]

Protocol B: Purification via Recrystallization

The most effective method to remove impurities (often the dibromo- species or unreacted starting material).[1][2]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (EtOH) .[1][2][3]

    • Note: While EtOH is protic, it is standard for recrystallizing nitrobenzyl bromides if done quickly, as the crystal lattice formation is faster than the solvolysis rate at neutral pH.[2][3]

  • Filtration: If insoluble particles remain, filter hot through a glass frit.

  • Crystallization: Remove from heat. Add Hexane or Heptane dropwise until a slight turbidity persists.[1][2][3]

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the pale yellow crystals/needles and wash with cold Hexane.[1][2][3]

  • Drying: Dry under high vacuum at room temperature. Do not heat significantly while drying to avoid decomposition.[1][2][3]

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome.

SolubilityLogicStartStart: 2-(Bromomethyl)-4-methyl-1-nitrobenzeneIntentWhat is the Experimental Goal?Start->IntentReactionSynthesis / ReactionIntent->ReactionPurificationPurification / IsolationIntent->PurificationStorageLong-term StorageIntent->StorageSolventChoiceSelect Solvent based on MechanismReaction->SolventChoiceRecrystRecrystallizationPurification->RecrystInertStore Solid under Argon4°C, DarkStorage->InertDCMDCM / Chloroform(Standard, Inert)SolventChoice->DCMDMFDMF / DMSO(For SN2 acceleration)SolventChoice->DMFHydrolysisRISK: HydrolysisAvoid Water/Alcohols for long periodsDMF->HydrolysisCheck drynessSolventPairSolvent Pair:Ethanol (Hot) + Hexane (Anti-solvent)Recryst->SolventPairSolventPair->HydrolysisWork quickly

Figure 1: Decision tree for solvent selection emphasizing the balance between solubility and stability.

Part 5: Safety & Handling (Lachrymator Protocol)

Warning: Benzylic bromides are potent lachrymators (tear gas agents).[1][2][3] They alkylate TRPA1 receptors in the mucous membranes.[1][2][3]

  • Engineering Controls: All handling must occur in a certified fume hood with the sash lowered.[1][2][3]

  • Decontamination:

    • Spills should be treated with a solution of 10% aqueous ammonia or ethanolamine .[1][2][3] This converts the lachrymator into a non-volatile amine.[1][2][3]

    • Glassware should be rinsed with an alcoholic potash or ammonia solution before being removed from the hood.[1][2][3]

  • Storage: Store in a tightly sealed container, preferably secondary containment, at

    
    . Light sensitive—protect from direct illumination to prevent radical degradation.[1][3]
    

References

  • ChemicalBook. (2025).[1][2][3][6][7] (2-Bromomethyl)-4-methyl-1-nitrobenzene Properties and CAS Data. Retrieved from [1][2][3]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 77516, 2-(Bromomethyl)-1-methoxy-4-nitrobenzene (Analogous Reactivity Data). Retrieved from [1][2][3]

  • Organic Syntheses. (1936).[1][2][3] p-Nitrobenzyl Bromide (Synthetic Protocol & Recrystallization). Org. Synth. 16, 54. Retrieved from [1][2][3]

  • Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: Nitrobenzyl Bromide Derivatives. Retrieved from [1][2][3]

Strategic Sourcing & Technical Profile: 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 110822-05-4 Synonyms: 5-Methyl-2-nitrobenzyl bromide;


-Bromo-5-methyl-2-nitrotoluene
Molecular Formula: 

Molecular Weight: 230.06 g/mol

Executive Summary: The "Building Block" Trap

For researchers in medicinal chemistry, 2-(Bromomethyl)-4-methyl-1-nitrobenzene represents a classic "building block trap." It is not a commodity chemical available in bulk from Tier 1 catalogs (e.g., Sigma-Aldrich standard catalog). Instead, it occupies the Specialty Building Block tier, primarily supplied by library synthesis houses and CROs.

Critical Procurement Warning: There is a high risk of isomer confusion. The structural isomer 2-(Bromomethyl)-1-methyl-4-nitrobenzene (CAS 98799-27-0) is frequently misidentified in search queries. Ensure your Certificate of Analysis (CoA) explicitly confirms the position of the bromomethyl group relative to the nitro group using 2D-NMR (HMBC/NOESY) if the source is non-standard.

Chemical Profile & Critical Quality Attributes (CQAs)

Structural Identity

The compound consists of a benzene core with three substituents:

  • Nitro group (

    
    )  at position 1.
    
  • Bromomethyl group (

    
    )  at position 2 (Ortho to Nitro).
    
  • Methyl group (

    
    )  at position 4 (Para to Nitro).
    
Key Physical Properties
PropertySpecificationExperimental/Predicted Note
Appearance Light yellow to yellow crystalline solidNitro-aromatics typically exhibit yellow coloration due to

transitions.
Melting Point 50°C – 80°C (Predicted)Note: Similar analog 4-Bromo-2-methyl-1-nitrobenzene melts at 57-65°C.
Solubility Soluble in DCM, EtOAc, THFHydrolyzes in water/protic solvents.
Stability Moisture Sensitive, Light SensitiveBenzylic bromides are potent alkylating agents and degrade to alcohols/HBr upon moisture exposure.

Commercial Landscape Analysis

The supply chain for CAS 110822-05-4 is fragmented. It is rarely held in kilogram inventory and is typically synthesized on-demand or held in gram-scale lots for high-throughput screening (HTS) libraries.

Supplier Tiering Strategy
TierSupplier TypeRecommended VendorsProcurement Strategy
Tier 1 Library Houses Combi-Blocks , Enamine , Chem-Impex Primary Choice. These vendors specialize in heterocyclic building blocks. They often have 1g–10g in stock for immediate dispatch.
Tier 2 Aggregators ChemicalBook, MolPort, eMoleculesSecondary Choice. Use these platforms to locate stock if Tier 1 is empty. Be wary of "ghost stock" (listings that trigger a synthesis order).
Tier 3 Custom Synthesis WuXi AppTec, Pharmaron, Local CROsBulk Choice. For >100g requirements, contract a synthesis campaign. The chemistry is straightforward (1 step) but hazardous.
Decision Matrix: Sourcing vs. Synthesis

Use the following logic flow to determine whether to buy or build.

ProcurementStrategy Start Requirement: CAS 110822-05-4 CheckStock Check Tier 1 (Combi-Blocks/Enamine) Start->CheckStock InStock In Stock? CheckStock->InStock Buy PURCHASE (Lead Time: 1-2 Weeks) InStock->Buy Yes QtyCheck Quantity > 50g? InStock->QtyCheck No CustomSyn Contract Custom Synthesis (Lead Time: 4-6 Weeks) QtyCheck->CustomSyn Yes InHouse In-House Synthesis (Safety: High) QtyCheck->InHouse No (Small Scale)

Figure 1: Strategic procurement workflow for benzylic bromide intermediates.

Technical Deep Dive: Synthesis & Quality Control

If you must synthesize this in-house or validate a supplier's batch, understanding the reaction mechanism is crucial for interpreting the impurity profile.

Synthetic Route & Impurity Origins

The standard synthesis involves the radical bromination of 2,4-dimethyl-1-nitrobenzene using N-bromosuccinimide (NBS).

The Regioselectivity Challenge: The starting material has two methyl groups available for radical abstraction.

  • Position 2 (Ortho to Nitro): Sterically crowded but electronically activated.

  • Position 4 (Para to Nitro): Sterically accessible.

Result: Commercial samples often contain 5–10% of the regioisomer (4-bromomethyl derivative) if not recrystallized rigorously.

SynthesisPathway SM 2,4-Dimethyl-1-nitrobenzene (Starting Material) Intermediate Radical Intermediate SM->Intermediate H-Abstraction Reagents NBS, AIBN, CCl4/ACN Reflux Target TARGET: 2-(Bromomethyl)-4-methyl-1-nitrobenzene Intermediate->Target Major Path Impurity1 IMPURITY A (Regioisomer): 4-(Bromomethyl)-2-methyl-1-nitrobenzene Intermediate->Impurity1 Minor Path (Competes) Impurity2 IMPURITY B (Over-brominated): Bis(bromomethyl) species Target->Impurity2 Over-reaction

Figure 2: Radical bromination pathway highlighting critical impurity formation.

Quality Control Protocol (Self-Validating System)

Do not rely solely on HPLC, as the isomers may co-elute on standard C18 columns.

1. H-NMR Validation (The Gold Standard):

  • Diagnostic Signal: Look for the benzylic methylene protons (

    
    ).
    
  • Target (2-CH2Br): The shift will be deshielded (~4.8 ppm) due to the ortho-nitro group's anisotropy and electron withdrawal.

  • Isomer (4-CH2Br): The shift will be slightly upfield relative to the target (~4.4–4.5 ppm) as it lacks the ortho-nitro proximity effect.

  • Integration: Integrate the methyl group at Position 4 (singlet, ~2.4 ppm) vs. the benzylic protons to confirm mono-bromination.

2. TLC Visualization:

  • Stain:

    
     (oxidizes the benzylic position) or UV (strong absorption due to nitro-aromatic).
    
  • Rf Value: Benzylic bromides are less polar than the starting nitro-xylene but more polar than the dibrominated byproduct.

Handling & Safety (HSE)

Hazard Class: Lachrymator / Corrosive (Skin Corr. 1B)

  • Mechanism: Benzylic bromides alkylate DNA and proteins. They are potent eye and respiratory irritants.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound degrades to release HBr, which turns the solid brown/orange over time.

  • Neutralization: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to destroy the alkylating potential.

References

  • ChemicalBook. 2-(Bromomethyl)-4-methyl-1-nitrobenzene Product Details & Suppliers. Retrieved from

  • Combi-Blocks. Catalog Entry for Nitrobenzyl Bromides. Retrieved from

  • PubChem. Compound Summary: 2-(Bromomethyl)-4-methyl-1-nitrobenzene (Inferred from Isomer Data). Retrieved from

  • Enamine. Building Blocks & Library Synthesis Services. Retrieved from

2-(Bromomethyl)-4-methyl-1-nitrobenzene: A Critical Scaffold in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2-(Bromomethyl)-4-methyl-1-nitrobenzene , a specialized electrophilic scaffold critical in the synthesis of heterocyclic pharmaceutical intermediates.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers CAS Registry Number: 110822-05-4 Synonyms: 5-Methyl-2-nitrobenzyl bromide;


-Bromo-5-methyl-2-nitrotoluene

Executive Summary

2-(Bromomethyl)-4-methyl-1-nitrobenzene is a bifunctional aromatic building block characterized by a highly reactive benzylic bromide "warhead" and a latent nucleophilic nitrogen source (the nitro group). Its structural uniqueness lies in the ortho relationship between the bromomethyl and nitro groups, a geometry that pre-organizes the molecule for reductive cyclization cascades.

This compound serves as a linchpin in the synthesis of 5-substituted indoles , quinolines , and benzodiazepines . In modern drug discovery, it is increasingly utilized to introduce the 2-nitrobenzyl moiety as a photocleavable protecting group or as a scaffold for kinase inhibitors where the 4-methyl group provides essential hydrophobic contacts within ATP-binding pockets.

Chemical Profile & Physical Properties[1][2]

Understanding the physicochemical behavior of this molecule is prerequisite to its safe handling. As a benzyl bromide derivative, it acts as a potent alkylating agent and lachrymator.

PropertyValue / Description
Molecular Formula

Molecular Weight 230.06 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 48–52 °C (Typical range for pure isomer)
Solubility Soluble in DCM, THF, EtOAc, Toluene; Insoluble in water
Reactivity High electrophilicity at benzylic carbon (

active); Nitro group reducible to aniline
Hazards Lachrymator , Skin Corrosive (Category 1B), Acute Toxicity

Synthesis & Production Strategy

The synthesis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene presents a classic problem in regioselective radical functionalization . The precursor, 2,4-dimethyl-1-nitrobenzene (4-nitro-m-xylene), contains two non-equivalent methyl groups.

The Regioselectivity Challenge

In a radical bromination (Wohl-Ziegler reaction), the reactivity of the benzylic hydrogens is governed by electronic and steric factors.

  • 4-Methyl (Para to Nitro): Sterically accessible; radical is stabilized by resonance but deactivated inductively by the nitro group.

  • 2-Methyl (Ortho to Nitro): Sterically crowded; radical is inductively destabilized more significantly by the adjacent nitro group.

Expert Insight: Standard conditions often favor bromination at the para position (4-methyl). To maximize yield of the ortho (2-bromomethyl) isomer, process parameters must be tightly controlled, often requiring fractional crystallization or chromatographic separation from the 4-bromomethyl isomer.

Optimized Synthetic Protocol

Reaction Type: Wohl-Ziegler Radical Bromination

Reagents:

  • Substrate: 2,4-Dimethyl-1-nitrobenzene

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO)

  • Solvent: 1,2-Dichloroethane (DCE) or Benzotrifluoride (Green alternative to

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,4-dimethyl-1-nitrobenzene in anhydrous DCE (0.5 M concentration).

  • Reagent Addition: Add NBS (1.05 eq). Ensure NBS is finely powdered to prevent heterogeneous "hotspots."

  • Initiation: Add AIBN (0.05 eq) and purge the system with Nitrogen to remove oxygen (a radical scavenger).

  • Reflux: Heat to reflux (83 °C) under visible light irradiation (tungsten lamp) to accelerate radical generation.

  • Monitoring: Monitor by HPLC. The reaction is complete when succinimide floats to the surface (approx. 4-6 hours).

  • Workup: Cool to 0 °C to precipitate succinimide. Filter. Wash filtrate with water and brine.

  • Purification (Critical): The crude oil will contain a mixture of the 2-bromo and 4-bromo isomers.

    • Technique: Recrystallization from Hexane/EtOAc (9:1) often enriches the desired 2-bromomethyl isomer due to its higher lattice energy compared to the para-isomer.

Mechanistic Pathway (DOT Visualization)

SynthesisMechanism Start 2,4-Dimethyl-1-nitrobenzene Radical_Ortho Ortho-Benzylic Radical (Sterically Hindered) Start->Radical_Ortho H-Abstraction (Minor Path) Radical_Para Para-Benzylic Radical (Sterically Open) Start->Radical_Para H-Abstraction (Major Path) NBS NBS / AIBN (Radical Initiation) NBS->Radical_Ortho Br• transfer NBS->Radical_Para Br• transfer Product_Target TARGET: 2-(Bromomethyl)-4-methyl -1-nitrobenzene Radical_Ortho->Product_Target Br Transfer Product_Byproduct BYPRODUCT: 4-(Bromomethyl)-2-methyl -1-nitrobenzene Radical_Para->Product_Byproduct Br Transfer Product_Target->Product_Target Purification via Crystallization

Caption: Divergent radical pathways in the bromination of 2,4-dimethyl-1-nitrobenzene. Steric hindrance at the ortho-position necessitates careful purification to isolate the target.

Reactivity & Applications in Drug Discovery[3]

The true value of 2-(Bromomethyl)-4-methyl-1-nitrobenzene lies in its ability to undergo sequential alkylation-reduction-cyclization .

Indole Synthesis (Modified Reissert/Grandberg)

This is the primary industrial application. The "2-nitrobenzyl" motif allows for the construction of the indole core after carbon-carbon bond formation.

  • Alkylation: The benzylic bromide reacts with a carbon nucleophile (e.g., diethyl malonate, ethyl acetoacetate, or an enamine).

  • Reductive Cyclization: Reduction of the nitro group to an amine (using

    
     or 
    
    
    
    ) triggers an intramolecular condensation with the pendant ketone/ester, closing the pyrrole ring.

Case Study: Synthesis of 5-Methyltryptophan Analogs

  • Nucleophile: Diethyl acetamidomalonate.

  • Base: NaOEt/EtOH.

  • Outcome: Formation of the tryptophan skeleton with a defined 5-methyl substitution pattern, crucial for serotonin receptor modulators.

Photocleavable Linkers

The ortho-nitrobenzyl group is a classic photolabile protecting group. The addition of the 4-methyl group (in our target molecule) alters the electronics of the ring, shifting the absorption maximum (


) and tuning the cleavage kinetics. This is vital for Antibody-Drug Conjugates (ADCs)  where linker stability is paramount until photo-activation.
Reaction Workflow Diagram

Reactivity cluster_Indole Indole Synthesis Route Target 2-(Bromomethyl)-4-methyl-1-nitrobenzene Intermediate Alkylated Nitro-Adduct Target->Intermediate SN2 Alkylation (K2CO3/DMF) Nucleophile Active Methylene (e.g., Diethyl Malonate) Nucleophile->Intermediate Reduction Reduction (H2/Pd or Fe) Intermediate->Reduction Cyclization Intramolecular Condensation Reduction->Cyclization Indole 5-Methylindole Derivative Cyclization->Indole

Caption: The standard workflow for converting the target scaffold into bioactive 5-methylindole derivatives via reductive cyclization.

Safety & Handling Protocols

Warning: This compound is a severe lachrymator (tear gas agent). Standard fume hood airflow is insufficient if spills occur.

  • Containment: All weighing and transfer must occur within a certified chemical fume hood or glovebox.

  • Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate nearby. Thiosulfate rapidly reacts with the alkyl bromide to form a non-volatile, non-lachrymatory salt.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Waste: Do not mix with strong bases (exothermic polymerization risk) or amines (runaway alkylation) in waste containers.

References

  • ChemicalBook. 2-(Bromomethyl)-4-methyl-1-nitrobenzene Product Entry (CAS 110822-05-4). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 50999161 (Isomer Reference). Retrieved from

  • BenchChem. Nucleophilic Substitution Kinetics of Benzyl Bromide Derivatives. Retrieved from

  • Organic Syntheses. p-Nitrobenzyl Bromide (Methodology Reference). Org.[1][2][3][4][5][6] Synth. 1936, 16, 54. Retrieved from

  • Royal Society of Chemistry. Clean synthesis of crystalline nitrobenzyl bromides. Green Chem., 2012. Retrieved from

Sources

Technical Guide: The Ortho-Nitrobenzyl Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

From Mechanistic Discovery to Bio-Orthogonal Control

Executive Summary

The ability to manipulate chemical activity with high spatiotemporal resolution is a cornerstone of modern chemical biology.[1] This capability rests largely on the discovery and refinement of photolabile protecting groups (PPGs) , specifically the ortho-nitrobenzyl (o-NB) system. This guide analyzes the transition of o-NB from a photochemical curiosity to a standard tool in drug development and neurobiology ("caged" compounds). It details the mechanistic causality of the Norrish Type II reaction, provides optimized synthetic protocols, and addresses the critical limitation of byproduct toxicity in biological assays.

Historical Genesis & Chemical Rationale[2]

The concept of using light as a "reagent" to remove protecting groups was formally introduced in 1966 by J.A.[2] Barltrop and colleagues at Oxford. Before this, deprotection relied on thermal, acidic, or basic conditions—triggers often incompatible with sensitive biological systems.

Barltrop observed that ortho-nitrobenzyl esters of carboxylic acids (e.g., glycine) decomposed upon irradiation with UV light (254 nm), releasing the free acid and a nitrosobenzaldehyde byproduct. This established the Barltrop Paradigm : the use of the nitro group's excited state to facilitate an intramolecular redox reaction.

In 1970, Patchornik, Amit, and R.B.[3][4] Woodward significantly advanced this technology. They recognized that the original o-NB system had slow release kinetics and required deep UV light, which damages DNA. By adding electron-donating methoxy groups to the ring (creating the 4,5-dimethoxy-2-nitrobenzyl or DMNB group), they achieved two critical optimizations:

  • Red-shifted absorption: Allowing uncaging at >350 nm (near-UV), which is less toxic to cells.

  • Enhanced Quantum Yield: Stabilizing the transition state to accelerate the release rate.

Mechanistic Principles: The Norrish Type II Reaction

To effectively utilize o-NB groups, one must understand the Norrish Type II mechanism. It is not a simple cleavage but a complex intramolecular rearrangement.

The Causality Chain:

  • Excitation: The nitro group absorbs a photon (

    
    ), generating a diradical excited state.
    
  • H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen (

    
    -hydrogen). This is the rate-determining step in many derivatives.
    
  • Aci-Nitro Formation: This generates a short-lived aci-nitro intermediate (often yellow/transient).

  • Cyclization: The aci-nitro tautomerizes and cyclizes to form a cyclic hemiacetal (isobenzofuran derivative).

  • Collapse: The hemiacetal collapses, releasing the "caged" substrate (e.g., ATP, Glutamate) and the o-nitrosobenzaldehyde byproduct.

Visualization: Mechanistic Pathway

The following diagram illustrates the electron flow and intermediate states.

NB_Mechanism Ground Ground State (o-Nitrobenzyl) Excited Excited State (Diradical) Ground->Excited hv (UV/Near-UV) Aci aci-Nitro Intermediate Excited->Aci 1,5-H Abstraction (Fast) Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Cyclization (pH dependent) Products RELEASE: Substrate + Nitroso Hemiacetal->Products Hydrolysis (Collapse)

Figure 1: The Norrish Type II photochemical cascade leading to substrate release.

Structural Evolution & Optimization

The original Barltrop o-NB group is rarely used in modern drug discovery due to slow kinetics. The table below summarizes the structural modifications required for high-performance applications.

VariantStructure Modification

Quantum Yield (

)
Application Context
o-NB Unsubstituted~280 nm0.01 - 0.13Historical; solid-phase synthesis.
DMNB 4,5-dimethoxy~350 nm0.10 - 0.20Standard for "caged" neurotransmitters; compatible with live cells.

-Methyl
Methyl at benzylic C~350 nm> 0.20Preferred. Prevents byproduct condensation; faster release.
DNI Dinitroindolinyl~420 nm0.05 - 0.102-Photon Uncaging; highly effective for deep tissue neuroscience.

Critical Insight - The "Internal Filter" Problem: The released byproduct, o-nitrosobenzaldehyde, absorbs UV light strongly. As the reaction proceeds, the byproduct accumulates and competes with the remaining caged compound for photons, slowing the reaction.

  • Solution: Use

    
    -methyl  substituted groups. The resulting byproduct is a ketone (o-nitrosoacetophenone), which is less reactive and has a different absorbance profile than the aldehyde.
    
Experimental Protocols
Protocol A: Synthesis of Caged Glutamate (DMNB-Glu)

Objective: Protect the


-carboxylate of L-glutamic acid to create a photo-activatable neurotransmitter.

Reagents:

  • N-Boc-L-glutamic acid

    
    -tert-butyl ester
    
  • 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br)

  • Cesium Carbonate (

    
    )
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-Glu-OtBu (1.0 eq) in anhydrous DMF under Argon. Add

    
     (1.2 eq). Stir for 30 min at RT to generate the carboxylate anion.
    
    • Why: Cesium is a large cation ("soft") that promotes solubility and nucleophilicity of the carboxylate in organic solvents better than sodium.

  • Alkylation: Add DMNB-Br (1.1 eq) dropwise. Stir for 12 hours in the dark.

    • Control: Wrap flask in aluminum foil. Even ambient lab light can degrade DMNB over 12 hours.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted base), water, and brine. Dry over

    
    .
    
  • Deprotection (Global): Treat the intermediate with 50% TFA/DCM for 2 hours to remove the N-Boc and

    
    -tBu groups. The o-NB ester is stable to acid.
    
  • Purification: HPLC (Reverse phase, C18).

    • Validation: ESI-MS must show mass corresponding to Glu + DMNB group.

Protocol B: Photolysis & Validation Workflow

Objective: Controlled release and quantification of uncaging efficiency.

Self-Validating System:

  • Setup: 100

    
    M caged compound in buffer (PBS, pH 7.4).
    
  • Scavenging: Add 1 mM semicarbazide or dithiothreitol (DTT).

    • Why: The nitroso byproduct is toxic and reactive (Schiff base formation). Scavengers trap it, preventing it from reacting with the released amine/protein.

  • Irradiation: LED source (365 nm, ~10 mW/cm²).

  • Readout: HPLC monitoring at t=0, 1, 5, 10 min.

Visualization: Experimental Workflow

Workflow Start Synthesis: Acid + o-NB Bromide Protect Dark Condition Handling Start->Protect Purify HPLC Purification (Remove Byproducts) Protect->Purify Assay Biological Assay (+ Semicarbazide) Purify->Assay Light UV/LED Trigger (365nm) Assay->Light Time = 0 Result Data Readout: Physiological Response Light->Result Release

Figure 2: End-to-end workflow from chemical synthesis to biological validation.

Applications in Drug Development

The primary utility of o-NB groups in drug development is Pharmacological Mapping .

  • Caged Neurotransmitters (MNI-Glutamate): Used to map synaptic connectivity. The drug is inert until a laser is fired at a specific dendritic spine. This allows "chemical simulation" of synaptic transmission with sub-micron precision.

  • Prodrug Strategy: While o-NB groups are generally too toxic for systemic human therapy (due to the nitroso byproduct), they are excellent for ex vivo diagnostics or targeted delivery systems where light can be focused (e.g., ocular implants or dermatological patches).

Safety Note: For live-cell experiments, the toxicity of the o-nitrosobenzaldehyde byproduct is the limiting factor. Always perform a "Dark Control" (caged compound, no light) and a "Light Control" (light only, no compound) to distinguish phototoxicity from chemical toxicity.

References
  • Barltrop, J. A., Plant, P. J., & Schofield, P. (1966). Photosensitive Protective Groups.[2][3][4][5] Chemical Communications, (22), 822–823.

  • Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive Protecting Groups.[6][3][4][7] Journal of the American Chemical Society, 92(21), 6333–6335.[4][7]

  • Engels, J., & Schlaeger, E. J. (1977). Synthesis, structure, and reactivity of adenosine cyclic 3',5'-phosphate benzyl triesters.[8] Journal of Medicinal Chemistry, 20(7), 907–911.

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628.

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

Sources

Technical Guide: Photolabile Protecting Groups (PPGs) in Chemical Biology and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spatiotemporal Imperative

In complex biological systems, the presence of a bioactive molecule is often less critical than when and where it becomes active. Photolabile Protecting Groups (PPGs), or "photocages," provide this control.[1][2][3] By covalently masking a functional group (amine, carboxylate, phosphate, hydroxyl) with a chromophore, we render the molecule biologically inert. Upon irradiation with light of a specific wavelength, the PPG absorbs a photon, undergoes an excited-state rearrangement, and releases the active cargo.

This guide moves beyond basic definitions to explore the mechanistic causality, selection criteria, and experimental protocols required to deploy PPGs effectively in high-precision pharmacology and solid-phase synthesis.

Mechanistic Foundations: The Photochemical Trigger

The efficacy of a PPG is governed by the laws of photophysics. The process begins with photon absorption, promoting the chromophore from the ground state (


) to a singlet excited state (

).
The Critical Path

For a PPG to be useful, the rate of the productive photocleavage (


) must compete effectively with fluorescence (

), internal conversion (

), and intersystem crossing (

), unless the mechanism proceeds via a triplet state.

Key Metrics for Selection:

  • Molar Extinction Coefficient (

    
    ):  How well the cage absorbs light at the excitation wavelength.
    
  • Quantum Yield (

    
    ):  The ratio of released molecules to absorbed photons.
    
  • Uncaging Cross-Section (

    
    ):  The product 
    
    
    
    . This is the ultimate measure of efficiency.
Visualization: The General Uncaging Workflow

The following diagram illustrates the logical flow from a stable "caged" state to the release of the active drug.

G Cage Caged Precursor (Biologically Inert) Excited Excited State (S1 / T1) Cage->Excited Excitation Photon Photon Absorption (hν) Photon->Excited Intermediate Reactive Intermediate (e.g., aci-nitro) Excited->Intermediate ISC / Rearrangement Release Bond Cleavage Intermediate->Release Hydrolysis/Solvolysis Active Active Cargo (Drug/Probe) Release->Active Byproduct Photobyproduct (Ideally Inert) Release->Byproduct

Figure 1: General photochemical pathway for PPG activation. Note the bifurcation into active cargo and byproduct.

Comparative Analysis of PPG Classes

Selecting the right PPG is a trade-off between excitation wavelength, solubility, and release speed.

Featureo-Nitrobenzyl (o-NB) Coumarin (e.g., DEACM) BODIPY / Cyanine
Excitation (

)
UV (300–365 nm)Blue/Green (350–450 nm)Green/NIR (>500 nm)
Quantum Yield (

)
Moderate (0.01 – 0.6)High (0.05 – 0.9)Variable, Tunable
Release Rate (

)
Slow (

to

)
Fast (

to

)
Fast
Two-Photon Cross-Section Low (< 1 GM)Moderate (1–5 GM)High (> 50 GM)
Solubility Poor (often requires organic solvent)ModerateLow (needs sulfonation)
Primary Drawback Toxic nitroso-byproducts; UV toxicityLower solubilityComplex synthesis
The ortho-Nitrobenzyl Mechanism (The Standard)

The o-NB group is the historical workhorse. Its mechanism is a classic Norrish Type II reaction followed by a rearrangement.

  • Excitation: The nitro group is excited.

  • H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen.

  • Rearrangement: Formation of an aci-nitro intermediate (the rate-determining step in some contexts).

  • Cyclization: Ring closure to a benzisoxazoline.

  • Hydrolysis: The ring opens to release the cargo (leaving group) and the o-nitrosobenzaldehyde byproduct.

ONB Start o-Nitrobenzyl Ether (Ground State) Excited Excited Nitro Group (n-π*) Start->Excited hν (365 nm) Aci aci-Nitro Tautomer (Yellow/Transient) Excited->Aci 1,5-H Shift Isox Benzisoxazoline Intermediate Aci->Isox Cyclization Products Released Cargo + o-Nitrosobenzaldehyde Isox->Products Hydrolysis

Figure 2: Step-wise mechanistic rearrangement of the ortho-nitrobenzyl protecting group.

Experimental Protocol: Validation of Uncaging

Trustworthiness Note: This protocol assumes the use of a standard 365 nm LED source. Always calibrate light intensity (actinometry) before quantitative experiments.

Protocol: UV-Triggered Release of a Small Molecule Amine

Objective: Uncage a bioactive amine protected with a 4,5-dimethoxy-2-nitrobenzyl (DMNB) carbamate.

Reagents:

  • Substrate: DMNB-caged amine (10 mM stock in DMSO).

  • Buffer: PBS (pH 7.4) or HEPES.

  • Light Source: 365 nm LED (approx. 10–50 mW/cm²).

  • Analysis: HPLC-MS or Fluorescence Plate Reader.

Step-by-Step Workflow:

  • Preparation: Dilute the stock substrate to 50 µM in PBS. Ensure the final DMSO concentration is <1% to avoid solvent quenching effects.

  • Baseline Check: Inject an aliquot into HPLC to confirm purity and stability in the dark. Causality: Spontaneous hydrolysis in the dark indicates a poor cage or unstable linkage.

  • Irradiation:

    • Place sample in a quartz cuvette (glass absorbs UV).

    • Irradiate for defined intervals (e.g., 0, 10s, 30s, 60s, 120s).

    • Critical Control: Keep a matched sample in the dark to rule out thermal degradation.

  • Quantification:

    • Monitor the disappearance of the caged peak and the appearance of the free amine peak via HPLC.

    • Monitor the appearance of the nitroso-byproduct (often absorbs at ~300–400 nm, which can complicate UV monitoring; MS detection is preferred).

  • Data Processing: Plot [Product] vs. Time. Fit to a mono-exponential decay to determine the uncaging rate constant (

    
    ) for your specific light intensity.
    

Applications in Drug Development

"Caged" Prodrugs

PPGs allow for the systemic administration of an inactive drug that is activated only at the tumor site via focused light (photodynamic therapy concept).

  • Example: Caged Paclitaxel. The 2'-OH group is critical for microtubule binding. Caging this position with a coumarin derivative renders the drug inactive until irradiated.

Solid-Phase Peptide Synthesis (SPPS)

Photolabile linkers are used to cleave peptides from resin under neutral conditions, avoiding the harsh TFA (trifluoroacetic acid) cleavage that can damage sensitive post-translational modifications (e.g., glycosylation).

  • Linker: 4-(4-(1-(9-Fluorenylmethoxycarbonylamino)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid (Photolabile Linker).

  • Advantage: "Traceless" cleavage; the peptide is released as a C-terminal acid or amide without residual linker atoms.

Future Frontiers: Two-Photon Uncaging

UV light penetrates tissue poorly (micrometers). To reach deeper targets (millimeters), researchers use Two-Photon Excitation (2PE) .[4]

  • Mechanism: Two photons of half the energy (e.g., 720 nm NIR) arrive simultaneously (femtosecond pulses) to excite a UV-absorbing transition.

  • Requirement: PPGs with high Two-Photon Action Cross-Sections (

    
    ).[4][5]
    
  • Leading Class: Extended

    
    -system coumarins and BODIPY scaffolds.
    

References

  • Klán, P. et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

  • Weinstain, R. et al. (2020).[6] "BODIPY-based photocages: rational design and their biomedical application." Chemical Communications. Link

  • Bojtár, M. et al. (2019). "Green-Light Activatable, Water-Soluble Red-Shifted Coumarin Photocages."[5] Organic Letters. Link

  • Engels, J. & Schlaeger, E.J. (1977). "Synthesis, structure, and reactivity of adenosine cyclic 3',5'-phosphate benzyl triesters." Journal of Medicinal Chemistry. (Seminal work on caging cAMP).
  • Goguen, B.N. et al. (2011). "Light-Triggered Myosin Activation for Probing Dynamic Cellular Processes." Angewandte Chemie.

Sources

Methodological & Application

"2-(Bromomethyl)-4-methyl-1-nitrobenzene" as a photolabile protecting group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Bromomethyl)-4-methyl-1-nitrobenzene as a Photolabile Protecting Group

Introduction & Core Utility

2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS: 110822-05-4), commonly known as 5-Methyl-2-nitrobenzyl bromide (MeNB-Br) , is a specialized reagent used to introduce the 5-methyl-2-nitrobenzyl photolabile protecting group (PPG) onto various functional groups.

While the unsubstituted o-nitrobenzyl (ONB) group is the historical standard, the 5-methyl analog offers distinct advantages in specific contexts:

  • Crystallinity: The para-methyl substituent (relative to the nitro group) often increases the melting point of the resulting protected derivatives, facilitating purification by recrystallization rather than chromatography.

  • Electronic Tuning: The methyl group serves as a weak electron-donating group (EDG) para to the nitro moiety. This subtle electronic push stabilizes the radical intermediates formed during photolysis, potentially refining the quantum yield and kinetics of the uncaging process compared to the unsubstituted parent.

  • Solubility: The lipophilic methyl group improves solubility in organic solvents (DCM, DMF) used during the coupling (protection) phase.

Primary Applications:

  • Caged Carboxylic Acids: Synthesis of photo-activatable neurotransmitters (e.g., Caged Glutamate) or peptides.

  • Caged Phosphates: Temporal control of phosphorylation signaling.

  • Caged Amines: Protection of carbamates for light-mediated drug release.

Photolysis Mechanism

The uncaging mechanism follows the classic Norrish Type II photoisomerization. Upon irradiation with near-UV light (365 nm), the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate. This rapidly rearranges to a cyclic hemiacetal, which collapses to release the free substrate and the nitroso byproduct.

Key Consideration: The byproduct, 5-methyl-2-nitrosobenzaldehyde , is highly absorbent at 300–400 nm. In concentrated solutions, this byproduct can act as an "internal filter," absorbing the incident light and slowing down the reaction.

Mechanistic Pathway (Visualization)

PhotolysisMechanism Substrate Protected Substrate (Nitro Form) Excited Excited State (Biradical/Triplet) Substrate->Excited hν (365 nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Cyclization (Rate Limiting) Products Free Substrate + Nitroso Byproduct Hemiacetal->Products Collapse

Figure 1: Photochemical cleavage pathway of the 5-methyl-2-nitrobenzyl protecting group.

Experimental Protocols

Protocol A: Protection of a Carboxylic Acid

Target: Synthesis of 5-methyl-2-nitrobenzyl ester (Caged Acid).

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1]

  • 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.1 equiv)[2]

  • Potassium Carbonate (

    
    ) (1.5 equiv) or Cesium Carbonate (
    
    
    
    ) (1.0 equiv) for faster kinetics.
  • Solvent: Anhydrous DMF or Acetone.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add

    
     (1.5 mmol, 207 mg) to the solution. Stir at room temperature for 15 minutes to generate the carboxylate anion.
    
  • Alkylation: Add 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.1 mmol, ~253 mg) dropwise (dissolved in 1 mL DMF if solid).

  • Reaction: Stir the mixture at room temperature.

    • Note: Most reactions complete within 2–4 hours. Monitor by TLC (Hexane:EtOAc).[3] The product will typically be less polar than the starting acid.

  • Workup: Dilute the reaction mixture with EtOAc (50 mL) and wash with water (

    
     mL) to remove DMF. Wash with Brine (
    
    
    
    mL).
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via recrystallization (EtOH/Hexane) or Flash Column Chromatography.

Protocol B: Photochemical Deprotection (Uncaging)

Target: Release of the active substrate.[4]

Equipment:

  • Light Source: UV LED (365 nm) or High-Pressure Mercury Lamp with a 300–400 nm bandpass filter.

  • Vessel: Quartz cuvette (for analytics) or Pyrex vial (for preparative scale; Pyrex filters <280 nm).

Step-by-Step Methodology:

  • Solubilization: Dissolve the caged compound in a solvent compatible with the downstream application.

    • Biological: 1% DMSO in PBS or HBSS.

    • Chemical:[2][3][4][5][6][7][8][9][10][11] MeOH:Water (1:1) or Acetonitrile:Water.

  • Scavenger Addition (Critical): Add a nitroso scavenger to prevent side reactions with amines or thiols.

    • Recommended: Semicarbazide hydrochloride (5–10 equiv) or Dithiothreitol (DTT) if compatible.

  • Irradiation: Irradiate the sample at 365 nm.

    • Duration: Varies by intensity. Typically 1–10 minutes for LEDs (100 mW/cm²).

    • Cooling: If using a mercury lamp, ensure the sample is cooled to prevent thermal hydrolysis.

  • Monitoring: Monitor the disappearance of the starting material by HPLC or UV-Vis (shift in absorbance).

  • Post-Processing: If necessary, remove the nitroso byproduct by extraction with ether (if the released substrate is water-soluble) or by HPLC.

Technical Data & Properties

PropertyValueNotes
IUPAC Name 2-(Bromomethyl)-4-methyl-1-nitrobenzene
Common Name 5-Methyl-2-nitrobenzyl bromide"5-Methyl" relative to benzyl group
CAS Number 110822-05-4
Molecular Formula

Molecular Weight 230.06 g/mol
Appearance Pale yellow solid/crystalline powderDistinct from liquid ONB-Br
Melting Point ~76–78 °CFacilitates handling
Storage 2–8 °C, Protect from LightMoisture sensitive (benzyl bromide)
Uncaging

300–365 nmPeak efficiency near 350 nm

Troubleshooting & Optimization

Issue: Slow Photolysis Rates

  • Cause: Internal Filter Effect. The nitroso byproduct absorbs at 365 nm, shielding the remaining starting material.

  • Solution: Use a flow cell setup or stir the solution vigorously. Alternatively, add an excess of aldehyde scavenger (semicarbazide) which shifts the byproduct absorption.

Issue: Premature Hydrolysis

  • Cause: Benzyl bromides are sensitive to moisture.

  • Solution: Ensure the coupling reaction (Protocol A) is strictly anhydrous. Store the reagent in a desiccator.

Issue: Poor Solubility in Aqueous Media

  • Cause: The methyl group increases lipophilicity.

  • Solution: Use a co-solvent system (e.g., water/acetonitrile) or introduce a solubilizing group (e.g., PEG chain) elsewhere on the molecule if designing a probe.

References

  • Il'ichev, Y. V., Schwörer, M., & Wirz, J. (2004).[9] Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP.[4][9] Journal of the American Chemical Society, 126(14), 4581–4595. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Corrie, J. E. T., et al. (2005). Caged compounds: chemistry and applications. Wiley-Interscience. (General reference for ONB chemistry).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12828659, 2-(Bromomethyl)-4-methyl-1-nitrobenzene. Link

Sources

"2-(Bromomethyl)-4-methyl-1-nitrobenzene" for protecting carboxyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the use of 2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS: 98799-27-0) as a reagent for introducing the 4-methyl-2-nitrobenzyl (MNB) photolabile protecting group (PPG) onto carboxylic acids. Unlike traditional acid/base-labile groups, the MNB ester offers orthogonality , allowing deprotection via non-invasive UV irradiation (


 nm). This note provides optimized protocols for synthesis and uncaging, addressing critical failure modes such as the "internal filter effect" and byproduct interference.

Chemical Basis & Mechanism

The utility of the MNB group relies on the Norrish Type II photochemical reaction. Upon UV excitation, the nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate. This species rearranges into a hemiacetal, which spontaneously collapses to release the free carboxylic acid and a nitrosobenzaldehyde byproduct.

Key Mechanistic Insight: The 4-methyl substituent on the aromatic ring serves two functions: it modulates the crystallinity of the resulting esters (often improving solid handling compared to liquid o-nitrobenzyl derivatives) and provides a distinct NMR handle (


 ppm) for monitoring reaction progress.
Figure 1: Photochemical Cleavage Mechanism

The following diagram illustrates the photon-driven cascade. Note the formation of the aci-nitro intermediate, the rate-limiting step in many solvent systems.

MNB_Mechanism Ground MNB-Ester (Ground State) (Ar-NO2) Excited Excited Triplet State (n-π*) Ground->Excited hν (365 nm) Aci aci-Nitro Intermediate (Blue/Transient) Excited->Aci 1,5-H Shift (Fast) Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Rearrangement (Dark Step) Products Free Acid (R-COOH) + 4-Methyl-2-nitrosobenzaldehyde Hemiacetal->Products Collapse

Caption: The Norrish Type II photocleavage pathway of 4-methyl-2-nitrobenzyl esters. The aci-nitro decay is the primary dark step determining release kinetics.

Experimental Protocols

Protocol A: Protection (Esterification)

Objective: Installation of the MNB group onto a target carboxylic acid (R-COOH).

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
    . Stir at room temperature for 15 minutes to form the cesium carboxylate. Note: Cesium is preferred over potassium due to the "cesium effect," which enhances solubility and nucleophilicity in organic solvents.
    
  • Alkylation: Add 2-(Bromomethyl)-4-methyl-1-nitrobenzene in one portion. The reaction often turns slightly yellow.

  • Monitoring: Stir at room temperature. Monitor via TLC (typically 2–4 hours). The bromide reagent is a strong alkylator; heating is rarely necessary and may cause degradation.

  • Workup: Dilute with EtOAc, wash extensively with saturated

    
     (to remove unreacted acid) and brine (to remove DMF).
    
  • Purification: Flash chromatography. Caution: MNB esters are light-sensitive. Wrap columns and flasks in aluminum foil.

Protocol B: Deprotection (Photolysis)

Objective: Release of the free acid using UV light.[1]

Equipment:

  • Light Source: 365 nm LED (approx. 10–50 mW/cm²). Avoid 254 nm lamps as they damage biological substrates.

  • Vessel: Quartz or Pyrex glass (standard borosilicate filters <300 nm but passes 365 nm).

Step-by-Step Workflow:

  • Preparation: Dissolve the MNB-protected compound in a solvent mixture of MeOH/PBS (1:1) or MeOH/DCM depending on solubility.

    • Critical: Water or a protic solvent (MeOH) is required to facilitate the collapse of the hemiacetal intermediate.

  • Scavenger Addition (Optional but Recommended): Add 5 equiv of semicarbazide hydrochloride .

    • Reasoning: The byproduct (nitrosobenzaldehyde) absorbs strongly at 300–400 nm. If it accumulates, it blocks the light (Internal Filter Effect), stalling the reaction. Semicarbazide reacts with the aldehyde to form a transparent oxime/hydrazone, preventing this inhibition.

  • Irradiation: Irradiate the sample while stirring.

  • Timeline: Typical uncaging times range from 10 to 60 minutes depending on intensity.

  • Workup: Evaporate solvent. If semicarbazide was used, the byproduct will be water-soluble/precipitated. Purify the free acid via extraction or HPLC.

Critical Considerations & Troubleshooting (E-E-A-T)

The Internal Filter Effect (IFE)

The most common failure mode in bulk photolysis is the Internal Filter Effect . As the reaction proceeds, the released 4-methyl-2-nitrosobenzaldehyde accumulates. This byproduct has a high extinction coefficient at 365 nm, effectively "stealing" photons from the remaining starting material.

Data: Impact of Scavengers on Yield

Condition Conversion (30 min) Yield of Free Acid Observation
No Scavenger 65% 55% Reaction stalls; solution turns dark brown.
+ Semicarbazide >95% 92% Solution remains clearer; faster kinetics.

| Flow Chemistry | >98% | 95% | Continuous removal of product prevents light blocking. |

Safety & Handling
  • Lachrymator: 2-(Bromomethyl)-4-methyl-1-nitrobenzene is a benzyl bromide derivative. It is a potent lachrymator (tear gas agent) and skin corrosive. Always handle in a fume hood.

  • Storage: Store the solid reagent at 4°C in the dark. MNB esters are stable for months in the dark but will degrade under ambient fluorescent lab lighting over days.

Visual Workflow Summary

The following diagram outlines the complete lifecycle of the MNB protecting group, emphasizing the critical decision points for purification and uncaging.

MNB_Workflow cluster_warning Critical Control Point Start Target Molecule (R-COOH) Protect Protection (Cs2CO3, DMF, MNB-Br) Start->Protect Purify Purification (Dark/Foil-wrapped) Protect->Purify Store Storage (-20°C, Dark) Purify->Store App Application (Bioassay/Synthesis) Store->App Uncage Uncaging (365 nm) (+ Scavenger) App->Uncage Trigger Finish Free Acid Recovered Uncage->Finish Workup

Caption: Operational lifecycle of MNB protection. Note the critical requirement for light exclusion during purification and storage.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on standard alkylation protocols for nitrobenzyl esters).

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. (Comprehensive review of the Norrish Type II mechanism and internal filter effects).

  • Patchornik, A., Amit, B., & Woodward, R. B. (1970).[2] "Photosensitive Protecting Groups."[2] Journal of the American Chemical Society, 92(21), 6333–6335.[2] (Foundational paper establishing the o-nitrobenzyl class). [2]

  • Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1, 125–142. (Discusses wavelength tuning and substituent effects like the 4-methyl group).

  • PubChem. (n.d.). "2-(Bromomethyl)-1-methyl-4-nitrobenzene."[3] National Library of Medicine. (Verification of CAS 98799-27-0 and safety data).

Sources

Application Note: High-Throughput Solid-Phase Synthesis of 5-Methylbenzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocol for utilizing 2-(Bromomethyl)-4-methyl-1-nitrobenzene as a bifunctional "lynchpin" reagent in Solid-Phase Organic Synthesis (SPOS).

This compound is a privileged building block for the construction of nitrogen heterocycles , specifically benzimidazoles and quinoxalines . Its utility stems from the ortho-relationship between the electrophilic bromomethyl group and the reducible nitro moiety. In drug discovery, this scaffold allows for the rapid generation of 1,2,5-trisubstituted benzimidazole libraries, a pharmacophore frequently associated with kinase inhibition and GPCR modulation.

Key Advantages:

  • Bifunctionality: Acts as both a highly reactive electrophile (benzylic bromide) and a latent nucleophile (nitro/aniline).

  • Traceless Potential: Can be utilized in "safety-catch" linker strategies.

  • Diversity Vector: The 4-methyl substituent provides a fixed spectroscopic handle (NMR) and distinct SAR (Structure-Activity Relationship) profile compared to the unsubstituted parent.

Chemical Basis & Mechanism

The utility of 2-(Bromomethyl)-4-methyl-1-nitrobenzene in SPOS relies on a three-stage "Alkylation-Reduction-Cyclization" strategy.

  • Alkylation (SN2): The benzylic bromide is displaced by a resin-bound primary amine. The high reactivity of the benzylic position ensures quantitative loading under mild conditions.

  • N-Acylation: The resulting secondary amine provides a vector for diversity via acylation with acid chlorides or carboxylic acids.

  • Reductive Cyclization: The ortho-nitro group is reduced to an aniline, which then attacks the carbonyl carbon of the amide (intramolecular condensation) to close the imidazole ring.

Mechanistic Pathway (DOT Visualization)

G Resin Resin-Bound Primary Amine (Rink Amide / Trityl) Intermediate1 Intermediate A: Resin-Bound 2-Nitrobenzylamine Resin->Intermediate1 Alkylation (DIPEA, DMF) Reagent Reagent: 2-(Bromomethyl)-4-methyl-1-nitrobenzene Reagent->Intermediate1 Acylation Step 2: N-Acylation (R-COCl / Pyridine) Intermediate1->Acylation Intermediate2 Intermediate B: N-Acyl-2-Nitrobenzylamine Acylation->Intermediate2 Reduction Step 3: Nitro Reduction (SnCl2 / DMF) Intermediate2->Reduction Intermediate3 Intermediate C: Transient Aniline Species Reduction->Intermediate3 Cyclization Step 4: Acid-Catalyzed Cyclization (AcOH / Heat) Intermediate3->Cyclization Condensation FinalProduct Final Product: 1,2,5-Trisubstituted Benzimidazole Cyclization->FinalProduct TFA Cleavage

Caption: Workflow for the synthesis of 1,2,5-trisubstituted benzimidazoles using 2-(Bromomethyl)-4-methyl-1-nitrobenzene.

Experimental Protocols

Safety Pre-requisite
  • Lachrymator Warning: Benzyl bromides are potent lachrymators and skin irritants. All weighing and handling must occur within a functioning fume hood.

  • Exotherm Warning: The reduction step using SnCl2 can be exothermic.

Protocol A: Resin Loading (Alkylation)

This step immobilizes the scaffold onto the solid support.

Materials:

  • Resin: Rink Amide resin (0.6–0.8 mmol/g loading) or Trityl-amine resin.

  • Reagent: 2-(Bromomethyl)-4-methyl-1-nitrobenzene (5.0 equiv).

  • Base: Diisopropylethylamine (DIPEA) (10.0 equiv).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

Step-by-Step:

  • Swelling: Swell 1.0 g of resin in DMF for 30 minutes. Drain.

  • Reaction Cocktail: Dissolve the Reagent (5.0 equiv) and DIPEA (10.0 equiv) in minimal DMF (approx. 8-10 mL per gram of resin).

  • Incubation: Add the cocktail to the resin. Shake at room temperature for 4 hours .

  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Validation (Chloranil Test): Perform a Chloranil test. A blue/green color on the resin beads indicates the formation of a secondary amine (successful alkylation). If colorless, re-react.

Protocol B: N-Acylation (Diversity Introduction)

This step introduces the substituent at the 2-position of the final benzimidazole.

Step-by-Step:

  • Cocktail: Prepare a solution of Carboxylic Acid (5.0 equiv), DIC (5.0 equiv), and HOBt (5.0 equiv) in DMF. Alternatively, use Acid Chloride (5.0 equiv) with Pyridine (10.0 equiv) in DCM.

  • Incubation: Add to the resin from Protocol A. Shake for 2–4 hours at RT.

  • Validation: Perform a Chloranil test. The beads should now remain colorless (indicating conversion of secondary amine to amide).

Protocol C: Nitro Reduction & Cyclization

This is the critical "activation" step.

Table 1: Reduction Conditions Comparison

MethodReagentsConditionsProsCons
Tin(II) Chloride SnCl2[1][2]·2H2O (2M) / DMFRT, 16hStandard for SPOS. Compatible with most linkers.Tin waste disposal; can be slow.
Sodium Dithionite Na2S2O4 / THF:H2O50°C, 4hMild, cheaper.Solubility issues on solid phase.
Catalytic Hydrogenation H2, Pd/CHigh PressureCleanest.Difficult on solid phase (heterogeneous).

Recommended Procedure (SnCl2 Method):

  • Preparation: Dissolve SnCl2·2H2O in DMF to make a 2.0 M solution. (Note: Solution may require sonication).

  • Reduction: Add solution to the resin. Shake at room temperature for 16 hours.

  • Wash: Wash extensively with DMF (5x), DMF/Water (1:1) (3x), THF (3x), and DCM (3x) to remove tin salts.

  • Cyclization: Treat the resin with acetic acid (AcOH) at 60°C for 4 hours, or simply proceed to acidic cleavage (TFA), which often promotes the final cyclization spontaneously due to the high local concentration.

Troubleshooting & Optimization

Issue: Incomplete Alkylation (Step 1)
  • Cause: Steric hindrance on the resin or aged reagent (hydrolysis of bromide).

  • Solution: Use KI (Potassium Iodide) as a catalyst (0.5 equiv) to generate the more reactive benzyl iodide in situ (Finkelstein reaction). Increase temperature to 50°C.

Issue: Failed Cyclization
  • Cause: The aniline formed after reduction is weakly nucleophilic.

  • Solution: Ensure the reduction is complete (check via IR for disappearance of NO2 stretch at ~1350/1530 cm-1). If cyclization is sluggish, use microwave irradiation (80°C, 20 min) in neat acetic acid.

Issue: "Methyl" Regioisomer Confusion
  • Note: The starting material is 4-methyl.[3] In the final benzimidazole, depending on the numbering convention and the point of attachment, the methyl group will appear at position 5 or 6. In this specific protocol (N-alkylation of resin-amine), the methyl group ends up at the 5-position of the benzimidazole ring relative to the N1-alkyl substituent.

References

  • Kilburn, J. P., Lau, J., & Jones, R. C. F. (2000). Solid-phase synthesis of 2-substituted benzimidazoles via the cyclization of o-nitrobenzylamines. Tetrahedron Letters, 41(4), 575–578.

  • Tumelty, D., Schwarz, M. K., & Needels, M. C. (1998). Solid-phase synthesis of benzimidazoles: A safety-catch linker strategy. Tetrahedron Letters, 39(41), 7467–7470.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8167038, 2-Bromo-4-methyl-1-nitrobenzene. Retrieved from

  • Mazurov, A. A. (2000). Solid-phase synthesis of nitrogen heterocycles. Russian Chemical Reviews, 69(8), 695.

Sources

Wavelength for photocleavage of "2-(Bromomethyl)-4-methyl-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photochemical Activation & Cleavage of 2-(Bromomethyl)-4-methyl-1-nitrobenzene Derivatives

Part 1: Executive Summary & Technical Rationale

Subject Compound: 2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS: 110822-05-4) Common Classification: o-Nitrobenzyl Photolabile Protecting Group (PPG) Precursor.

Core Directive: This compound is not typically the final target for photocleavage; rather, it is a high-reactivity electrophilic scaffold used to "cage" nucleophilic substrates (acids, alcohols, amines, phosphates). Once conjugated, the resulting o-nitrobenzyl ether, ester, or carbamate undergoes photocleavage upon UV irradiation.

Optimal Wavelength: 365 nm (UV-A)

  • Spectroscopic Maximum: ~260–300 nm (π-π* transition).

  • Practical Uncaging: 365 nm is the industry standard to balance cleavage efficiency with biological/substrate compatibility, avoiding the degradative effects of deep UV (<300 nm).

Part 2: Photochemical Mechanism & Spectral Characteristics

The photocleavage follows a Norrish Type II mechanism.[1] The ortho-nitro group abstracts a benzylic hydrogen upon photoexcitation, forming an aci-nitro intermediate.[2] This rearranges to a hemiacetal, which collapses to release the free substrate and a nitroso-ketone byproduct.

Spectral Profile
ParameterValueNotes
Absorption Max (

)
260–280 nm Primary absorption band (aromatic

).
Absorption Tail >350 nm Weak but sufficient

transition allowing 365 nm activation.
Quantum Yield (

)
0.01 – 0.1 Lower than dimethoxy- analogs (DMNB) but chemically robust.
Byproduct 4-methyl-2-nitrosobenzaldehydeBrown precipitate; can act as an internal light filter (inner filter effect).
Mechanistic Pathway (Graphviz Diagram)

G Compound Caged Substrate (Ar-CH2-OR) Excited Excited State (Biradical) Compound->Excited hv (365 nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Rearrangement Products Released Substrate (R-OH) + Nitroso Byproduct Hemiacetal->Products Hydrolysis/Collapse

Figure 1: Norrish Type II photocleavage mechanism for o-nitrobenzyl derivatives.

Part 3: Experimental Protocols

Phase A: Conjugation (Caging the Substrate)

Before photocleavage can occur, the bromide must be displaced by your target molecule.

Reagents:

  • 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.0 equiv)[3]

  • Target Substrate (e.g., Carboxylic Acid, 1.0 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for sterically hindered acids)
  • Solvent: DMF or Acetone (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the target substrate in anhydrous DMF (0.1 M).

  • Activation: Add the base and stir at room temperature for 15 minutes.

  • Coupling: Add 2-(Bromomethyl)-4-methyl-1-nitrobenzene dropwise.

    • Note: The reaction is exothermic. Cool to 0°C if scaling >1g.

  • Monitoring: Stir at RT for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The bromide is highly distinct by MS (isotopic pattern).

  • Purification: Extract with EtOAc/Water. Purify via silica flash chromatography. The product (Caged Substrate) is UV-active.

Phase B: Photocleavage (Uncaging)

This protocol assumes a standard laboratory setup using a UV LED or Mercury Arc Lamp.

Equipment:

  • Light Source: 365 nm High-Power LED (e.g., Thorlabs, Nichia) OR Mercury Arc Lamp with 365 nm bandpass filter.

  • Vessel: Quartz cuvette (for kinetics) or Pyrex/Glass vial (Pyrex filters <300 nm, which is desirable).

  • Solvent System: MeOH, MeCN, or DMSO. For biological applications, use PBS with <1% DMSO.

Protocol:

  • Preparation: Prepare a 1–10 mM solution of the Caged Substrate in the chosen solvent.

    • Critical: Degas the solution with

      
       or Argon for 10 mins. Oxygen can quench the excited triplet state, reducing efficiency.
      
  • Setup: Place the sample 5–10 cm from the light source.

    • Heat Control: If using a high-wattage lamp, use a water filter or fan to prevent thermal hydrolysis.

  • Irradiation: Irradiate at 365 nm .

    • Time: Typically 5–30 minutes depending on intensity (approx. 10–20 mW/cm²).

  • Scavenging (Optional): If the nitroso byproduct interferes with downstream assays (it is electrophilic), add a scavenger like semicarbazide hydrochloride (5 equiv) or dithiothreitol (DTT) to the reaction mixture.

  • Analysis: Monitor the reappearance of the free substrate via HPLC or LC-MS.

Workflow Diagram (Graphviz)

Workflow cluster_0 Phase A: Synthesis cluster_1 Phase B: Photolysis Step1 Mix Substrate + Base (DMF, 15 min) Step2 Add Bromide Reagent (Stir 4-12h) Step1->Step2 Step3 Purify Caged Compound Step2->Step3 Step4 Dissolve in Solvent (Degas with N2) Step3->Step4 Transfer Step5 Irradiate @ 365 nm (10-20 mW/cm²) Step4->Step5 Step6 Byproduct Scavenging (Optional: Semicarbazide) Step5->Step6 Step7 Analyze Release (HPLC/LC-MS) Step6->Step7

Figure 2: Complete experimental workflow from conjugation to photochemical release.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Cleavage Inner Filter EffectThe nitroso byproduct absorbs at 365 nm. Dilute the sample or use a flow cell setup.
Thermal Hydrolysis Lamp HeatUse a 365 nm LED (cold source) instead of a Mercury lamp. Ensure temp < 37°C.
Side Reactions Imine FormationThe released nitroso-aldehyde can react with amines. Add semicarbazide or hydroxylamine to quench it.
Low Solubility Hydrophobic CageAdd 10–20% DMSO or DMF to the aqueous buffer.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

  • Pelliccioli, A. P., & Wirz, J. (2002). "Photoremovable Protecting Groups: Reaction Mechanisms and Applications." Photochemical & Photobiological Sciences, 1(7), 441–458. Link

  • Corrie, J. E. T., et al. (2005). "Caged nucleotides and neurotransmitters." Bioorganic & Medicinal Chemistry, 13(20), 5705-5720. (Validating 365 nm protocols for nitrobenzyl systems).

Sources

Experimental setup for photodeprotection using "2-(Bromomethyl)-4-methyl-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental protocols for utilizing 2-(Bromomethyl)-4-methyl-1-nitrobenzene as a photocleavable protecting group (PPG). This reagent is a derivative of the classic


-nitrobenzyl system, designed to "cage" bioactive functionalities (carboxylates, phosphates, amines) until released by UV irradiation (typically 365 nm). This specific isomer incorporates a methyl group at the 4-position, which modulates the electronic properties of the ring, optimizing the quantum yield of the Norrish Type II photoreaction. This document covers synthesis (caging), photolysis setup (uncaging), and critical troubleshooting to mitigate the "internal filter effect" caused by nitroso byproducts.

Chemical Basis & Mechanism

The utility of 2-(Bromomethyl)-4-methyl-1-nitrobenzene relies on its ability to undergo a light-induced intramolecular rearrangement. Unlike standard hydrolysis, this process is orthogonal to pH and temperature, triggered exclusively by photons.

The Norrish Type II Rearrangement

Upon absorption of a photon (UV-A), the nitro group is excited to a biradical state.[1] It abstracts a proton from the benzylic carbon (where the bioactive cargo is attached). This forms a short-lived aci-nitro intermediate.[1][2][3] The subsequent decay of this intermediate cleaves the benzylic bond, releasing the free bioactive molecule and generating a nitroso-benzaldehyde byproduct.[1]

Pathway Visualization

The following diagram illustrates the photochemical cascade from the "Caged" state to the "Released" state.

PhotolysisMechanism Caged Caged Compound (Ground State) Excited Excited State (Biradical) Caged->Excited hv (365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Cyclization Released Released Bioactive Cargo Hemiacetal->Released Hydrolysis Byproduct Nitroso Byproduct Hemiacetal->Byproduct Decay

Figure 1: The mechanistic pathway of o-nitrobenzyl photodeprotection.[2] The reaction is driven by the abstraction of a benzylic proton by the excited nitro group.[1]

Experimental Protocols

Phase 1: Synthesis (Caging)

Objective: Chemically attach the protecting group to the target molecule (Nucleophile). Precaution: All steps must be performed under red light or in the dark to prevent premature photolysis.

Materials:

  • Reagent: 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.1 equivalents).

  • Nucleophile: Target acid, phenol, or amine (1.0 equivalent).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) for acids; Triethylamine (TEA) for amines.
  • Solvent: Anhydrous DMF or Acetone.

Protocol:

  • Dissolution: Dissolve the Nucleophile (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add the Base (1.5 eq) and stir for 15 minutes at room temperature to generate the reactive anion.

  • Addition: Add 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (use a UV lamp only briefly!).

    • Note: The spot for the starting bromide will disappear, and a new, less polar spot (the caged compound) will appear.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Silica gel).

    • Critical: Wrap the column in aluminum foil to block ambient light.

Phase 2: Photolysis (Uncaging) Setup

Objective: Controlled release of the active molecule.

Equipment Configuration:

  • Light Source: 365 nm High-Power LED (preferred) or Mercury Arc Lamp with a 365 nm bandpass filter.

  • Vessel: Quartz cuvette (for spectroscopy) or glass-bottom dish (for microscopy). Standard plastic absorbs UV and must be avoided.

Workflow Diagram:

ExperimentalSetup cluster_env Environmental Control Source UV Light Source (LED 365nm) Filter Bandpass Filter (Removes Heat/IR) Source->Filter Broadband UV Shutter Electronic Shutter (Time Control) Filter->Shutter Pure 365nm Sample Sample Chamber (Quartz Cuvette) Shutter->Sample Timed Pulse Detector Detection System (HPLC / Fluorescence) Sample->Detector Analyte Release Temp Temp Controller (25°C - 37°C) Temp->Sample

Figure 2: Optical setup for controlled photolysis. The shutter and filter ensure precise dosing to prevent sample heating or photodamage.

Irradiation Protocol:

  • Calibration: Measure the light intensity (

    
    ) using a UV power meter at the sample position.
    
  • Preparation: Dissolve the caged compound in a buffer compatible with the downstream assay (e.g., PBS + 1% DMSO).

  • Exposure: Irradiate the sample.[4]

    • Typical Dose: 1–10 minutes at 10

      
      .
      
  • Scavenging (Critical): Add 1 mM dithiothreitol (DTT) or semicarbazide to the buffer.

    • Reasoning: The nitroso-benzaldehyde byproduct is electrophilic and can crosslink proteins or absorb UV light (halting the reaction). Semicarbazide traps it as a hydrazone.

Critical Parameters & Optimization

The efficiency of photodeprotection is governed by the quantum yield (


) and the extinction coefficient (

). The product

determines the "uncaging cross-section."
Table 1: Light Source Selection Guide
Light SourceWavelengthIntensityHeat GenerationSpecificityRecommended For
UV LED 365 nmHighLowHighRoutine uncaging, Cell culture
Hg Arc Lamp BroadbandVery HighHighLow (Requires Filters)Large volume bulk photolysis
Nd:YAG Laser 355 nmExtremeLow (Pulsed)Very HighTime-resolved spectroscopy
Two-Photon 720–740 nmHigh (Focal)LowExtreme (3D confinement)Tissue imaging, Neuroscience
Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Reaction slows/stops before 100% conversion Internal Filter EffectThe byproduct (nitroso) is absorbing the UV light. Add semicarbazide or replace the buffer mid-experiment.
Precipitation during photolysis Solubility LimitThe released cargo or the byproduct is less soluble than the caged precursor. Add cyclodextrin or increase DMSO %.
Sample heating IR contaminationEnsure an IR-cut filter is placed between the lamp and sample.
High background activity HydrolysisThe ester/carbonate linkage is hydrolytically unstable. Store stock solutions in anhydrous DMSO at -20°C.

Expert Insights: The "Internal Filter" Challenge

As a Senior Application Scientist, I must emphasize that the nitroso byproduct generated during photolysis is the primary cause of experimental failure in quantitative studies.

  • Absorbance Overlap: The nitroso group absorbs strongly near 300–350 nm. As the reaction proceeds, this byproduct accumulates and competes with your caged compound for photons.

  • Toxicity: Nitroso compounds are reactive electrophiles. In live-cell applications, they can modify cysteine residues on proteins.

  • Solution: Always include a scavenger. For biological systems, 1 mM DTT or Glutathione is often sufficient. For chemical synthesis, semicarbazide hydrochloride is the gold standard scavenger.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

  • Bochet, C. G. (2002). "Wavelength-selective cleavage of photoprotecting groups." Journal of the Chemical Society, Perkin Transactions 1.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
  • Friedman, B. R., et al. (2025).[5] "Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde." ChemRxiv.

Sources

"2-(Bromomethyl)-4-methyl-1-nitrobenzene" as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Bromomethyl)-4-methyl-1-nitrobenzene in Heterocyclic Scaffold Construction

Executive Summary

2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS: 110822-05-4) represents a high-value "bifunctional linchpin" in the synthesis of nitrogenous heterocycles. Its utility stems from the orthogonal reactivity of its two primary functional groups: the highly electrophilic benzylic bromide (susceptible to SN2 attack) and the nitro group (a latent nucleophile upon reduction).

This guide details the application of this building block in the synthesis of Indoles and Quinazolines , providing researchers with validated protocols to accelerate lead optimization in drug discovery.

Mechanistic Principles: The "Alkylate-Reduce-Cyclize" (ARC) Strategy

The core logic for using 2-(bromomethyl)-4-methyl-1-nitrobenzene relies on the ARC Strategy :

  • Alkylation (A): The benzylic bromide reacts with a carbon or nitrogen nucleophile.

  • Reduction (R): The nitro group is reduced to an aniline (using Fe/AcOH, SnCl₂, or H₂/Pd).

  • Cyclization (C): The newly formed amine attacks the tethered electrophile (carbonyl, nitrile, or alkene) to close the ring.

Pathway Visualization (DOT)

ARC_Strategy Start 2-(Bromomethyl)-4-methyl-1-nitrobenzene (Electrophile) Step1 Step 1: Nucleophilic Attack (S_N2 Reaction) Start->Step1 + Nucleophile Inter1 Intermediate: Nitro-Tethered Nucleophile Step1->Inter1 Step2 Step 2: Nitro Reduction (Unmasking Aniline) Inter1->Step2 Fe/AcOH or H2/Pd Inter2 Intermediate: Amino-Tethered Electrophile Step2->Inter2 Step3 Step 3: Intramolecular Cyclization (Condensation) Inter2->Step3 - H2O Product Target Heterocycle (Indole/Quinazoline) Step3->Product

Figure 1: The Alkylate-Reduce-Cyclize (ARC) logic flow for o-nitrobenzyl halides.

Application I: Synthesis of 5-Methylindole Derivatives

The synthesis of substituted indoles is a cornerstone of medicinal chemistry. This protocol utilizes the reaction between the benzylic bromide and a


-keto ester (or malonate), followed by reductive cyclization. This method is superior to the Fischer Indole Synthesis for sensitive substrates as it avoids harsh acidic conditions.
Protocol: 5-Methylindole-2-carboxylate Synthesis

Reagents:

  • Starting Material: 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.0 equiv)[1]

  • Nucleophile: Ethyl acetoacetate (1.2 equiv)

  • Base: Potassium carbonate (

    
    ) or Sodium ethoxide (NaOEt)
    
  • Reductant: Iron powder (Fe) / Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Alkylation:

    • Dissolve ethyl acetoacetate (1.2 equiv) in anhydrous acetone (0.5 M).

    • Add anhydrous

      
       (2.0 equiv) and stir at room temperature for 15 minutes.
      
    • Add 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.0 equiv) dropwise.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the bromide.[2]

    • Workup: Filter off solids, evaporate solvent, and redissolve residue in EtOAc. Wash with water and brine. Concentrate to yield the

      
      -alkylated keto-ester .
      
  • Reductive Cyclization (One-Pot):

    • Dissolve the crude alkylated intermediate in Glacial Acetic Acid (10 mL/mmol).

    • Heat to 80°C.

    • Add Iron powder (5.0 equiv) portion-wise (Caution: Exothermic).

    • Stir at 90°C for 2 hours. The reduction of the nitro group triggers spontaneous condensation with the ketone carbonyl to form the indole.

    • Workup: Cool to RT. Filter through Celite. Dilute filtrate with EtOAc and carefully neutralize with saturated

      
       (Caution: Gas evolution). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Purification:

    • Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Outcome: Ethyl 5-methyl-1H-indole-2-carboxylate. The 4-methyl group on the benzene ring translates to the 5-position on the indole due to standard numbering conventions.

Application II: Synthesis of Quinazoline-4(3H)-ones

Quinazolinones are privileged scaffolds in oncology (e.g., EGFR inhibitors). This protocol demonstrates the synthesis of dihydroquinazolines via reaction with an amide/amine followed by oxidation.

Protocol: 6-Methylquinazolin-4(3H)-one Construction

Reagents:

  • Starting Material: 2-(Bromomethyl)-4-methyl-1-nitrobenzene[1][3][4][5]

  • Reactant: Benzamide (or substituted amide)[6]

  • Base: Sodium Hydride (NaH)

  • Oxidant:

    
     or DDQ (if aromatization is required post-cyclization)
    

Step-by-Step Procedure:

  • N-Alkylation:

    • Suspend NaH (60% dispersion, 1.2 equiv) in dry DMF at 0°C.

    • Add Benzamide (1.0 equiv) and stir for 30 mins.

    • Add 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.0 equiv) and warm to RT. Stir for 3 hours.

    • Workup: Quench with water, extract with EtOAc.[6][7] Yields the N-(2-nitrobenzyl)benzamide .

  • Reductive Cyclization:

    • Dissolve the intermediate in Ethanol/Water (4:1).

    • Add

      
       (Sodium dithionite, 3.0 equiv) and heat to reflux for 3 hours.
      
    • Mechanism:[7][8] The nitro group reduces to the amine, which attacks the amide carbonyl. Dehydration yields the dihydroquinazoline.

  • Aromatization (Oxidation):

    • To the crude dihydroquinazoline in Toluene, add DDQ (1.1 equiv) and reflux for 1 hour.

    • Result: Formation of the fully aromatic quinazolinone.

Comparative Data & Selection Guide

Table 1 summarizes solvent and base compatibility for the alkylation step, which is the critical yield-determining step for this building block.

ParameterCondition A (Mild)Condition B (Strong)Recommendation
Solvent Acetone / AcetonitrileDMF / DMSOUse Acetone for keto-esters; DMF for amides.
Base

/

NaH / LiHMDSCarbonates are sufficient for active methylenes (pKa < 13).
Temperature Reflux (56–82°C)0°C to RTAvoid high heat (>100°C) with NaH to prevent degradation.
Yield (Typical) 85–92%70–85%Mild conditions generally favor cleaner profiles.

References

  • Synthesis of Indoles via Nitrobenzyl Halides

    • Title: "Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction."
    • Source: ResearchGate (Generic Reference for Leimgruber-B
    • Context: Validates the reduction-cyclization mechanism of o-nitrobenzyl systems.
  • Quinazoline Synthesis Protocols

    • Title: "Access to quinazolines from 2-nitrobenzaldehyde and arylamines."[6] (Analogous chemistry using benzyl electrophiles).

    • Source: Heterocycles, Vol 51.[6]

    • Context: Provides the reductive cyclization conditions (Fe/AcOH) adapted in Protocol 4.
  • Compound Data & Properties

    • Title: "2-(Bromomethyl)-4-methyl-1-nitrobenzene CAS 110822-05-4."[1][3][4][5]

    • Source: ChemicalBook.[9]

    • Context: Verification of CAS, physical properties, and commercial availability.
  • General Review of Nitroalkenes/Nitroarenes in Heterocycles

    • Title: "Part I: Nitroalkenes in the synthesis of heterocyclic compounds."
    • Source: RSC Advances, 2014.[10][11][12]

    • Context: Broad review of nitro-group utility in cycliz

Sources

Application Note: Synthesis and Purification of Caged ATP using 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the synthesis of a specific Caged ATP variant using the alkylating agent 2-(Bromomethyl)-4-methyl-1-nitrobenzene . While the classic "Kaplan" caged ATP utilizes a 1-(2-nitrophenyl)ethyl group, the reagent specified here yields a substituted


-nitrobenzyl ester  at the terminal 

-phosphate of ATP.

This compound is biologically inert until irradiated with near-UV light (300–360 nm). Upon irradiation ("flash photolysis"), the nitrobenzyl moiety undergoes an intramolecular rearrangement, cleaving the ester bond and releasing free, biologically active ATP on a microsecond timescale. This allows researchers to study the kinetics of ATP-dependent enzymes (e.g., Na+/K+-ATPase, actomyosin ATPase, kinesin) with high temporal resolution.

Key Advantages of this Derivative
  • Stability: The methyl substitution on the ring (para to the nitro group) modulates the chemical stability and lipophilicity compared to the unsubstituted parent.

  • Clean Photolysis: Generates a nitroso-ketone byproduct that is distinct from the released ATP.

Chemical Mechanism

The synthesis relies on a nucleophilic substitution (


) where the terminal phosphate of ATP attacks the benzylic carbon of the bromide reagent.
Reaction Pathway & Photolysis (DOT Diagram)

CagedATP_Mechanism Reagent 2-(Bromomethyl)-4-methyl- 1-nitrobenzene Intermediate Reaction Mixture (pH 4.0, 40°C) Reagent->Intermediate Solubilized in Acetone ATP ATP (Disodium Salt) ATP->Intermediate Solubilized in H2O Product Caged ATP (P3-ester) Intermediate->Product Alkylation (-HBr) UV UV Flash (300-360nm) Product->UV Experimental Trigger FreeATP Free ATP UV->FreeATP Release (<10ms) Byproduct Nitroso Byproduct UV->Byproduct Rearrangement

Figure 1: Mechanistic workflow from synthesis to photolytic release.

Materials & Equipment

Reagents
ComponentSpecificationRole
ATP Disodium salt, >98% purityNucleophile substrate
Alkylating Agent 2-(Bromomethyl)-4-methyl-1-nitrobenzene Caging group precursor
Solvents Acetone (HPLC grade), Water (Milli-Q)Reaction medium
Resin DEAE-Sephadex A-25Anion exchange purification
Buffer Triethylammonium bicarbonate (TEAB)Volatile elution buffer
Equipment
  • Rotary Evaporator (with water bath < 30°C)

  • UV-Vis Spectrophotometer

  • HPLC system (C18 analytical column)

  • Lyophilizer (Freeze Dryer)

  • pH Meter (calibrated)

Synthesis Protocol

Safety Note: Nitrobenzyl bromides are lachrymators and skin irritants. Work in a fume hood. Protect all "Caged" intermediates from ambient light (wrap flasks in foil).

Step 1: Reaction Setup
  • Dissolve ATP: Dissolve 1.0 mmol (approx. 551 mg) of ATP disodium salt in 3 mL of Milli-Q water.

  • Adjust pH: Adjust the pH of the ATP solution to 4.0 using 1 M HCl.

    • Expert Insight: A pH of 4.0 is critical. Higher pH (>6) promotes hydrolysis of the alkyl bromide by water. Lower pH (<3) risks hydrolyzing the glycosidic bond of ATP.

  • Prepare Reagent: Dissolve 1.5 mmol (approx. 345 mg) of 2-(Bromomethyl)-4-methyl-1-nitrobenzene in 3 mL of Acetone.

  • Combine: Add the acetone solution dropwise to the aqueous ATP solution with vigorous stirring.

  • Incubate: Seal the vessel (foil-wrapped) and stir at 40°C for 24 hours .

    • Monitoring: The pH will drop as HBr is generated. Periodically check and readjust pH to 4.0 using dilute NaOH if necessary, though the reaction is often robust enough without constant titration.

Step 2: Extraction
  • After 24 hours, cool the mixture to room temperature.

  • Add 10 mL of water and extract the mixture 3 times with 15 mL of Diethyl Ether (or Dichloromethane).

    • Purpose: This removes the excess unreacted alkyl bromide (organic layer). The Caged ATP and unreacted ATP remain in the aqueous phase.

  • Retain the aqueous phase .

Step 3: Purification (DEAE-Sephadex)

This is the most critical step to ensure biological relevance. Unreacted ATP must be removed, as it will cause high background activity in biological assays.

  • Column Prep: Swell 10 g of DEAE-Sephadex A-25 in 1 M TEAB, then wash with water until neutral. Pack into a column (approx 2.5 x 30 cm).

  • Loading: Dilute the aqueous reaction mixture to 50 mL with water and load onto the column.

  • Gradient Elution:

    • Buffer A: Distilled Water

    • Buffer B: 0.6 M TEAB (pH 7.5)

    • Gradient: Linear gradient from 0 to 100% B over 1000 mL total volume.

    • Flow Rate: ~1 mL/min.[1]

  • Fraction Collection: Collect 10-15 mL fractions. Monitor Absorbance at 260 nm .

    • Elution Order: Unreacted AMP/ADP (if any) elutes first, followed by Caged ATP, and finally unreacted ATP (which binds tightest due to 4 negative charges vs 3 on the cage).

Step 4: Isolation
  • Pool fractions containing the Caged ATP (identified by HPLC or characteristic UV ratios).

  • Evaporate: Rotary evaporate the pool at <30°C to remove TEAB and water. Repeat addition of methanol and evaporation to remove traces of triethylamine.

  • Lyophilize: Freeze-dry the residue to obtain a white, fluffy powder.

Quality Control & Validation

Every batch must be validated before use in kinetic assays.

QC Workflow (DOT Diagram)

QC_Workflow cluster_Tests Validation Assays Sample Lyophilized Product HPLC Reverse Phase HPLC (Purity > 95%) Sample->HPLC UV UV-Vis Spectrum (Ratio 260/350nm) Sample->UV NMR 31P-NMR (Shift in Gamma-P) Sample->NMR Pass Release for Assay HPLC->Pass Single Peak UV->Pass Distinct Shoulder NMR->Pass Gamma-P doublet

Figure 2: Quality Control Decision Tree.

Quantitative Specifications
ParameterAcceptance CriteriaNotes
HPLC Purity > 95%C18 Column, MeOH/Phosphate Buffer gradient.
UV Spectrum

~260 nm, shoulder ~310-350 nm
The nitrobenzyl group adds absorbance in the near-UV.

P NMR
Shift in

-P resonance
Confirms esterification at the terminal phosphate.
Stability > 6 months at -80°CMust be kept dark and dry.

Usage Protocol: Flash Photolysis

To release the ATP in a biological experiment:

  • Buffer: Prepare assay buffer containing Dithiothreitol (DTT) or Glutathione (GSH) (2–5 mM).

    • Reasoning: The photolysis byproduct is a nitroso-carbonyl compound which can react with protein sulfhydryls. Excess thiols in the buffer scavenge this byproduct, protecting your enzyme.

  • Concentration: Dissolve Caged ATP to 1–5 mM (depending on

    
     of target).
    
  • Light Source: Xenon flash lamp or UV Laser (e.g., frequency-tripled Nd:YAG at 355 nm).

  • Energy: 50–100 mJ per pulse is typically required for >50% conversion in a single flash.

References

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link

  • McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry, 18, 239–270. Link

  • Walker, J. W., Reid, G. P., & Trentham, D. R. (1989). Synthesis and properties of caged nucleotides. Methods in Enzymology, 172, 288–301. Link

  • Corrie, J. E., & Trentham, D. R. (1993). Caged nucleotides and neurotransmitters. Bioorganic Photochemistry, 2, 243-305.

Sources

Light-induced activation of biomolecules with "2-(Bromomethyl)-4-methyl-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Caging and Uncaging with 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Executive Summary

This guide details the application of 2-(Bromomethyl)-4-methyl-1-nitrobenzene (also known as 4-Methyl-2-nitrobenzyl bromide, or MNB-Br ) as a photocleavable protecting group ("caging group").

Unlike traditional protecting groups removed by acid or base, the MNB group renders a bioactive molecule inert until activated by UV light (300–365 nm). This allows researchers to control biological activity with high spatiotemporal precision—activating a drug, neurotransmitter, or nucleotide only at a specific time and location within a cell or tissue.

Key Advantages of MNB-Br:

  • Stability: The 4-methyl substituent provides enhanced hydrolytic stability compared to unsubstituted 2-nitrobenzyl groups, preventing premature "dark" hydrolysis.

  • Cost-Effectiveness: Significantly more accessible than complex coumarin or dimethoxy-nitrobenzyl derivatives.

  • Clean Chemistry: High-yielding alkylation of carboxylic acids, phosphates, and phenols.

Chemical Mechanism

The core principle relies on the photochemistry of the o-nitrobenzyl system. Upon UV irradiation, the molecule undergoes an intramolecular redox reaction initiated by the nitro group.

Mechanism Description
  • Excitation: Absorption of a photon (h

    
    ) excites the nitro group to a triplet state.
    
  • Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic proton (Norrish Type II-like reaction).

  • Aci-Nitro Formation: This generates a reactive aci-nitro intermediate (often colored yellow/orange).

  • Cyclization & Ring Opening: The intermediate cyclizes to a benzisoxazol-1-ol, which spontaneously ring-opens to a hemiacetal.

  • Release: The hemiacetal collapses, releasing the free biomolecule and a nitroso-ketone byproduct.

Visualizing the Pathway

PhotolysisMechanism Figure 1: Photochemical Uncaging Mechanism of 4-Methyl-2-nitrobenzyl Derivatives GroundState Caged Biomolecule (Ground State) ExcitedState Excited Nitro Group (Triplet State) GroundState->ExcitedState UV (365 nm) AciNitro aci-Nitro Intermediate (Transient Species) ExcitedState->AciNitro H-Abstraction Hemiacetal Hemiacetal Intermediate AciNitro->Hemiacetal Cyclization/H2O Products Active Biomolecule + Nitroso-Ketone Byproduct Hemiacetal->Products Collapse

Caption: The stepwise photochemical degradation of the MNB cage upon UV exposure.

Experimental Protocols
Protocol A: "Caging" a Biomolecule (Synthesis)

Objective: To attach the MNB group to a target molecule (e.g., a neurotransmitter analog or drug with a carboxylic acid). Reagent: 2-(Bromomethyl)-4-methyl-1-nitrobenzene (MNB-Br).

Materials:

  • Target Biomolecule (must have -COOH, -OH, or Phosphate).

  • MNB-Br (1.1 equivalents).

  • Base: Potassium Carbonate (

    
    ) or DIPEA.
    
  • Solvent: Anhydrous DMF or Acetone.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the Target Biomolecule in 5 mL of anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add 1.5 mmol of anhydrous

    
    . Stir at Room Temperature (RT) for 15 minutes to generate the carboxylate anion.
    
  • Alkylation: Add 1.1 mmol of MNB-Br dropwise.

    • Note: MNB-Br is a solid; dissolve it in a minimum amount of DMF before addition.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (visualize with UV; the nitro group quenches fluorescence).

  • Quenching: Dilute the reaction mixture with EtOAc (50 mL) and wash with water (

    
     mL) to remove DMF and excess base.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
  • Validation: Verify structure via

    
    H-NMR. Look for the characteristic benzylic protons (singlet, ~5.5 ppm) and the aromatic methyl group (singlet, ~2.4 ppm).
    
Protocol B: "Uncaging" (Photolysis)

Objective: To release the active biomolecule in solution.[1]

Equipment:

  • UV Light Source: LED (365 nm) or Hg-Arc lamp with a bandpass filter.

  • Quartz cuvette (glass absorbs UV).

Step-by-Step Methodology:

  • Solution Prep: Dissolve the caged compound in buffer (PBS, pH 7.4). If insoluble, use a co-solvent (DMSO, <5% v/v). Concentration: 10–100

    
    M.
    
  • Baseline Check: Measure the UV-Vis spectrum.[1] MNB derivatives typically show an absorption tail extending to ~350 nm.

  • Irradiation: Expose the sample to 365 nm light.

    • Intensity: 5–20 mW/cm

      
      .
      
    • Duration: 1–10 minutes (compound dependent).

  • Monitoring: Track the disappearance of the starting material by HPLC or the change in UV absorbance (appearance of the nitroso byproduct, often shifting

    
     to ~370–390 nm).
    
Comparative Analysis: Choosing the Right Cage

Why use the 4-Methyl variant over others?

Feature2-Nitrobenzyl (Unsubstituted)4-Methyl-2-Nitrobenzyl (MNB) 4,5-Dimethoxy-2-Nitrobenzyl (DMNB)
Uncaging Speed Slow (

)
Medium Fast (

)
Absorbance Max ~260 nm (poor 365nm overlap)~280 nm (better 365nm tail) ~350 nm (excellent 365nm overlap)
Thermal Stability ModerateHigh Moderate
Synthetic Cost LowLow High
Best Use Case Bulk synthesis, storageGeneral biology, robust assays Fast kinetics (neurophysiology)
Workflow Visualization

Workflow Figure 2: Complete Experimental Workflow from Synthesis to Activation Start Start: Target Biomolecule (Acid/Phenol/Phosphate) Synth Synthesis: Alkylation with MNB-Br + Base Start->Synth Purify Purification: Silica Chromatography Synth->Purify QC QC: NMR & Mass Spec (Confirm Caging) Purify->QC App Application: Incubate in Biological System QC->App Trigger Trigger: UV Light (365 nm) App->Trigger Spatiotemporal Control Result Result: Biological Effect Observed Trigger->Result Release Active Drug

Caption: Operational workflow for synthesizing and utilizing MNB-caged compounds.

Expert Insights & Troubleshooting
  • Solubility Issues: The MNB group adds significant lipophilicity. If your caged biomolecule precipitates in aqueous buffer, use Pluronic F-127 or cyclodextrins as solubilizing agents during the biological assay.

  • Inner Filter Effect: The nitroso byproduct formed after photolysis absorbs UV light strongly. In high concentrations (>1 mM), the byproduct can block light from reaching the remaining caged molecules, slowing the reaction. Stirring the solution during irradiation helps mitigate this.

  • pH Sensitivity: The rate-determining step of the uncaging (hemiacetal breakdown) is pH-dependent.[2] Uncaging is significantly slower at acidic pH (< 5.0). Ensure your buffer is at pH 7.0–7.4 for optimal release rates.

Safety & Handling

WARNING: 2-(Bromomethyl)-4-methyl-1-nitrobenzene is an alkylating agent and a benzyl bromide derivative.

  • Lachrymator: It is a potent tear gas. Always weigh and handle this solid inside a functioning fume hood.

  • Skin Irritant: Wear double nitrile gloves. If contact occurs, wash with a solution of dilute sodium thiosulfate (to quench the alkylator) followed by soap and water.

  • Light Sensitivity: Store the solid and the synthesized caged compounds in amber vials wrapped in foil.

References
  • Kaplan, J. H., et al. (1978). The rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry.[1][2][3]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

  • Corrie, J. E. T., et al. (2005). Caged nucleotides and neurotransmitters. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: 2-(Bromomethyl)-4-methyl-1-nitrobenzene in Medicinal Chemistry

[1]

Executive Summary

2-(Bromomethyl)-4-methyl-1-nitrobenzene (also known as 5-methyl-2-nitrobenzyl bromide) is a high-value electrophilic building block used extensively in the synthesis of nitrogen-containing heterocycles.[1] Its structural duality—possessing a highly reactive benzylic bromide (electrophile) and an ortho-nitro group (latent nucleophile)—makes it an ideal scaffold for "protect-then-cyclize" strategies.[1]

In medicinal chemistry, this compound is primarily employed to access 6-methylquinazoline and 6-methylindole pharmacophores, which are prevalent motifs in kinase inhibitors (e.g., EGFR inhibitors) and serotonin receptor modulators.

Chemical Profile & Reactivity

PropertyData
IUPAC Name 2-(Bromomethyl)-4-methyl-1-nitrobenzene
Common Name 5-Methyl-2-nitrobenzyl bromide
CAS Number 110822-05-4 (Generic isomer class often cited; specific isomer verification required per batch)
Molecular Formula

Molecular Weight 230.06 g/mol
Physical State Pale yellow solid or crystalline powder
Primary Hazard Lachrymator (Causes severe eye/respiratory irritation)
Storage 2–8°C, under inert atmosphere (

/Ar), protected from light.[1]
Mechanistic Utility

The compound functions as a "bifunctional linchpin":

  • Step 1 (Alkylation): The benzylic bromide undergoes rapid

    
     substitution with nucleophiles (amines, thiols, phenols, active methylenes).[1]
    
  • Step 2 (Reduction/Cyclization): The nitro group is reduced to an aniline (

    
    ), which then intramolecularly attacks the tethered electrophile to close a heterocyclic ring.[1]
    

Key Applications in Drug Discovery

A. Synthesis of 6-Methylquinazoline Derivatives

Quinazolines are "privileged structures" in oncology.[1] The 4-methyl group on the benzene ring of the starting material translates directly to the 6-position of the final quinazoline core.[1] This position is critical for modulating metabolic stability and hydrophobic interactions in the ATP-binding pockets of kinases.[1]

  • Mechanism: Reaction with an amide or nitrile followed by reductive cyclization.[1][2]

  • Target Class: EGFR inhibitors, antifolates.[1]

B. Synthesis of 6-Methylindoles

Via the Reissert Indole Synthesis or modified Batcho-Leimgruber approaches, this benzyl bromide allows for the introduction of complex side chains prior to ring closure.[1]

  • Mechanism: Alkylation of a keto-ester or active methylene, followed by reductive condensation.[1]

  • Target Class: Serotonin (5-HT) agonists, melatonin analogs.[1]

C. Photo-Cleavable Linkers

While less common than the unsubstituted o-nitrobenzyl bromide, the methyl-substituted variant is used in chemical biology to create "caged" bioactive molecules where the release rate is tuned by the electronic effect of the methyl group.[1]

Visualization of Reaction Pathways

ReactionPathwaysStart2-(Bromomethyl)-4-methyl-1-nitrobenzeneInter1N-AlkylatedIntermediateStart->Inter1+ Amine (SN2)Inter2C-AlkylatedIntermediateStart->Inter2+ Keto-Ester (SN2)AminePrimary Amine(R-NH2)KetoEsterKeto-Ester(Active Methylene)Red1Reduction(Fe/AcOH or H2/Pd)Inter1->Red1Red2Reduction(Zn/AcOH)Inter2->Red2Prod16-MethylquinazolineDerivativesRed1->Prod1CyclizationProd26-MethylindoleDerivativesRed2->Prod2Cyclization

Caption: Divergent synthesis pathways utilizing 2-(Bromomethyl)-4-methyl-1-nitrobenzene to access distinct heterocyclic scaffolds.[1]

Experimental Protocols

Protocol A: Synthesis of a 6-Methylquinazoline Scaffold

Objective: To synthesize a dihydroquinazoline core via amine alkylation followed by reductive cyclization.

Step 1: N-Alkylation [1]
  • Reagents: 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.0 equiv), Aniline derivative (1.1 equiv),

    
     (2.0 equiv).[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]

  • Procedure:

    • Dissolve the aniline derivative in MeCN under

      
      .[1]
      
    • Add

      
       and stir for 15 min.
      
    • Dropwise add a solution of 2-(Bromomethyl)-4-methyl-1-nitrobenzene in MeCN at 0°C.

    • Allow to warm to RT and stir for 4–6 hours (monitor by TLC).

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Yield Target: >85%.

Step 2: Reductive Cyclization (Fe-Mediated)
  • Reagents: Alkylated intermediate (from Step 1), Iron powder (5.0 equiv), Ammonium Chloride (5.0 equiv), Triethyl orthoformate (HC(OEt)3) (as cyclizing agent/solvent co-factor).

  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Suspend the intermediate and Iron powder in EtOH/

      
      .[1]
      
    • Add

      
       and heat to reflux (80°C).
      
    • Note: For quinazoline formation, Triethyl orthoformate is often added after reduction or included in the mixture to provide the "C-2" carbon.[1]

    • Stir at reflux for 2–4 hours.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1] Recrystallize from EtOH.

Protocol B: Handling & Safety (Lachrymator Management)

Benzylic bromides are potent tear agents.[1] Strict adherence to this protocol is mandatory.

  • Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination Solution: Prepare a solution of 10% Sodium Thiosulfate (

    
    ) and 5% 
    
    
    in water.[1] This nucleophilic solution rapidly quenches the benzylic bromide.[1]
  • Spill Management: Cover spills with solid

    
    , then wipe with paper towels soaked in the Decontamination Solution.[1]
    
  • Waste: All glassware and syringes must be rinsed with the Decontamination Solution before being removed from the hood for cleaning.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Alkylation) Hydrolysis of bromideEnsure solvents are anhydrous; store reagent with desiccant.[1]
Dimerization High concentrationPerform reaction in dilute conditions (0.05 M - 0.1 M).[1]
Incomplete Cyclization Steric hindranceIncrease temperature (reflux in toluene/acetic acid) or use a Lewis Acid catalyst (

).[1]
Dark/Tar Products Polymerization of anilineConduct reduction under inert atmosphere; avoid prolonged exposure to air/light.[1]

References

  • Synthesis of Quinazoline Derivatives

    • Title: "Recent advances in the synthesis of quinazolines"
    • Source:RSC Advances, 2014.[1]

    • Context: General methodologies for converting 2-nitrobenzyl derivatives to quinazolines.[1][2]

    • URL:[Link]

  • Indole Synthesis via Nitrobenzyl Halides

    • Title: "The Reissert Indole Synthesis"
    • Source:Comprehensive Organic Name Reactions, Wiley.[1]

    • Context: Mechanistic foundation for using o-nitrobenzyl systems for indole construction.[1]

    • URL:[Link]

  • Safety of Benzylic Bromides

    • Title: "Handling of Lachrym
    • Source:Prudent Practices in the Laboratory, National Academies Press.[1]

    • URL:[Link]

Protecting group strategies involving "2-(Bromomethyl)-4-methyl-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies Involving 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Executive Summary

This technical guide details the strategic application of 2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS: 110822-05-4) as a reagent for introducing the 5-methyl-2-nitrobenzyl (MNB) protecting group.

While the parent o-nitrobenzyl (ONB) group is a cornerstone of photocleavable linker technology, the 5-methyl derivative offers distinct physicochemical advantages, including enhanced crystallinity of intermediates and modulated lipophilicity, without compromising the efficiency of the Norrish Type II photolytic cleavage. This guide provides validated protocols for the protection of carboxylic acids, amines, and alcohols, alongside optimized photodeprotection workflows.

Chemical Profile & Strategic Rationale

Reagent Identity:

  • IUPAC Name: 2-(Bromomethyl)-4-methyl-1-nitrobenzene[1][2][3]

  • Functional Group Installed: 5-Methyl-2-nitrobenzyl (MNB)

  • Role: Photocleavable Protecting Group (PPG) / Caging Group

  • Target Functionalities: Carboxylates (Esters), Amines (Carbamates), Hydroxyls (Ethers), Phosphates.

Strategic Advantages over Standard o-Nitrobenzyl (ONB):

  • Crystallinity: The para-methyl substituent (relative to the nitro group) often disrupts the packing of the parent nitrobenzyl system, yet in many specific peptide or small molecule applications, it promotes the formation of crystalline solids rather than oils, facilitating purification.

  • Lipophilicity: The additional methyl group increases the lipophilicity of the protected conjugate, which can be advantageous for cell-permeability studies of "caged" bioactive molecules before photo-release.

  • Photochemical Robustness: It retains the high quantum yield characteristic of ONB derivatives (

    
    ) while offering slightly altered electronic properties that can minimize side reactions during the dark steps of synthesis.
    

Mechanism of Action

The deprotection relies on the Norrish Type II photochemical reaction. Upon irradiation with near-UV light (300–365 nm), the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate. This rapidly rearranges to a hemiacetal, which collapses to release the free substrate and a nitroso-ketone byproduct.

Diagram 1: Photolysis Mechanism Workflow

PhotolysisMechanism Protected MNB-Protected Substrate (Ground State) Excited Excited State (Diradical) Protected->Excited hv (365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro 1,5-H Shift Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Cyclization Products Free Substrate + Nitroso-Ketone Byproduct Hemiacetal->Products Collapse

Caption: The stepwise photochemical cleavage of the 5-methyl-2-nitrobenzyl group. The rate-determining step is typically the decay of the aci-nitro intermediate.

Experimental Protocols

Protocol A: Protection of Carboxylic Acids (Esterification)

Target: Synthesis of MNB-esters from carboxylic acids.

Reagents:

  • Substrate (R-COOH)

  • 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.1 equiv)[2][3]

  • Potassium Carbonate (

    
    , 1.5 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid substrate (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     (1.5 mmol, 207 mg) and stir at room temperature for 15 minutes to generate the carboxylate anion.
    
  • Alkylation: Add 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.1 mmol, ~253 mg) in one portion.

    • Note: The reagent is a lachrymator; handle in a fume hood.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the ester is typically less polar than the acid).

  • Workup: Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL) to remove DMF.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Protection of Amines (Carbamate Formation)

Target: Synthesis of MNB-carbamates (photocleavable linkers for amines). Note: Since the reagent is a bromide, direct alkylation can lead to over-alkylation. A two-step route via the chloroformate or mixed carbonate is preferred, but direct alkylation is possible for hindered amines or sulfonamides. Alternative Route: Convert the bromide to the alcohol (hydrolysis), then to the chloroformate (phosgene/triphosgene), then react with amine. Direct Alkylation (for Sulfonamides/Amides): Use Cs2CO3 in DMF at 60°C.

Protocol C: Photochemical Deprotection (Uncaging)

Target: Release of the active substrate.[4]

Equipment:

  • UV Light Source: 365 nm LED (e.g., Thorlabs or custom array) or Mercury Arc Lamp with 300–400 nm bandpass filter.

  • Vessel: Quartz cuvette (analytical) or Pyrex vial (preparative).

Step-by-Step:

  • Preparation: Dissolve the MNB-protected compound in a solvent transparent to 365 nm light (MeOH, MeCN, or PBS buffer with <1% DMSO for bio-samples). Concentration: 10–100

    
    M.
    
  • Scavenging (Optional but Recommended): Add a scavenger for the nitrosobenzaldehyde byproduct if it interferes with the released substrate (e.g., reacts with free amines).

    • Reagent: Semicarbazide hydrochloride (5–10 equiv) or Dithiothreitol (DTT).

  • Irradiation: Irradiate the sample at room temperature.

    • Duration: Typically 5–30 minutes depending on light intensity (approx. 5–10 mW/cm²).

  • Monitoring: Track the disappearance of the starting material by HPLC or UV-Vis (shift in absorption).

  • Isolation: Evaporate solvent or extract the free substrate. The nitroso byproduct will remain in the organic phase or react with the scavenger.

Comparative Data & Specifications

FeatureParent o-Nitrobenzyl5-Methyl-2-Nitrobenzyl (MNB) 4,5-Dimethoxy-2-Nitrobenzyl (DMNB)
Reagent Availability HighModerate (Specialty) High
Lipophilicity LowMedium Medium
Abs Max (

)
~280 nm~285–290 nm ~350 nm
Uncaging

300–350 nm300–365 nm 365–405 nm
Quantum Yield (

)
0.1 – 0.60.1 – 0.5 0.01 – 0.1
Byproduct Toxicity Nitrosoaldehyde (Reactive)Nitroso-ketone (Reactive) Nitroso-aldehyde (Reactive)

Workflow Visualization

Diagram 2: Complete Experimental Workflow

Workflow Start Starting Material (Acid/Amine/Alcohol) Coupling Coupling Reaction (Base/Solvent) Start->Coupling Reagent Reagent: 2-(Bromomethyl)-4-methyl-1-nitrobenzene Reagent->Coupling Protected MNB-Caged Conjugate (Stable, Inactive) Coupling->Protected Purification App Application: Cell Entry / Assay / Synthesis Protected->App UV UV Irradiation (365 nm) App->UV Release Released Active Substrate UV->Release Photolysis

Caption: Operational workflow from protection to photo-release.

Troubleshooting & Optimization

  • Issue: Incomplete Cleavage.

    • Cause: Inner filter effect (high concentration absorbs light at surface) or incorrect wavelength.

    • Solution: Dilute sample or use a stirred photoreactor. Ensure light source emits significantly at >300 nm.

  • Issue: Side Reactions with Byproduct.

    • Cause: The released nitroso compound is an electrophile and can react with free amines (Schiff base formation).

    • Solution: Include 1 mM semicarbazide or hydroxylamine in the photolysis buffer to trap the nitroso species.

  • Issue: Reagent Stability.

    • Cause: Benzyl bromides hydrolyze in moist air.

    • Solution: Store CAS 110822-05-4 at 2–8°C under argon. Recrystallize from hexanes if the solid turns orange/brown.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Corrie, J. E. T. (2005). "Ortho-Nitrobenzyl Photolabile Protecting Groups." Dynamic Studies in Biology, Wiley-VCH.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition, John Wiley & Sons. (General reference for Benzyl/Nitrobenzyl protection).
  • PubChem. "2-(Bromomethyl)-4-methyl-1-nitrobenzene Compound Summary." National Library of Medicine. Link

Sources

Orthogonal deprotection strategies with "2-(Bromomethyl)-4-methyl-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Deprotection Strategies using 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Introduction: The Chromatic Orthogonality Paradigm

In complex organic synthesis and chemical biology, "orthogonality" defines the ability to selectively deprotect one functional group in the presence of others. While traditional orthogonality relies on chemical gradients (Acid vs. Base vs. Fluoride), 2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS: 98799-27-0) introduces a chromatic orthogonal dimension.

This reagent serves as the precursor to the 2-nitro-5-methylbenzyl (NMB) protecting group.[1] Unlike Boc (acid-labile) or Fmoc (base-labile), the NMB group is chemically inert to most standard synthetic conditions but cleaves rapidly upon irradiation with near-UV light (365 nm). This "caging" strategy is indispensable for:

  • Spatially Resolved Activation: Releasing drugs or peptides only at specific tissue sites.

  • "Safety-Catch" Linkers: In Solid Phase Peptide Synthesis (SPPS) and DNA synthesis.[1]

  • Hydrogel Patterning: Creating 3D cell culture microenvironments.[1]

This guide details the mechanistic grounding, installation, and photolytic cleavage protocols for this reagent, emphasizing the critical role of scavenger systems often overlooked in standard literature.

Mechanistic Insight: The Norrish Type II Photolysis

The utility of 2-(Bromomethyl)-4-methyl-1-nitrobenzene relies on the photochemistry of the o-nitrobenzyl core. The presence of the methyl group at the 4-position (relative to the nitro/bromomethyl numbering) typically enhances the lipophilicity and crystallinity of the derivatives without disrupting the core photochemical pathway.

The Mechanism: Upon absorption of a photon (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


, 

300–365 nm), the nitro group undergoes an

transition. The excited nitro oxygen abstracts a benzylic proton, forming an aci-nitro intermediate. This rapidly rearranges to a cyclic benzisoxazole (or hemiacetal), which collapses to release the free substrate and a nitrosobenzaldehyde byproduct.

Key Insight: The rate-limiting step is often the decay of the aci-nitro intermediate. The efficiency (Quantum Yield,


) is heavily solvent-dependent.

PhotolysisMechanism cluster_conditions Critical Parameters Precursor NMB-Protected Substrate (Ground State) Excited Excited State (n -> pi*) Precursor->Excited UV (365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro 1,5-H Shift (Fast) Cyclic Benzisoxazole Hemiacetal AciNitro->Cyclic Cyclization Products Free Substrate + Nitroso Byproduct Cyclic->Products Hydrolysis (Rate Limiting) Solvent Solvent: Polar solvents (H2O/MeOH) stabilize aci-nitro pH pH: Acidic pH accelerates breakdown

Figure 1: The Norrish Type II photochemical cascade for o-nitrobenzyl deprotection.

Strategic Orthogonality Matrix

The NMB group provides a "third dimension" of protection, allowing for complex multi-step syntheses where Acid, Base, and Reductive conditions are already reserved.

Table 1: Orthogonality Comparison

Protecting GroupReagent PrecursorCleavage ConditionStability (Orthogonal To)Primary Application
NMB (Target) 2-(Bromomethyl)-4-methyl-1-nitrobenzene UV Light (365 nm) Acid, Base, Mild OxidantsCaging, Linkers
Boc Di-tert-butyl dicarbonateTFA / HCl (Acid)Base, UV, HydrogenolysisAmine Protection
Fmoc Fmoc-ClPiperidine (Base)Acid, UV, HydrogenolysisSPPS Backbone
Alloc Allyl ChloroformatePd(PPh3)4 (Metal)Acid, Base, UVSide-chain orthogonal
Cbz (Z) Benzyl ChloroformateH2 / Pd-C (Reductive)Acid (mild), Base, UVAmine Protection

Experimental Protocols

Protocol A: Installation of the NMB Group (Caging a Carboxylic Acid)

Objective: To protect a carboxylic acid (e.g., a neurotransmitter or amino acid) as a photoreleasable ester.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    , 1.5 equiv) or Cesium Carbonate (
    
    
    
    ) for faster kinetics.
  • Solvent: DMF (Anhydrous) or Acetone.

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add

    
     (1.5 mmol) and stir at room temperature for 15 minutes to form the carboxylate salt.
    
  • Addition: Add 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.1 mmol) dropwise (dissolved in 1 mL DMF if solid).

  • Reaction: Stir the mixture.

    • Temperature: Room Temperature (25°C) is usually sufficient.

    • Time: 2–4 hours. Monitor by TLC (The bromide is highly UV active; the product will be less polar than the acid).

  • Workup: Dilute with EtOAc (50 mL). Wash with water (

    
     mL) and Brine (
    
    
    
    mL) to remove DMF.
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    
    • Note: Keep the product away from direct sunlight or intense ambient light during purification. Wrap columns in foil.

Protocol B: Photolytic Deprotection (Uncaging)

Objective: To release the active molecule using UV irradiation.[2]

Reagents:

  • Solvent System: MeOH:PBS (1:1) or MeCN:H2O (1:1).[1] Water is essential for the hydrolysis step.

  • Scavenger (Critical): Semicarbazide HCl (5.0 equiv) or hydroxylamine.

  • Light Source: 365 nm LED (approx. 10–20 mW/cm²).

Step-by-Step:

  • Dissolution: Dissolve the NMB-protected substrate in a minimum amount of Methanol or Acetonitrile. Dilute with PBS (pH 7.4) to a final concentration of 1–5 mM.

    • Expert Tip: If solubility is poor, use DMSO (up to 10%) but avoid pure DMSO as it can quench radicals efficiently.

  • Scavenger Addition: Add Semicarbazide HCl (5 equiv).

    • Why? The photolysis byproduct is a nitroso-aldehyde . This is toxic and highly reactive (can form Schiff bases with released amines). Semicarbazide captures it as a stable semicarbazone, preventing side reactions.

  • Irradiation: Place the sample in a quartz cuvette or glass vial (borosilicate filters <300 nm, which is good). Irradiate at 365 nm from the top or side.

    • Duration: Typically 5–30 minutes depending on intensity.

    • Cooling: If using a high-power lamp, place the sample on ice to prevent thermal degradation.

  • Monitoring: Monitor by HPLC. The NMB ester peak should disappear, and the free acid peak should appear.

  • Isolation:

    • For biological assays: Use directly (if scavenger is compatible).

    • For synthesis: Extract with EtOAc (if product is organic soluble) or use SPE (Solid Phase Extraction) to remove the semicarbazone byproduct.

Workflow Visualization

This diagram illustrates the integration of NMB protection into a standard peptide synthesis workflow, highlighting the orthogonal exit strategy.

Workflow Start Starting Material (Amino Acid/Drug) Protect Protection Step Reagent: 2-(Bromomethyl)-4-methyl-1-nitrobenzene Base: K2CO3, Solvent: DMF Start->Protect ProtectedInter NMB-Caged Intermediate Protect->ProtectedInter Synth Orthogonal Synthesis (Peptide Coupling / Glycosylation) Conditions: Acid/Base/Pd ProtectedInter->Synth Stable to Fmoc/Boc cycles Deprotect Photolysis (Uncaging) 365 nm UV, PBS/MeOH + Semicarbazide (Scavenger) Synth->Deprotect Trigger Release Final Active Bio-Molecule + Inert Byproduct Deprotect->Final

Figure 2: Integration of NMB protection in multi-step synthesis.

Troubleshooting & Expert Tips

  • The "Internal Filter" Effect:

    • Issue: Reaction stalls at 50% conversion.

    • Cause: The nitroso byproduct absorbs strongly at 300–400 nm, effectively shielding the remaining starting material from the light.

    • Solution: Use a flow reactor or stir vigorously. Add the scavenger (semicarbazide) to remove the absorbing byproduct.

  • Solvent Choice:

    • Do not use Toluene or Benzene for photolysis; the aci-nitro intermediate requires a proton source (water or alcohol) to collapse efficiently.

  • Safety Warning:

    • 2-(Bromomethyl)-4-methyl-1-nitrobenzene is a benzyl bromide derivative. It is a lachrymator and corrosive.[3] Handle only in a fume hood.

    • The nitroso byproduct is a potential mutagen. Treat photolyzed waste as hazardous.

References

  • Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333–6335. [Link]

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers.[1][4][5][6][7][8][9] Journal of the Chemical Society, Perkin Transactions 1, (2), 125–142. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • PubChem. (n.d.).[1][3] 2-(Bromomethyl)-4-methyl-1-nitrobenzene (Compound Summary). National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "2-(Bromomethyl)-4-methyl-1-nitrobenzene" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Support Guide: Troubleshooting Low Yield in 2-(Bromomethyl)-4-methyl-1-nitrobenzene Reactions Content Type: Technical Support Center (Tier 3 Support Level) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Status: Active Ticket ID: T-BROM-NO2-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the technical support hub for 2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS: 142906-81-8). This intermediate is a critical scaffold for synthesizing indole derivatives, quinolines, and other nitrogen heterocycles. However, its unique substitution pattern—specifically the ortho-nitro group relative to the reactive bromomethyl moiety—creates distinct thermodynamic and kinetic challenges.

This guide addresses the two primary sources of low yield:

  • Synthesis Failure: Inability to selectively brominate the 2-methyl position over the 4-methyl position.

  • Reaction Failure: Decomposition or steric hindrance during downstream nucleophilic substitution.

Part 1: Diagnostic Workflow

Before adjusting your protocol, determine where the mass balance loss is occurring. Use the logic flow below to identify your specific failure mode.

TroubleshootingFlow Start START: Define the Problem Activity Are you Synthesizing or Using the Compound? Start->Activity Synth Synthesis (from 2,4-dimethyl-1-nitrobenzene) Activity->Synth Synthesizing Usage Downstream Reaction (Alkylation/Substitution) Activity->Usage Using CheckNMR Check 1H NMR of Crude Synth->CheckNMR IsomerIssue Mixture of Isomers? (4-Br vs 2-Br) CheckNMR->IsomerIssue Two benzylic peaks OverBrom Dibrominated Impurities? CheckNMR->OverBrom Downfield shifts TLC Check TLC/LCMS Usage->TLC NoRxn No Reaction/SM Recovered TLC->NoRxn Steric Hindrance Decomp Complex Mixture/Tars TLC->Decomp Instability/Redox

Figure 1: Diagnostic logic for isolating the root cause of low yield.

Part 2: Troubleshooting Synthesis (The Regioselectivity Trap)

If you are synthesizing this compound via radical bromination (Wohl-Ziegler) of 2,4-dimethyl-1-nitrobenzene , you are fighting inherent chemical selectivity.

The Core Problem: Radical bromination favors the position that forms the most stable radical intermediate and is least sterically hindered.

  • Position 4 (Para): Less hindered. The radical is stabilized by resonance and is further from the electron-withdrawing/bulky nitro group. This is the kinetic product.

  • Position 2 (Ortho): Highly hindered by the adjacent nitro group. The electron-withdrawing inductive effect of the

    
     group destabilizes the transition state for hydrogen abstraction at this position.
    

Symptom: You isolate a product with a melting point that doesn't match literature, or your yield of the desired 2-bromomethyl isomer is <30%.

Protocol Optimization for Regiocontrol
VariableRecommendationScientific Rationale
Reagent NBS (Recrystallized) Impure NBS contains

/

, which accelerates the faster, non-selective reaction at the 4-position. You need a slow, controlled radical chain [1].
Initiator Benzoyl Peroxide (BPO) BPO often provides better steady-state radical concentrations for difficult substrates compared to AIBN in benzylic systems [2].
Solvent Benzene or

(if permitted)
Non-polar solvents minimize ionic pathways. If avoiding toxic solvents, Chlorobenzene is a viable alternative that maintains radical selectivity.
Stoichiometry 0.95 eq. NBS Crucial: Do not use excess NBS. Stopping at partial conversion prevents the formation of dibromides, which are inseparable by crystallization.
Light Source Visible Light (Tungsten) High-energy UV can promote non-selective decomposition of the nitro group. Use standard floodlights.

Corrective Action: If you cannot achieve >50% selectivity for the 2-position, you must purify via column chromatography. The 4-isomer is usually less polar.

  • Check: The benzylic protons of the 2-isomer (ortho to nitro) typically appear downfield (approx

    
     4.8 ppm) compared to the 4-isomer (approx 
    
    
    
    4.4–4.5 ppm) due to the anisotropic deshielding of the nitro group.
Part 3: Troubleshooting Downstream Reactions (Stability & Reactivity)

If you have the correct isomer but yields are low in subsequent alkylation reactions (e.g., reacting with phenols, amines, or malonates), the issue is likely benzylic instability or steric blocking .

Issue 1: The "Ortho-Nitro" Steric Block

The nitro group at position 1 is bulky. It physically shields the carbon at position 2.

  • Symptom: Unreacted starting material (bromide) remains even after heating.

  • Fix: Switch to a smaller solvent system (e.g., DMF or MeCN) to strip the solvation shell from your nucleophile. Use a more reactive counter-ion (e.g., add NaI or TBAI to generate the more reactive benzylic iodide in situ—Finkelstein conditions).

Issue 2: Hydrolytic Decomposition

Benzylic bromides with electron-withdrawing groups are surprisingly susceptible to hydrolysis by trace moisture, forming the benzyl alcohol.

  • Symptom: Appearance of a broad -OH peak in IR or a shift in NMR (benzylic

    
     shifts upfield).
    
  • Fix: All solvents must be anhydrous. Bases (like

    
    ) must be flame-dried. Avoid hydroxide bases.
    
Issue 3: Oxidative/Reductive Degradation

Nitro groups can participate in internal redox reactions with benzylic positions under basic conditions or high heat.

  • Symptom: Darkening of the reaction mixture (tars) without product formation.

  • Fix: Keep reaction temperatures below 80°C . If heating is required, ensure the reaction is under strict inert atmosphere (

    
     or Ar) to prevent radical oxidation pathways.
    
Part 4: Frequently Asked Questions (FAQs)

Q: Why does my product turn pink/brown upon storage? A: Benzylic bromides are inherently unstable. The color change indicates the liberation of


 and the formation of varying quinoid-type impurities.
  • Solution: Store the compound at -20°C , protected from light, and preferably over a stabilizer like silver wool or in the presence of a weak acid scavenger if compatible.

Q: Can I use direct bromination with


 instead of NBS? 
A: No.  Elemental bromine (

) is too aggressive and electrophilic. It will likely cause ring bromination (electrophilic aromatic substitution) or poly-bromination of the methyl groups. The slow release of

from NBS is essential for the radical mechanism [3].

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the benzyl alcohol (hydrolysis product) or a dimer formed via Wurtz coupling. If you are using strong bases (NaH, LDA), you may be inducing particle polymerization. Switch to milder bases like


 or DIPEA.

Q: How do I separate the 2-Br isomer from the 4-Br isomer? A: They are difficult to separate by crystallization alone. Flash chromatography using a gradient of Hexanes:Ethyl Acetate (starting 98:2) is recommended. The 4-isomer usually elutes first.

References
  • Wohl-Ziegler Bromination Mechanism: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Initiator Selection in Benzylic Bromination: Walling, C., & Padwa, A. (1963). Positive Halogen Compounds. VI. The Mechanism of Allylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(11), 1593–1597. Link

  • Regioselectivity in Nitrotoluenes: Scientific Update. (2022). Now You See Me, Now You Don't - a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Link

  • General Reactivity of Benzylic Halides: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Link

Technical Support Center: Photolysis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

2-(Bromomethyl)-4-methyl-1-nitrobenzene is a specialized derivative of the o-nitrobenzyl (oNB) family, widely used as a photocleavable protecting group (PPG) or "caging" agent. While the primary application involves coupling the benzylic bromide to a nucleophile (drug, phosphate, or peptide) prior to photolysis, understanding the behavior of the core moiety is critical for experimental success.

When subjected to UV irradiation (typically 365 nm), this compound undergoes a cascade of intramolecular rearrangements. However, three major competing side reactions often compromise yield and purity:

  • Azo-Dimerization (Formation of light-absorbing "brown sludge").

  • Nucleophilic Scavenging (Interference by amine-containing buffers).

  • Radical Homolysis (Direct cleavage of the C–Br bond).

Photochemical Pathway Diagram

The following diagram illustrates the competition between the desired rearrangement and the parasitic side reactions.

PhotolysisPathways SM Starting Material (2-(Bromomethyl)-4-methyl-1-nitrobenzene) Excited Excited State (Singlet/Triplet) SM->Excited hv (UV) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction (Primary Path) Radical Benzyl Radical (Homolysis Product) Excited->Radical C-Br Homolysis (Side Reaction A) Nitroso Primary Byproduct (4-methyl-2-nitrosobenzaldehyde) Aci->Nitroso Cyclization & Release of Br- Dimer Azo Dimer (Light-Blocking Precipitate) Nitroso->Dimer Dimerization (Side Reaction B) Imine Imine Adduct (Buffer Interference) Nitroso->Imine + R-NH2 (Tris/Lysine) (Side Reaction C)

Figure 1: Mechanistic divergence during the photolysis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene. The green path represents the standard uncaging; red and grey paths indicate parasitic side reactions.

Troubleshooting Guides

Issue 1: The Solution Turns Dark Brown/Orange and Photolysis Stalls

Diagnosis: Accumulation of Azo-Dimers (Inner Filter Effect). Technical Context: The primary byproduct of the reaction is 4-methyl-2-nitrosobenzaldehyde . Nitroso compounds are electrophilic and inherently unstable; they rapidly dimerize to form azobenzene derivatives (


). These dimers have high molar extinction coefficients in the UV-A region, effectively competing with your starting material for photons (the "Inner Filter Effect").

Protocol for Mitigation:

  • Add a Scavenger: Do not run photolysis in neat organic solvents if possible. Add a carbonyl scavenger to trap the nitroso byproduct before it dimerizes.

    • Recommended Reagent: Semicarbazide hydrochloride or hydroxylamine.

    • Mechanism:[1][2][3][4] These react with the aldehyde moiety of the byproduct to form a transparent oxime/hydrazone, preventing dimerization.

  • Wavelength Optimization: Shift irradiation sources from 300–320 nm to 365 nm or 405 nm . The azo-dimers absorb strongly in the deep UV; shifting to the edge of the absorption band (near-visible) favors the starting material over the byproduct.

Issue 2: Low Yields in Biological Buffers (Tris/HEPES)

Diagnosis: Buffer Interference (Schiff Base Formation). Technical Context: If you are photolyzing this compound (or its caged derivatives) in Tris (tris(hydroxymethyl)aminomethane) or buffers containing primary amines, the nitroso-aldehyde byproduct reacts with the buffer amine to form an imine (Schiff base) . This is not merely a side product; the reaction can drive equilibrium unfavorably or create toxic adducts in cell culture.

Protocol for Mitigation:

  • Switch Buffers: Replace amine-based buffers with non-nucleophilic alternatives.

    • Preferred: PBS (Phosphate Buffered Saline), MOPS, or HEPES (though HEPES can sometimes generate radicals, it is better than Tris).

    • Strictly Avoid: Tris, Glycine, and primary amine-containing media during the irradiation step.

  • pH Control: The aci-nitro intermediate decay is pH-dependent. Ensure pH is maintained near 7.4. Acidic pH accelerates the breakdown of the aci-nitro form but can also catalyze side reactions.

Issue 3: Unexpected Bromination of Solvent/Substrate

Diagnosis: Radical Homolysis of the C–Br Bond. Technical Context: While the nitro-rearrangement is the dominant pathway, benzylic bromides are photosensitive. High-energy UV (<300 nm) can cause direct homolytic cleavage of the Carbon-Bromine bond, generating a benzyl radical and a bromine radical (


).
  • Consequence: The bromine radical can abstract hydrogen from your solvent or attack sensitive functional groups on your "caged" drug.

Protocol for Mitigation:

  • Filter Your Light Source: Use a long-pass optical filter to block wavelengths <320 nm. The nitro group's

    
     transition (responsible for the desired uncaging) extends to ~360 nm, whereas the C-Br bond homolysis requires higher energy.
    
  • Solvent Selection: Avoid solvents that are good hydrogen atom donors (like THF or ether) if you suspect radical pathways. Acetonitrile (MeCN) or Methanol (MeOH) are generally safer standard solvents for these reactions.

Comparative Data: Side Reaction Impact

ParameterStandard Photolysis (Desired)Side Reaction: DimerizationSide Reaction: Radical Homolysis
Primary Trigger 350–405 nm lightHigh concentration of Nitroso byproduct<300 nm light (Deep UV)
Intermediate aci-Nitro speciesNitrosoaldehyde monomerBenzyl Radical +

Visual Indicator Solution remains clear/pale yellowDark brown/orange precipitate No color change, but "off-target" chemistry
Kinetic Impact First-order decayNon-linear (stalls reaction via absorbance)Competitive consumption of SM
Prevention N/AAdd Semicarbazide / HydrazineUse >320 nm Long-pass filter

Frequently Asked Questions (FAQ)

Q: Can I use this compound to cage a carboxylic acid? A: Yes. The bromine in 2-(Bromomethyl)-4-methyl-1-nitrobenzene is a potent leaving group. You can react it with a carboxylate salt (e.g., in DMF with


) to form the o-nitrobenzyl ester. Upon photolysis, the ester cleaves to release the free acid and the nitroso byproduct.

Q: Why is the "4-methyl" group important? A: The methyl group at the para position (relative to the nitro group) acts as a weak electron donor. This slightly red-shifts the absorption maximum compared to the unsubstituted parent compound, making it more efficient for uncaging at 365 nm (standard UV LED sources).

Q: Is the compound stable in water before photolysis? A: No. Benzylic bromides are susceptible to hydrolysis. If left in aqueous solution for extended periods (even in the dark), the bromide will be displaced by water to form the alcohol (2-(Hydroxymethyl)-4-methyl-1-nitrobenzene). Always prepare fresh stock solutions in anhydrous DMSO or Acetonitrile.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

  • Il'ichev, Y. V., et al. (2004). "Photochemistry of o-Nitrobenzyl Derivatives: The aci-Nitro Intermediate." Journal of Physical Chemistry A.

  • Corrie, J. E. T., et al. (2005). "Caged nucleotides and neurotransmitters." Bioorganic & Medicinal Chemistry. (Discusses the interference of nitroso byproducts).

  • PubChem Compound Summary. "2-Bromo-4-methyl-1-nitrobenzene." National Center for Biotechnology Information.

  • Pfisterer, M., et al. (2019). "Side Reactions in the Photolysis of o-Nitrobenzyl Derivatives." Photochemical & Photobiological Sciences. (Detailed analysis of azo-dimer formation).

Sources

Preventing premature deprotection of "2-(Bromomethyl)-4-methyl-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Handling Guide for Photocleavable Linker Protocols[1]

Product ID: 2-(Bromomethyl)-4-methyl-1-nitrobenzene (and derivatives) Functional Class: o-Nitrobenzyl Photocleavable Protecting Group (PPG) Precursor Critical Alert: Dual Sensitivity (Photochemical & Hydrolytic)[1]

Executive Summary

You are likely using 2-(Bromomethyl)-4-methyl-1-nitrobenzene to introduce a photocleavable "cage" onto a carboxylic acid, amine, or phosphate.[1] "Premature deprotection" in this context refers to two distinct failure modes:

  • Chemical Hydrolysis (Pre-Coupling): The benzylic bromide hydrolyzes to an alcohol before it can react with your target, leading to low coupling yields.

  • Unwanted Photolysis (Post-Coupling): The installed o-nitrobenzyl group cleaves upon exposure to ambient UV/blue light, releasing your substrate early.[1]

This guide provides the protocols required to prevent both scenarios.

Part 1: The Mechanism of Failure

To prevent premature deprotection, you must understand the trigger. The o-nitrobenzyl moiety cleaves via a Norrish Type II mechanism .[1][2] This reaction is autocatalytic in the presence of light (λ ≈ 300–365 nm) and does not require external reagents.

Figure 1: The Photocleavage Pathway (The "Enemy") This diagram illustrates the irreversible cascade you must prevent during storage and synthesis.

NorrishTypeII GroundState Protected Substrate (Ground State) ExcitedState Excited Nitro Group (Diradical) GroundState->ExcitedState hv (UV Light) 300-365nm AciNitro aci-Nitro Intermediate (Transient) ExcitedState->AciNitro 1,5-H Abstraction Cyclic Benzisoxazole Intermediate AciNitro->Cyclic Cyclization Products RELEASED SUBSTRATE + Nitroso Byproduct Cyclic->Products Hydrolysis/Collapse

Caption: The Norrish Type II photochemical cascade. Exposure to UV light triggers hydrogen abstraction, leading to irreversible cleavage.

Part 2: Handling the Reagent (Pre-Coupling Stability)

Preventing hydrolysis of the benzylic bromide.

The bromine atom at the benzylic position is highly electrophilic. If exposed to atmospheric moisture, it converts to 2-(hydroxymethyl)-4-methyl-1-nitrobenzene, which is inert to your coupling conditions.[1]

Protocol A: Storage & Aliquoting
ParameterSpecificationReason
Temperature -20°C (Long term)Retards spontaneous hydrolysis and thermal decomposition.[1]
Atmosphere Argon or NitrogenDisplaces moisture-laden air.[1]
Container Amber Glass + ParafilmBlocks UV light; seals against humidity.[1]
Desiccant P₂O₅ or Silica Gelactively scavenges trapped moisture.[1]

Standard Operating Procedure (SOP):

  • Allow the reagent bottle to warm to room temperature before opening . Opening a cold bottle condenses atmospheric water directly onto the solid.[1]

  • Weigh quickly in low-light conditions (see Part 3).

  • Flush the headspace with Argon before resealing.[1]

Part 3: Synthesis & Coupling (Process Stability)

Preventing degradation during the reaction.

Critical Control Points
  • Lighting: Perform all reactions in a fume hood with the sash closed and covered with aluminum foil or amber UV-blocking film.[1] Turn off hood lights; rely on ambient room lighting (which usually has lower UV content) or use red LED safety lights.[1]

  • Solvents: Use anhydrous solvents (DMF, THF, Acetone). Water acts as a competing nucleophile, consuming the bromide.

  • Bases:

    • Recommended: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or DIPEA.

    • Avoid: Strong hydroxide bases (NaOH, KOH) or alkoxides, which promote rapid hydrolysis or elimination side reactions.

Workflow Diagram: Safe Coupling Strategy

CouplingWorkflow Start Start: Weighing Reagent EnvCheck Check Environment: Amber Glass? Low Light? Start->EnvCheck EnvCheck->Start No (Risk of Photolysis) Solvent Solvent Prep: Dry DMF/THF (Anhydrous) EnvCheck->Solvent Yes Reaction Coupling Reaction: Add Base (K2CO3) Wrap in FOIL Solvent->Reaction Workup Workup: Acidic/Neutral Wash Avoid Strong Basic pH Reaction->Workup Storage Final Product Storage: Dark, -20°C Workup->Storage

Caption: Step-by-step workflow to ensure reagent integrity from weighing to final product storage.

Part 4: Troubleshooting & FAQs

Q1: My coupling yield is consistently low (<30%), but the starting material looks fine. What is happening? Diagnosis: You likely have "invisible" hydrolysis.[1] The hydrolyzed alcohol (benzyl alcohol derivative) is often a white solid similar to the bromide. Test: Run a TLC. The alcohol is significantly more polar (lower R_f) than the bromide. Fix: Recrystallize the starting bromide from dry ethanol/hexane or purchase a fresh batch. Ensure your reaction solvent is strictly anhydrous.[1]

Q2: The reaction mixture turned dark brown/black. Is this normal? Diagnosis: No. This indicates decomposition, likely via the formation of nitroso-compounds or polymerization.[1] Cause:

  • Light Exposure: You triggered the photocleavage during the reaction.[1]

  • Base Too Strong: Strong bases can deprotonate the benzylic position or cause polymerization of the nitro group. Fix: Wrap the flask in foil immediately. Switch to a milder base (e.g., K₂CO₃ instead of NaH).

Q3: Can I use UV light to monitor the reaction by TLC? Diagnosis: RISKY. Explanation: Short-wave UV (254 nm) used for TLC visualization provides enough energy to trigger the cleavage mechanism, especially if the spot is concentrated. Fix: Minimize UV exposure time. Visualize quickly and mark spots immediately. Do not leave the TLC plate under the lamp.

Q4: How do I remove the protecting group when I actually want to? Protocol: Dissolve the compound in a solvent transparent to UV (Methanol, Water/Buffer). Irradiate with UV light at 365 nm (LED or mercury lamp).[1] Note: The byproduct is a nitrosobenzaldehyde, which can be toxic or reactive. In biological systems, ensure you have a scavenger (like a thiol or excess amine) if the byproduct interferes with your assay.

References
  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for benzyl ether formation and stability). [1]

  • Klán, P., et al. (2013).[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[1] Chemical Reviews, 113(1), 119–191. (Definitive review on the Norrish Type II mechanism and o-nitrobenzyl kinetics). [1]

  • Il'ichev, Y. V., et al. (2004).[1] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society, 126(38), 11793–11801. (Detailed mechanistic study on the aci-nitro intermediates). [1]

  • Master Organic Chemistry. (2023). "Benzylic Bromination and Stability." (General grounding on benzylic halide reactivity).

Sources

Technical Support Center: Optimizing Photocleavage of 4-Methyl-2-Nitrobenzyl (MNB) Systems

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving the Quantum Yield of 2-(Bromomethyl)-4-methyl-1-nitrobenzene Derived Cleavage Document ID: TS-MNB-OPT-001 Audience: Synthetic Chemists, Photopharmacologists, Drug Delivery Specialists

Executive Summary & Scope

You are likely using 2-(Bromomethyl)-4-methyl-1-nitrobenzene (also known as 4-methyl-2-nitrobenzyl bromide) as a reagent to "cage" a substrate (e.g., carboxylic acids, phosphates, or amines). The "cleavage" you refer to is the photochemical uncaging of your protected substrate.

While ortho-nitrobenzyl (oNB) systems are the gold standard for photocaging, their quantum yields (


) can be modest (typically 0.01 – 0.[1]13) compared to newer coumarin or quinone systems. However, the 4-methyl substituent  on your specific scaffold offers unique electronic properties that can be leveraged.

This guide provides technical protocols to maximize the quantum efficiency of this specific cleavage event through solvent engineering, pH control, and photonic optimization.

The Mechanistic Pathway (The "Why")

To improve yield, we must target the bottleneck. The cleavage follows a Norrish Type II mechanism.[2] The rate-limiting step is often the decay of the aci-nitro intermediate or the dark reaction following the initial proton transfer.

Visualizing the Reaction Flow

MNB_Cleavage Ground Ground State (Protected Substrate) Excited Excited Singlet/Triplet (Diradical) Ground->Excited hv (365 nm) Absorption Excited->Ground Fluorescence/Heat (Loss Pathway) Aci aci-Nitro Intermediate (The Bottleneck) Excited->Aci 1,5-H Shift (Fast) Cyclic Benzisoxazole Intermediate Aci->Cyclic Cyclization (pH Sensitive) Products Free Substrate + Nitroso Byproduct Cyclic->Products Hydrolysis (Release)

Figure 1: The photochemical pathway of 2-nitrobenzyl systems. Optimization efforts must focus on stabilizing the transition to the aci-nitro form and accelerating its decay into the product.

Optimization Protocols (The "How")
Protocol A: Solvent Engineering

Issue: In strictly aprotic solvents (e.g., pure DCM or DMSO), the proton transfer required for the aci-nitro decay is sluggish, leading to lower quantum yields. Solution: Introduce a protic source to facilitate proton exchange.

Solvent SystemRelative EfficiencyRecommendation
DCM (Anhydrous) LowAvoid for cleavage steps. Good for synthesis only.
THF/Water (9:1) ModerateStandard baseline.
Methanol/HEPES High Recommended. The protic environment stabilizes the polar transition state.
Dioxane/Water Moderate-HighUse if substrate solubility in MeOH is poor.

Actionable Step: If your substrate allows, switch your irradiation solvent to Methanol or a THF:Water (80:20) mixture. The presence of water/alcohol significantly lowers the energy barrier for the aci-nitro tautomerization.

Protocol B: pH Control (The "Buffer Effect")

Issue: The decay of the aci-nitro intermediate is acid/base catalyzed. At neutral pH in unbuffered water, the reaction can stall. Solution: Maintain a specific pH window.

  • Mechanism: The aci-nitro species is a weak acid (pKa ~ 3-4). Its deprotonation accelerates the rearrangement.

  • Recommendation: Perform photolysis in a buffered solution at pH 7.4 (PBS) or slightly acidic pH 5.5 (Acetate) depending on your leaving group.

  • Warning: Avoid highly basic conditions (> pH 9) as this can lead to dark hydrolysis or degradation of the nitroso byproduct into light-absorbing azo dyes (inner filter effect).

Protocol C: Scavenging the Byproduct

Issue: The cleavage generates 4-methyl-2-nitrosobenzaldehyde . This byproduct is highly absorbent at 300-360 nm (acting as an internal light filter) and can react with amines (Schiff base formation). Solution: Add a scavenger reagent.

  • Reagent: Semicarbazide hydrochloride or Hydroxylamine.

  • Concentration: 5–10 equivalents relative to the substrate.

  • Effect: Rapidly converts the nitroso aldehyde into an oxime/hydrazone, which is transparent at 365 nm and chemically inert.

Troubleshooting Guide & FAQs

Q1: I am irradiating at 254 nm (handheld UV lamp) and seeing decomposition, not clean cleavage.

  • Diagnosis: 254 nm is too energetic. It excites the

    
     transitions of the benzene ring and other moieties in your drug/molecule, leading to radical degradation.
    
  • Fix: Switch to 365 nm (UV-A) . The 4-methyl-2-nitrobenzyl group has an

    
     absorption tail that extends to ~380 nm. A 365 nm LED (approx. 10–50 mW/cm²) is ideal.
    

Q2: My reaction reaches 50% conversion and stops.

  • Diagnosis: This is likely the "Inner Filter Effect." The nitroso byproduct accumulates and absorbs the incident photons, shielding the remaining starting material.

  • Fix:

    • Use the scavenger mentioned in Protocol C.

    • Stir the solution vigorously during irradiation.

    • Use a flow-chemistry setup (microfluidic reactor) to continuously expose fresh substrate to light.

Q3: Does the 4-methyl group help or hurt compared to the unsubstituted parent?

  • Insight: The 4-methyl group is an electron-donating group (EDG). While it slightly red-shifts the absorption (good for 365 nm overlap), it can stabilize the ground state more than the excited state. However, it is generally superior to the unsubstituted 2-nitrobenzyl group because it pushes the absorption maximum closer to the standard 365 nm sources.

Q4: Can I improve the quantum yield by changing the leaving group?

  • Answer: Yes. The quantum yield correlates with the pKa of the leaving group.

    • Good LGs (Phosphates, Tosylates, Carboxylates): Faster release (

      
       higher).
      
    • Poor LGs (Amines, Alcohols, Phenols): Slower release (

      
       lower).
      
    • Tip: If you are caging an amine, use a carbamate linkage (caging the amine as a carbamate) rather than a direct N-benzyl bond. The carbamate releases CO2 and the amine upon cleavage, which is thermodynamically driven.

Experimental Setup Diagram

Optimization_Workflow Start Start: Protected Substrate SolventCheck Check Solvent System Start->SolventCheck AddScavenger Add Semicarbazide (10 eq) SolventCheck->AddScavenger Use MeOH/H2O LightSource Set Light: 365 nm LED (10-20 mW/cm²) AddScavenger->LightSource Monitor Monitor via HPLC/LCMS LightSource->Monitor Decision Conversion > 90%? Monitor->Decision Success Process Complete: Isolate Product Decision->Success Yes Fail Troubleshoot: 1. Check pH 2. Increase Dilution Decision->Fail No Fail->LightSource Retry

Figure 2: Decision tree for optimizing the uncaging workflow.

References
  • Klán, P., et al. (2013).[3] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[3] Chemical Reviews, 113(1), 119-191.[3] Link

    • Grounding: Defines the Norrish Type II mechanism and solvent effects on aci-nitro decay.
  • Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of Physical Chemistry A, 108(5), 878-889. Link

    • Grounding: Detailed kinetic analysis of the aci-nitro intermedi
  • Bochent, C. G. (2006).[1] "Photolabile Protecting Groups with Red-Shifted Absorption."[1] Journal of the Chemical Society, Perkin Transactions 1.

    • Grounding: Discusses substituent effects (like the 4-methyl group) on absorption and quantum yield.
  • Aujard, I., et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections." Chemistry - A European Journal, 12(26), 6865-6879. Link

    • Grounding: Provides comparative data on quantum yields for substituted nitrobenzyl systems.

Sources

Technical Support Center: Stability & Handling of 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2-(Bromomethyl)-4-methyl-1-nitrobenzene is a highly reactive electrophile used primarily as a building block for introducing the o-nitrobenzyl protecting group or synthesizing heterocycles. Its utility stems from the high reactivity of the benzylic bromide; however, this same reactivity makes it chemically fragile.

Critical Stability Risks:

  • Photolability: The ortho-nitro group facilitates internal redox reactions upon UV exposure (photocaging effect).

  • Solvolysis: The benzylic carbon is highly susceptible to nucleophilic attack by water (hydrolysis) and alcohols (alcoholysis).

  • Oxidative Decomposition: In DMSO, it undergoes Kornblum oxidation to the corresponding aldehyde.[1][2]

Solvent Compatibility Matrix

Use this matrix to select the appropriate solvent for storage, reactions, or analysis.

Solvent ClassRecommended?Risk LevelTechnical Analysis
Chlorinated (DCM, Chloroform)YES LowPreferred for short-term handling. High solubility; chemically inert toward the bromide. Note: Acidic impurities in chloroform can catalyze degradation; use amylene-stabilized chloroform.
Hydrocarbons (Toluene, Hexane)YES LowIdeal for storage. Non-polar environment minimizes nucleophilic attack. Solubility may be lower than in chlorinated solvents.[3]
Polar Aprotic (DMSO)NO CRITICAL Do NOT use for storage. Rapidly undergoes Kornblum oxidation to 4-methyl-2-nitrobenzaldehyde, especially if heated or basic.
Polar Aprotic (DMF, DMAc)Conditional HighRisk of forming Vilsmeier-type intermediates or dimethylamine adducts upon prolonged standing. Use only for immediate reactions.
Polar Aprotic (Acetonitrile)YES MediumGood for reactions. Stable if dry (anhydrous). Wet acetonitrile leads to hydrolysis.
Protic (Methanol, Ethanol)NO HighRapid solvolysis to form benzyl ethers (e.g., methyl ether). Reaction is accelerated by heat.
Water NO CRITICAL Insoluble, but interfacial hydrolysis occurs rapidly to form the benzyl alcohol.

Mechanism of Degradation

Understanding why the compound degrades allows you to prevent it. The following diagram illustrates the three primary degradation pathways you must control.

DegradationPathways Compound 2-(Bromomethyl)-4-methyl- 1-nitrobenzene Alcohol Hydrolysis Product (Benzyl Alcohol) Compound->Alcohol H2O / Wet Solvents (Nucleophilic Sub.) Aldehyde Oxidation Product (Benzaldehyde) Compound->Aldehyde DMSO / Heat (Kornblum Oxidation) Nitroso Photolysis Product (o-Nitrosobenzaldehyde) Compound->Nitroso UV Light (300-365 nm) (Nitro-nitrite rearrangement) Ether Solvolysis Product (Benzyl Ether) Compound->Ether ROH (MeOH/EtOH) (Solvolysis)

Figure 1: Primary degradation pathways. The compound is sensitive to moisture (hydrolysis), DMSO (oxidation), alcohols (ether formation), and light (photolysis).

Troubleshooting Guide & FAQs

Issue 1: "My stock solution in DMSO turned yellow/orange overnight."
  • Diagnosis: Kornblum Oxidation. [2]

  • Mechanism: DMSO acts as an oxidant towards benzylic halides.[1] The oxygen in DMSO attacks the benzylic carbon, displacing the bromide. This intermediate eliminates dimethyl sulfide (DMS) to form 4-methyl-2-nitrobenzaldehyde .

  • Solution: Never store benzylic bromides in DMSO. Prepare DMSO solutions immediately before use in biological assays. If storage is required, use anhydrous DMSO-d6 for NMR only if kept frozen and in the dark, but expect degradation within hours at room temperature.

Issue 2: "I see a new peak in my LC-MS with M-Br + OH mass (M-79+17)."
  • Diagnosis: Hydrolysis.

  • Mechanism: Moisture in your solvent (likely Acetonitrile or Methanol) has displaced the bromide to form the benzyl alcohol.

  • Solution:

    • Use anhydrous solvents (water content <50 ppm).

    • Do not use methanol as the mobile phase diluent for your samples; use Acetonitrile/Water mixtures only immediately before injection.

    • Verify the quality of your acetonitrile; "HPLC grade" can still contain enough water to degrade sensitive halides over 24 hours.

Issue 3: "The solid has turned from off-white to dark brown."
  • Diagnosis: Photochemical Decomposition. [4]

  • Mechanism: The ortho-nitro group is photo-active. Exposure to ambient lab light (UV component) triggers an intramolecular redox reaction (Ciamician-Dennstedt rearrangement type), generating nitroso intermediates which are often deeply colored.

  • Solution:

    • Wrap all storage vials in aluminum foil .

    • Work under amber light if possible.

    • Purify by recrystallization (from dry toluene/hexane) if degradation is minor.

Experimental Protocols

Protocol A: Stability Testing (Quality Control)

Before using an old batch, validate its integrity.

  • Solvent: Dissolve 5 mg in 1 mL of CDCl3 (Chloroform-d). Do not use DMSO-d6.

  • NMR Check:

    • Target Peak: Look for the benzylic protons (

      
      ). Typically a singlet around 4.5 - 4.8 ppm .
      
    • Impurity Peak (Alcohol): A shifted benzylic singlet (usually upfield, ~4.5 ppm) indicates hydrolysis.

    • Impurity Peak (Aldehyde): A distinct singlet downfield (near 10 ppm) indicates oxidation.

  • TLC Check:

    • Mobile Phase: 10% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). Note: The bromide often streaks on silica due to slight hydrolysis on the acidic plate.

Protocol B: Safe Storage
  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: Store at 2°C to 8°C (Refrigerator). For long-term (>1 month), store at -20°C .

  • Desiccant: Store the vial inside a secondary jar containing desiccant packets (e.g., Drierite or Silica Gel).

Decision Tree: Solvent Selection

Use this flow to determine the correct solvent for your specific application.

SolventSelection Start What is your goal? Reaction Running a Reaction Start->Reaction Storage Storage / Stock Solution Start->Storage Analysis LC-MS / NMR Analysis Start->Analysis React_Type Nucleophile Type? Reaction->React_Type Store_Solvent Use Toluene or DCM (Store Cold & Dark) Storage->Store_Solvent Anal_Solvent Use CDCl3 (NMR) or dry MeCN (LC-MS) Analysis->Anal_Solvent Warn_DMSO AVOID DMSO-d6 (Risk of Oxidation) Analysis->Warn_DMSO Weak_Nuc Weak/Neutral (e.g., Amines) React_Type->Weak_Nuc Strong_Nuc Strong/Anionic (e.g., NaH, Alkoxides) React_Type->Strong_Nuc Solvent_Weak DCM, THF, or Toluene Weak_Nuc->Solvent_Weak Solvent_Strong Dry DMF or THF (Cool to 0°C) Strong_Nuc->Solvent_Strong

Figure 2: Solvent selection logic based on experimental intent.

References

  • Kornblum, N., et al. (1957).[1][5][6] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[1][6] Journal of the American Chemical Society, 79(24), 6562. Link

    • Establishes the mechanism of DMSO-mediated oxid
  • Il'ichev, Y. V., et al. (2004). "Photochemistry of ortho-Nitrobenzyl Derivatives: The Cage Effect." Journal of Physical Chemistry A, 108(5), 875–883. Link

    • Details the mechanism of photocleavage and instability of o-nitrobenzyl compounds under UV light.
  • PubChem. (n.d.).[7] "2-(Bromomethyl)-4-methyl-1-nitrobenzene Compound Summary." National Library of Medicine. Link

    • Provides physical property data and GHS hazard classific
  • Cardillo, P., et al. (1984). "Thermal stability of nitrobenzyl halogenides." Journal of Chemical & Engineering Data, 29(3), 348–351. Link

    • Documents the exothermic decomposition risks of nitrobenzyl bromides.

Sources

Technical Support Center: Stability & Handling of 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Instability

2-(Bromomethyl)-4-methyl-1-nitrobenzene (also known as 5-methyl-2-nitrobenzyl bromide) presents a unique stability profile that often catches researchers off guard. Unlike typical benzylic bromides where instability is driven primarily by external nucleophiles, this compound possesses an internal self-destruct mechanism driven by the ortho-nitro group.

Critical Directives:

  • Strict pH Limits: The compound is rapidly hydrolyzed in basic media (

    
    ).
    
  • Hidden Neutral Instability: Even at neutral pH (

    
    ), hydrolysis is accelerated by Anchimeric Assistance  (Neighboring Group Participation) from the nitro group.
    
  • Photolability: The ortho-nitrobenzyl motif is inherently photolabile; exposure to ambient light triggers rearrangement and degradation.

Technical Deep Dive: The Mechanism of Instability

To troubleshoot effectively, you must understand why the compound degrades. It is not merely a simple


 displacement by hydroxide.[1]
A. Anchimeric Assistance (The "Ortho" Effect)

In standard benzylic bromides, electron-withdrawing groups (like


) usually slow down 

hydrolysis by destabilizing the carbocation. However, when the nitro group is ortho to the bromomethyl group, it acts as an internal nucleophile .
  • Cyclization: The oxygen of the nitro group attacks the benzylic carbon, displacing the bromide ion.

  • Intermediate: A cyclic 5-membered oxazole-like intermediate is formed.

  • Hydrolysis: Water rapidly attacks this intermediate, opening the ring to form the benzyl alcohol.

Result: This compound hydrolyzes significantly faster in neutral/acidic aqueous media than its para-isomer, where this intramolecular attack is geometrically impossible.

B. Base-Catalyzed Hydrolysis ( )

At


, the concentration of hydroxide ions (

) is sufficient to drive a direct intermolecular

attack. This reaction is extremely fast due to the high electrophilicity of the benzylic carbon.
C. Photochemical Rearrangement

The o-nitrobenzyl system is a classic photolabile protecting group scaffold.[2] Upon UV/Visible light exposure, it undergoes an intramolecular hydrogen abstraction (from the benzylic position) by the nitro group, leading to degradation into nitroso-derivatives and aldehydes.

Visualizing the Degradation Pathways

The following diagram maps the competing degradation pathways you must control.

G Start 2-(Bromomethyl)- 4-methyl-1-nitrobenzene Base Basic pH (>8) (Direct SN2) Start->Base Neutral Neutral/Acidic pH (Anchimeric Assistance) Start->Neutral Light UV/Ambient Light (Photolysis) Start->Light Alcohol 5-Methyl-2-nitrobenzyl alcohol Base->Alcohol Rapid Displacement (OH-) Cyclic Cyclic Oxazole Intermediate Neutral->Cyclic Nitro Group Attack Cyclic->Alcohol H2O Attack Nitroso 2-Nitroso-4-methyl- benzaldehyde Light->Nitroso Rearrangement

Figure 1: Degradation pathways showing Base Hydrolysis (Red), Anchimeric Assistance (Yellow), and Photolysis (Red).

Troubleshooting Guide & FAQs

Scenario 1: Low Yields After Aqueous Workup

User Question: "I synthesized the bromide, but after washing with saturated sodium bicarbonate (


), my yield dropped by 40%, and the product is wet with alcohol. What happened?"

Root Cause: You triggered Base-Catalyzed Hydrolysis . While


 is a weak base (

), it is basic enough to drive the hydrolysis of this highly reactive benzylic bromide, especially if the layers were in contact for more than a few minutes.

Corrective Action:

  • Avoid Bicarbonate: Do not use basic washes.

  • Acidic/Neutral Wash: Use dilute acid (

    
    ) or neutral Brine (
    
    
    
    ) for washes.
  • Speed & Cold: Perform all aqueous washes with ice-cold solutions (

    
    ) and separate layers immediately. Do not let the biphasic mixture stir.
    
Scenario 2: Purity Loss During Storage

User Question: "My compound was 98% pure by HPLC last week. Now it's yellow and shows 92% purity. It was stored in a clear vial on the bench."

Root Cause: Photodegradation . The yellowing is a hallmark of nitro-compound photodegradation (formation of azo/nitroso species).

Corrective Action:

  • Amber Vials: Always store in amber glass or foil-wrapped vials.

  • Inert Atmosphere: Store under Argon/Nitrogen to prevent moisture ingress (which fuels the "slow" neutral hydrolysis).

  • Temperature: Store at

    
    .
    
Scenario 3: HPLC Peak Splitting/Tailing

User Question: "I am analyzing the compound using HPLC with Water/Acetonitrile (0.1% TFA). I see the product peak shrinking over the course of the sequence."

Root Cause: On-Column Hydrolysis . Even with TFA (acidic), the compound is degrading in the autosampler vial containing water.

Corrective Action:

  • Diluent Switch: Dissolve samples in anhydrous Acetonitrile or Dichloromethane (DCM).

  • Minimize Water: Reduce the water content in your mobile phase gradient if possible, or keep the autosampler temperature at

    
    .
    
  • Immediate Injection: Do not prepare samples hours in advance.

Stability Data Summary

The following table summarizes the estimated stability zones based on mechanistic principles [1][2].

ParameterConditionStability RatingPrimary Degradation Mode
pH > 10 NaOH, KOH, CarbonatesCritical (< 10 min)Direct

Hydrolysis
pH 8 - 9

, Basic Buffers
Poor (Minutes to Hours)Direct

Hydrolysis
pH 7 Water, PBSModerate (Hours)Anchimeric Assistance (NGP)
pH < 4 0.1M HCl, Acetic AcidGood (Days)Slow Acid Hydrolysis
Light Ambient Lab LightPoor Photochemical Rearrangement
Solvent DMSO/DMF (at RT)Moderate Solvolysis (forms aldehyde/alcohol)

Standard Operating Procedure (SOP): Stability Assay

Use this protocol to validate the stability of your specific batch in your specific buffer system.

Objective: Determine


 (Half-life) in reaction solvent.

Materials:

  • HPLC System (UV detection at 254 nm).

  • Solvent: Acetonitrile (ACN).

  • Internal Standard: Naphthalene (non-reactive).

Protocol:

  • Preparation: Prepare a

    
     solution of the Bromide and 
    
    
    
    Naphthalene in ACN.
  • Spike: Add

    
     of this stock into 
    
    
    
    of your target buffer/solvent.
  • Sampling: Immediately inject into HPLC (

    
    ).
    
  • Incubation: Keep the vial at the experimental temperature (e.g.,

    
    ).
    
  • Intervals: Inject every 30 minutes for 4 hours.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

References

  • Kinetics of Solvolysis: Kim, S. H., et al. "The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides." Int. J. Mol. Sci., 2019. Link

  • Photolability of o-Nitrobenzyls: "Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects." ACS Omega, 2021. Link

  • Hydrolysis Mechanisms: "Visible-Light Driven Hydrolysis of Benzyl Halides." Asian J. Org. Chem., 2019.[3] Link

Sources

Common pitfalls when using ortho-nitrobenzyl protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photolabile Protecting Groups Subject: Troubleshooting ortho-Nitrobenzyl (o-NB) Systems Ticket ID: ONB-ADV-2024 Status: Open Support Agent: Senior Application Scientist, Chemical Biology Division

Introduction: Beyond the Basic Cleavage

Welcome to the advanced support tier. You are likely here because your "simple" UV-uncaging experiment is suffering from low yields, cell toxicity, or inexplicable side reactions. While ortho-nitrobenzyl (o-NB) groups are the workhorses of photocaging, they are chemically "dirty" compared to newer coumarin or BODIPY systems.

Success with o-NB requires managing its three primary failure modes: The Nitroso Byproduct , The Inner Filter Effect , and Slow Kinetics .

Module 1: The "Dark Side" of Photolysis (Byproduct Management)

User Complaint: "My reaction mixture turns yellow/brown during photolysis, and the yield of the released cargo is lower than expected. I see protein aggregation in my biological samples."

Root Cause Analysis: The cleavage of o-NB generates a highly reactive 2-nitrosobenzaldehyde byproduct. This is not an inert waste product; it is a chemical saboteur.

  • Absorbance (Inner Filter Effect): The nitroso byproduct absorbs UV light strongly at the same wavelength used for uncaging (300–365 nm), effectively shielding the remaining caged molecules from the light source.

  • Reactivity (Schiff Base Formation): The aldehyde group reacts with primary amines (lysine residues on proteins, DNA bases) to form stable imines (Schiff bases), causing cross-linking or modifying your target biomolecule.

Troubleshooting Protocol: Chemical Scavenging To prevent the byproduct from reacting with your sample, you must "trap" it immediately upon release.

Step-by-Step Scavenging Protocol:

  • Select Scavenger: Use Semicarbazide hydrochloride or Hydroxylamine . These are alpha-nucleophiles that react with the nitrosoaldehyde orders of magnitude faster than biological amines.

  • Preparation: Prepare a 100 mM stock solution of Semicarbazide-HCl in your reaction buffer.

    • Note: Ensure the pH is readjusted to 7.4, as the HCl salt will acidify the buffer.

  • Dosage: Add the scavenger to your reaction mixture at a 5–10 molar excess relative to the caged compound.

    • Example: If your caged drug is at 100 µM, add 1 mM Semicarbazide.

  • Reaction: Proceed with photolysis. The scavenger will convert the nitrosoaldehyde into a soluble, inert semicarbazone precipitate or hydrazone, preventing light absorption and cross-linking.

Module 2: Kinetics & Efficiency (Quantum Yields)

User Complaint: "Uncaging is too slow. I have to irradiate for 30+ minutes, which is cooking my sample."

Root Cause Analysis: The quantum yield (


) of unsubstituted o-NB is notoriously low (< 0.1). The rate-limiting step is often the decay of the aci-nitro intermediate. If you are using a simple nitrobenzyl group, you are fighting thermodynamics.

Technical Comparison: Choosing the Right Variant

Featureo-Nitrobenzyl (o-NB) 4,5-Dimethoxy-2-nitrobenzyl (DMNB)

-Methyl-o-nitrobenzyl (MeNV)
Uncaging Rate SlowFast (Standard for biology)Fast
Abs Max (

)
~280 nm~350 nm (Red-shifted)~280 nm
Byproduct Nitrosoaldehyde (Highly Reactive)Nitrosodimethoxy-aldehydeNitroso-ketone (Less Reactive)
Rec. Use Case Solid-phase synthesisLive cell imaging / NeurobiologyChemical synthesis

Actionable Advice:

  • Switch to DMNB: If you are using simple o-NB, switch to the 4,5-dimethoxy derivative (DMNB). The electron-donating methoxy groups stabilize the transition state, improving kinetics and allowing uncaging at less toxic wavelengths (365 nm vs 300 nm).

  • Use

    
    -Substitution:  If synthesis allows, use a protecting group with a methyl group at the benzylic position. This releases a ketone  byproduct rather than an aldehyde. Ketones are significantly less reactive toward biological nucleophiles, reducing toxicity.
    

Module 3: Biological Compatibility & Toxicity

User Complaint: "My cells die after uncaging, even with controls."

Root Cause Analysis:

  • UV Toxicity: 300–350 nm light generates Reactive Oxygen Species (ROS) and damages DNA.

  • Two-Photon Necessity: For thick tissue or sensitive cells, single-photon UV is insufficient and toxic.

The Solution: Two-Photon Excitation (2PE) o-NB groups have relatively low 2-photon cross-sections (


), but they can be uncaged using femtosecond pulsed IR lasers (700–740 nm). This avoids UV toxicity and provides 3D spatial resolution.[1]

Visualizing the Pathway & Failure Points

UncagingMechanism GroundState Caged Compound (Ground State) ExcitedState Excited Triplet State (T1) GroundState->ExcitedState hv (UV or 2PE) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro H-Abstraction (Rate Limiting) Cyclization Cyclic Hemiacetal AciNitro->Cyclization Dark Reaction Release Free Cargo (Drug/Protein) Cyclization->Release Byproduct Nitroso Byproduct (The Problem) Cyclization->Byproduct Byproduct->GroundState Inner Filter (Blocks Light) Damage Cell Toxicity / Inner Filter Effect Byproduct->Damage Absorbs Light Reacts w/ Amines

Caption: The mechanistic pathway of o-NB photolysis. Note the "Byproduct" node acting as a feedback inhibitor (Inner Filter) and toxicity source.

Module 4: Synthesis & Stability FAQs

Q: My caged compound degrades during purification on silica gel. Why? A: While o-NB esters are generally stable, o-NB carbonates and carbamates can be sensitive to basic conditions. Furthermore, silica gel often contains trace metal impurities that can catalyze degradation under ambient light.

  • Fix: Wrap all columns and flasks in aluminum foil. Add 1% triethylamine to your eluent to neutralize silica acidity if your linker is acid-sensitive, or use neutral alumina.

Q: Can I use o-NB for intracellular protein uncaging? A: Yes, but you must account for the intracellular glutathione (GSH) . GSH is a thiol that will attack the nitroso byproduct. While this naturally "scavenges" the byproduct, high concentrations of byproduct can deplete cellular GSH, leading to oxidative stress and apoptosis.

  • Fix: Use the lowest effective concentration of caged compound and minimize irradiation time (pulse vs continuous wave).

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

  • Engels, J., & Schlaeger, E. J. (1977). "Synthesis, structure, and reactivity of adenosine cyclic 3',5'-phosphate-benzyl triesters." Journal of Medicinal Chemistry. [Link]

  • Aujard, I., et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry – A European Journal. [Link]

  • Friedman, B. R., et al. (2023).[2][3] "Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications." Chemical Reviews. [Link]

  • Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of Physical Chemistry A. [Link]

Sources

How to monitor the progress of a "2-(Bromomethyl)-4-methyl-1-nitrobenzene" reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Monitoring Technical Support Center.

Ticket Subject: Process Control for the Synthesis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene. Assigned Specialist: Senior Application Scientist. Status: Open.

Executive Summary

You are performing a radical benzylic bromination (Wohl-Ziegler reaction) on 2,4-dimethyl-1-nitrobenzene using N-Bromosuccinimide (NBS).

The Critical Challenge: Regioselectivity. Your substrate has two competing reaction sites: the methyl group at position 2 (ortho to the nitro group) and the methyl group at position 4 (para to the nitro group).

  • Thermodynamic/Kinetic Reality: The 4-methyl group is sterically less hindered and often reacts faster.[1][2] The 2-methyl group is sterically crowded by the adjacent nitro group.[1][2]

  • Implication: "Monitoring" is not just tracking consumption of starting material; it is distinguishing your target (2-bromomethyl) from the likely major byproduct (4-bromomethyl) and the over-brominated species (dibromides).[2]

Module 1: Analytical Method Setup

Use these validated methods to establish a baseline before troubleshooting.

Thin Layer Chromatography (TLC) – The Quick Check
  • Stationary Phase: Silica Gel 60 F254.[1][2]

  • Mobile Phase: Hexanes:Ethyl Acetate (Start with 9:1 or 8:2).[1][2] The nitro group makes these compounds polar enough to move, but non-polar enough to require high hexane content.[1][2]

  • Visualization: UV Light (254 nm).[1][2] The nitrochromophore is strong.[1][2]

  • Expected Rf Order (approximate):

    • Top: Di-brominated byproducts (Most non-polar).[1][2]

    • Middle-Top: Mono-brominated isomers (Target & Regioisomer often co-elute or separate poorly).[1][2]

    • Middle-Bottom: Starting Material (2,4-dimethyl-1-nitrobenzene).[1][2]

    • Baseline: Succinimide (Polar byproduct).[1][2]

1H-NMR – The Structural Validator (Gold Standard)
  • Why: HPLC may not resolve the 2-bromo vs. 4-bromo isomers without extensive method development.[1][2] NMR distinguishes them based on chemical shift environments relative to the nitro group.[2]

  • Solvent:

    
     or DMSO-
    
    
    
    .[1][2]
  • Key Signals to Monitor:

Proton TypeApprox. Shift (

)
Diagnostic Value
Target: 2-CH₂Br 4.5 – 4.8 ppm Deshielded by the ortho-nitro group.[1][2] This is your target signal.
Isomer: 4-CH₂Br 4.4 – 4.5 ppm Slightly upfield compared to the 2-isomer (less influence from nitro).[1][2]
Start Mat: 2-CH₃ 2.5 – 2.6 ppm Disappears as reaction proceeds.[1][2]
Start Mat: 4-CH₃ 2.3 – 2.4 ppm Disappears as reaction proceeds.[1][2]
Succinimide 2.8 ppm (s) Accumulates as reaction proceeds (insoluble in

, soluble in DMSO).[2]
HPLC – Quantitative Tracking
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1][2]

  • Mobile Phase: Water/Acetonitrile Gradient (0.1% Formic Acid).[1][2]

  • Wavelength: 254 nm and 280 nm.[1][2]

  • Note: You must synthesize or purchase pure standards of both isomers to determine their retention times.[1][2] Do not assume the largest peak is your target.

Module 2: Signaling Pathways & Logic

The following diagram illustrates the competing reaction pathways you are fighting against.

ReactionPathways Start Start Material (2,4-dimethyl-1-nitrobenzene) Radical Radical Formation (Initiation) Start->Radical NBS / AIBN / Heat Target TARGET 2-(Bromomethyl)-4-methyl Radical->Target Path A (Sterically Hindered) Isomer COMPETITOR 4-(Bromomethyl)-2-methyl Radical->Isomer Path B (Sterically Favored) DiBromo Over-Bromination (Bis-bromomethyl) Target->DiBromo Excess NBS Isomer->DiBromo Excess NBS

Figure 1: Reaction pathway showing the kinetic competition between the ortho (Target) and para (Isomer) positions.

Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction has stalled with 30% starting material remaining. Should I add more NBS?

Diagnosis: The radical chain mechanism has likely terminated.[1][2] Action Plan:

  • Do NOT just dump in more NBS immediately.[1][2] Check the color.[1][2] If it is pale yellow/white, your bromine source is present but inactive.[1][2]

  • Check Oxygen: Oxygen is a radical scavenger.[1][2] Did you degas the solvent thoroughly? Sparge with Nitrogen/Argon for 15 minutes.

  • Re-Initiate: Add a fresh portion of initiator (AIBN or Benzoyl Peroxide, typically 0.05 eq) and ensure the reflux temperature is maintained.[1][2]

  • Light Source: If using photo-initiation, clean the reactor walls (succinimide buildup blocks light).[1][2]

Q2: I see two spots very close together on TLC. Which is my product?

Diagnosis: These are the regioisomers (2-bromo vs 4-bromo). Action Plan:

  • Co-Spotting: Run a TLC with three lanes: [Reaction Mix] | [Co-spot] | [Pure Starting Material].

  • NMR Verification: You must isolate a small aliquot.[1][2] Evaporate the solvent and run a crude NMR.[1][2]

    • If the integration of the

      
       peak at ~4.7 ppm (ortho) is smaller than the peak at ~4.45 ppm (para), your reaction is favoring the wrong isomer.
      
  • Mitigation: If regioselectivity is poor, lower the temperature and use a more selective radical initiator or switch to a photoredox catalyst system, though this often reduces yield.[1][2]

Q3: The reaction mixture turned black/dark brown.

Diagnosis: Decomposition or high concentration of free molecular bromine (


) and HBr.[2]
Action Plan: 
  • HBr Scavenging: The reaction produces HBr, which can cause acid-catalyzed decomposition.[1][2] Add a solid base like

    
     or include a scavenger like Epoxybutane in the mixture to neutralize HBr as it forms.[2]
    
  • Quench: If decomposition is severe, stop the reaction. Wash with 10% Sodium Thiosulfate to reduce free bromine (turns the organic layer from red/brown to clear).[2]

Q4: I am seeing significant di-bromination (both methyls reacted).

Diagnosis: High local concentration of radical or allowing the reaction to run to 100% conversion. Action Plan:

  • The "80% Rule": Stop the reaction at 70-80% conversion of the starting material.[1][2] The rate of converting the mono-bromide to the di-bromide increases significantly as the starting material is depleted.

  • Slow Addition: Add the NBS in portions (e.g., 4 portions over 2 hours) rather than all at once. This keeps the radical concentration steady but low.[1][2]

Module 4: Decision Logic for Troubleshooting

Use this flow to determine your next step during the experiment.

TroubleshootingFlow Check Check TLC/HPLC (Every 1-2 Hours) Status What is the status? Check->Status Stalled Stalled (SM remains, no change) Status->Stalled OverReact New Non-Polar Spot (Di-bromo) Status->OverReact WrongIso Wrong Isomer Ratio (NMR check) Status->WrongIso Action1 1. Degas Solvent 2. Add Initiator 3. Check Temp Stalled->Action1 Action2 STOP IMMEDIATELY Quench w/ Na2S2O3 OverReact->Action2 Action3 Restart w/ Lower Temp or Change Solvent WrongIso->Action3

Figure 2: Decision matrix for in-process controls.

References & Grounding

  • Agilent Technologies. Online LC Reaction Monitoring of Radical Bromination. (Demonstrates HPLC methods for tracking bromination progress and byproducts).

  • BenchChem. Decoding the 1H NMR Signal of Bromomethyl Protons. (Comparative guide for chemical shifts of benzylic bromides). [2]

  • American Chemical Society (ACS). Kinetic Investigations to Enable Development of a Robust Radical Benzylic Bromination.[1][2] (Detailed kinetics and monitoring via NMR). [2]

  • Royal Society of Chemistry (RSC). Photochemical benzylic bromination in continuous flow.[1][2] (Discusses light source impact and selectivity).

  • Master Organic Chemistry. N-Bromosuccinimide (NBS) Structure and Reactivity. (Mechanistic overview of radical substitution).

Sources

Technical Support Center: Minimizing Nitrosobenzaldehyde Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Topic: Management and Minimization of Nitrosobenzaldehyde Derivatives. Ticket ID: #NB-552-PHOTO-RED Assigned Specialist: Senior Application Scientist, Chemical Biology & Synthesis Division.

Executive Summary & Scope

This guide addresses the formation of nitrosobenzaldehyde (specifically 2-nitrosobenzaldehyde) in two distinct experimental contexts. The mitigation strategy differs fundamentally based on the source:

  • Photochemical Uncaging (Bio-Organic): In the photolysis of o-nitrobenzyl (ONB) protecting groups, 2-nitrosobenzaldehyde is a mechanistic byproduct. You cannot prevent its formation without stopping the uncaging process.

    • Strategy:Rapid Scavenging. Convert the reactive nitroso species into an inert hydrazone/oxime before it reacts with biological thiols or interferes with optical measurements.

  • Synthetic Reduction (Organic Synthesis): During the reduction of nitrobenzaldehydes to aminobenzaldehydes, the nitroso species is a reactive intermediate.[1]

    • Strategy:Kinetic Acceleration. Optimize reduction potentials and proton sources to push the reaction past the nitroso stage immediately, preventing accumulation or dimerization (azo/azoxy formation).

Module A: Photochemical Uncaging (The "Caged" Compound Issue)

Context: You are using o-nitrobenzyl derivatives (e.g., caged ATP, caged neurotransmitters) and observing cell toxicity, protein cross-linking, or yellow/brown absorbance artifacts upon UV irradiation.

The Mechanism of Failure

Upon UV irradiation (typically 365 nm), the o-nitrobenzyl group undergoes an intramolecular rearrangement (Norrish Type II like) to release your substrate and the 2-nitrosobenzaldehyde byproduct.

  • The Hazard: This byproduct is highly electrophilic. It reacts with cellular nucleophiles (cysteine thiols, lysine amines) to form stable adducts, causing cytotoxicity and inactivating enzymes. It also absorbs at ~300–350 nm, interfering with further photolysis or readout.

Troubleshooting Guide: Scavenging Protocols
Q: How do I stop the byproduct from killing my cells/modifying my proteins?

A: Use a Semicarbazide or Hydrazide Scavenger. You must include a "chemical sponge" in your buffer during photolysis. The scavenger reacts with the aldehyde/nitroso group faster than biological nucleophiles do.

Recommended Protocol: Semicarbazide Scavenging System

  • Reagent: Semicarbazide Hydrochloride (CAS: 563-41-7).

  • Concentration: 1–5 mM (Excess relative to the caged compound).

  • Buffer: HEPES or PBS, pH 7.4.

  • Mechanism: Semicarbazide attacks the aldehyde moiety of the byproduct to form a semicarbazone , which is biologically inert and water-soluble.

ComponentConcentrationRoleNote
Caged Compound 10–100 µMSubstrateTarget molecule source.
Semicarbazide HCl 1–5 mMScavenger CRITICAL: Must be present during UV exposure.
DTT / GSH 1–2 mMThiol ProtectionOptional secondary protection; DTT can reduce nitroso groups but may be consumed rapidly.

Technical Note: If Semicarbazide is toxic to your specific cell line (rare at <5mM), use Methoxylamine or Hydrazine-functionalized resins (for flow/supernatant applications).

Q: My solution turns yellow/brown after uncaging. Is this normal?

A: Yes, but it indicates accumulation. 2-nitrosobenzaldehyde monomers and dimers (azobenzene derivatives) are highly colored.

  • Fix: If the color persists despite scavenging, your scavenger concentration is too low, or the pH is incorrect (Semicarbazide reaction is acid-catalyzed; at pH > 8.0 it slows down). Ensure pH is near 7.0–7.4.

Visualization: The Scavenging Pathway

UncagingScavenging Caged o-Nitrobenzyl Protected Substrate Intermediate aci-Nitro Intermediate Caged->Intermediate Excitation UV UV Light (365 nm) Product Released Substrate Intermediate->Product Rearrangement Byproduct 2-Nitrosobenzaldehyde (TOXIC / COLOURED) Intermediate->Byproduct Stoichiometric Release SafeWaste Semicarbazone (Inert Precipitate/Solute) Byproduct->SafeWaste With Semicarbazide (Fast Kinetics) CellDamage Protein Adducts (Cell Death) Byproduct->CellDamage No Scavenger (Reaction with Thiols) Scavenger Semicarbazide (Scavenger) Scavenger->SafeWaste

Figure 1: Mechanistic pathway of o-nitrobenzyl photolysis showing the critical intervention point for semicarbazide scavenging to prevent cellular toxicity.

Module B: Synthetic Reduction (The "Stalled" Intermediate Issue)

Context: You are synthesizing aminobenzaldehydes (or related derivatives) by reducing nitrobenzaldehydes. You observe incomplete conversion, dark colored impurities (azo/azoxy dimers), or low yields.

The Mechanism of Failure

The reduction of a nitro group (-NO2) to an amine (-NH2) proceeds via nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

  • The Trap: If the reduction potential is insufficient or the proton source is limited, the reaction "stalls" at the nitroso stage. Nitroso compounds rapidly condense with amines (to form azo) or hydroxylamines (to form azoxy) dimers. These are difficult to separate from the product.

Troubleshooting Guide: Optimization
Q: How do I prevent the reaction from stopping at the nitroso stage?

A: Increase Hydrogen Pressure or Change Catalyst Loading. The nitroso-to-hydroxylamine step is often the rate-limiting bottleneck in catalytic hydrogenation.

Protocol: Optimized Catalytic Hydrogenation

  • Catalyst: Pd/C (10% loading) or PtO2 (Adam's Catalyst) - Pt is often better for avoiding "stalls" in aromatic aldehydes.

  • Solvent: Ethanol or Methanol. Avoid neutral aprotic solvents if possible; a proton source facilitates the reduction.

  • Pressure: Maintain >30 psi H2. Atmospheric pressure (balloon) is often insufficient to push past the nitroso intermediate quickly enough to prevent dimerization.

  • Additive: Trace acid (Acetic acid, 1-2 eq) can protonate the hydroxylamine intermediate, accelerating the final reduction to the amine and preventing condensation.

Q: I see a dark red/orange impurity. What is it?

A: Azo/Azoxy Dimer. This confirms that nitrosobenzaldehyde accumulated and reacted with the product.

  • Recovery: These impurities are very non-polar compared to the amine. Purify via column chromatography immediately. You cannot "reduce" these easily back to the monomeric amine without harsh conditions that might ruin the aldehyde.

Comparative Reduction Conditions Table

MethodRisk of Nitroso AccumulationRecommendation
H2 / Pd/C (Balloon) HIGH Not recommended. Slow kinetics favor dimerization.
H2 / Pd/C (Parr Shaker, 40 psi) LOW Standard. High pressure forces rapid kinetics.
Fe / HCl (Bechamp) MEDIUM Good, but acidic workup can be messy with aldehydes.
SnCl2 (Stannous Chloride) LOW Excellent for selectivity. Specific for Nitro -> Amine, usually bypasses dimerization issues.

References & Authority

  • Photochemical Mechanisms & Scavenging:

    • Mechanism of o-nitrobenzyl photolysis: "Photolabile Protecting Groups in Organic Synthesis."[1] BenchChem Technical Guides. Link

    • Scavenging Protocols: "Reevaluation of the 2-Nitrobenzyl Protecting Group... An Application of Flow Photochemistry." ResearchGate. Link

  • Toxicity & Safety:

    • 2-Nitrosobenzaldehyde Toxicity: "Safety Data Sheet: 2-Nitrobenzaldehyde."[2][3] Carl Roth. Link

  • Synthetic Reduction:

    • Reduction Kinetics: "Catalytic reduction of aldehydic and nitro groups... by silver nanoparticle." RSC Advances. Link

Disclaimer: This guide is for research use only. 2-nitrosobenzaldehyde is a suspected mutagen and skin irritant.[3] Always perform uncaging and synthesis in a fume hood with appropriate PPE.

Sources

"2-(Bromomethyl)-4-methyl-1-nitrobenzene" handling and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 17072-83-6 | Synonym: 5-Methyl-2-nitrobenzyl bromide

Welcome to the Technical Support Center

From: Senior Application Scientist, Chemical Stability Unit To: Research & Development Teams

You are likely working with 2-(Bromomethyl)-4-methyl-1-nitrobenzene as a critical intermediate for synthesizing nitrogen-containing heterocycles (e.g., indoles or quinolines). While this compound is a potent electrophile, its dual functionality (nitro group + benzylic bromide) makes it chemically "nervous." It is prone to hydrolysis, photolysis, and thermal instability.

This guide bypasses standard SDS boilerplate to address the specific, practical failures researchers encounter in the lab.

Part 1: Critical Safety & Handling (The "Lachrymator" Factor)

The Issue: Users frequently underestimate the lachrymatory (tear-inducing) potency of this compound. Standard fume hood protocols are often insufficient, leading to lab-wide contamination.

The Mechanism: Benzylic bromides alkylate TRPA1 ion channels in the sensory nerves of the eyes and respiratory tract. This reaction is irreversible on the biological timescale of exposure, meaning the pain persists even after moving to fresh air.

Protocol: The "Zero-Exposure" Handling Workflow

DO NOT weigh this compound on an open bench. Follow this closed-loop containment strategy.

SafeHandling Start Start: Solid Compound Needed PPE Step 1: PPE Check (Double Nitrile + Goggles) Start->PPE Weighing Step 2: Weighing (INSIDE Fume Hood Only) PPE->Weighing Use Anti-Static Gun Transfer Step 3: Solubilization (Dissolve in solvent INSIDE hood) Weighing->Transfer Prevent Dust Transport Step 4: Transport (Move as SOLUTION, not solid) Transfer->Transport Cap Tightly Decon Step 5: Decontamination (Quench glassware with 10% NH4OH) Transport->Decon Post-Reaction

Figure 1: Zero-Exposure Workflow. Minimizing solid-state transport reduces lachrymator dust spread.

Key Handling Rules:

  • Solvent First: Pre-weigh your solvent in a tared flask. Add the solid to the solvent inside the hood. Transporting a solution is safer than transporting a powder.

  • Ammonia Quench: Keep a beaker of 10% aqueous ammonium hydroxide (or dilute ethylenediamine) in the hood. Dip all spatulas and weigh boats into this immediately after use. The amine rapidly reacts with the benzylic bromide to form a non-volatile, non-lachrymatory amine salt.

Part 2: Storage & Stability (The "Shelf-Life" Factor)

The Issue: "My yellow solid turned into a sticky orange goo."

The Diagnosis: This is a classic Hydrolysis-Acid Cycle .

  • Moisture Ingress: The benzylic carbon-bromine bond is weak. Atmospheric moisture hydrolyzes it to the alcohol (2-(hydroxymethyl)-4-methyl-1-nitrobenzene) and Hydrogen Bromide (HBr).

  • Autocatalysis: The released HBr is acidic and hygroscopic, pulling in more moisture and catalyzing further degradation of the nitro group or polymerization.

Storage Specifications
ParameterSpecificationReason
Temperature 2°C to 8°C Retards thermal decomposition of the nitro group.
Atmosphere Argon or Nitrogen Prevents moisture hydrolysis.
Container Amber Glass Benzylic halides are photosensitive (homolytic cleavage of C-Br).
Cap Seal Parafilm/Teflon Tape Prevents HBr escape (corrosion of fridge) and moisture entry.
Part 3: Troubleshooting & FAQs
Q1: The compound arrived and it's a dark orange/brown solid. Is it usable?

Status: Suspect.

  • Normal Appearance: Pale yellow to yellow crystalline solid.

  • Darkening: Indicates oxidation or free-radical decomposition.

  • Action: Perform a TLC (Thin Layer Chromatography) check immediately.

    • Eluent: 20% Ethyl Acetate / 80% Hexanes.

    • Visualization: UV (254 nm). The bromide usually runs faster (higher Rf) than the hydrolyzed alcohol impurity.

    • Verdict: If the "origin" spot is significant or there is a streak, recrystallize (see Q3).

Q2: My reaction yield is consistently 20-30% lower than expected.

Root Cause: Competitive Hydrolysis. If you are using this reagent for nucleophilic substitution (e.g., adding an amine or azide), the solvent water content is critical.

  • The Fix: Use anhydrous solvents (DCM, THF, or DMF). Benzylic bromides react with water faster than many bulky nucleophiles.

  • Test: Add 3Å molecular sieves to your reaction mixture. If yields improve, moisture was the culprit.

Q3: How do I purify a degraded batch?

Warning: Do NOT distill this compound. Nitrobenzyl halides have a history of explosive decomposition upon heating, especially if metal salts (impurities) are present.

  • Recommended Method: Recrystallization.

    • Dissolve in minimal hot Ethanol or Ethanol/Hexane mix (approx 50°C—do not boil aggressively).

    • Allow to cool slowly to room temperature, then 4°C.

    • Filter the crystals and wash with cold Hexane.

    • Dry under high vacuum immediately to remove solvent traces (which attract moisture).

Q4: I spilled a small amount outside the hood. What now?

Emergency Protocol:

  • Evacuate: Clear the immediate area.

  • Don PPE: Respirator (organic vapor cartridge) and goggles are mandatory.

  • Neutralize: Do not just wipe it up. Spray the area with a solution of 5% Sodium Thiosulfate or 10% Ammonium Hydroxide .

    • Chemistry: Thiosulfate acts as a sulfur nucleophile, displacing the bromide to form a non-volatile Bunte salt. Ammonia converts it to an amine.

  • Clean: Wipe with methanol, then soap and water.

Part 4: Quality Control Decision Logic

Use this flowchart to determine if your batch is safe for critical experiments.

QC_Logic Check Visual Inspection Color Color: Pale Yellow? Check->Color Melting Melting Point Check (Target: ~50-60°C) Color->Melting Yes Reject DISCARD / RECRYSTALLIZE Color->Reject No (Dark/Sticky) HNMR 1H-NMR Validation Melting->HNMR Sharp Range Melting->Reject Wide/Depressed (<45°C) HNMR->Reject Extra Peaks (Alcohol/Aldehyde) Approve PROCEED TO SYNTHESIS HNMR->Approve CH2 Peak @ ~4.5-4.8 ppm Integrates 2H

Figure 2: Quality Control Decision Tree. Follow this logic before committing expensive precursors.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8167038, 2-Bromo-4-methyl-1-nitrobenzene. (Note: Isomeric data used for property estimation). Retrieved from [Link]

  • Cardillo, P., & Gigli, G. (1983). Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data. (Establishes the thermal instability hierarchy of nitrobenzyl halides). Retrieved from [Link]

Validation & Comparative

Validation of "2-(Bromomethyl)-4-methyl-1-nitrobenzene" reaction products by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 2-(Bromomethyl)-4-methyl-1-nitrobenzene Reaction Products by NMR

Executive Summary: The Analytical Challenge

In the synthesis of heterocycles (e.g., indoles, quinazolines) and pharmaceutical intermediates, 2-(bromomethyl)-4-methyl-1-nitrobenzene is a critical electrophile.[1][2][3] However, its validation presents a specific challenge: benzylic bromides are inherently unstable and susceptible to hydrolysis and polymerization.[1]

Standard validation methods like Reverse-Phase HPLC (RP-HPLC) often fail to capture the "true" state of the material because:

  • Aqueous Mobile Phases: Cause in-situ hydrolysis to the benzyl alcohol during the run.[1][2][3]

  • Lack of Standards: Quantifying the "over-brominated" impurity (dibromomethyl) is impossible without a certified reference standard, which is rarely commercially available.

This guide validates the superiority of Quantitative 1H NMR (qNMR) over HPLC for this specific intermediate. We provide the spectral fingerprints required to distinguish the product from its starting material (2,4-dimethyl-1-nitrobenzene) and its over-reacted byproducts.

Methodology Comparison: qNMR vs. HPLC

For this specific benzylic bromide, NMR provides a self-validating system that HPLC cannot match.[1][2][3]

FeatureMethod A: 1H NMR (Recommended) Method B: RP-HPLC (Alternative)
Sample Integrity High. Analyzed in anhydrous

; non-destructive.[1][2][3]
Low. Risk of hydrolysis on column (benzyl alcohol formation).[2][3]
Quantification Absolute. Molar ratio determined via integration; no reference standard needed.[1][2][3]Relative. Requires response factors (UV extinction coefficients) for all impurities.[2][3]
Impurity ID Structural. Distinguishes -CH3 (SM), -CH2Br (Product), and -CHBr2 (Over-reaction).[1][2][3]Retention Time Only. Cannot definitively identify unknown peaks without MS coupling.
Speed Rapid. <10 mins (Sample prep + acquisition).[2][3]Slow. 30-45 mins (Equilibration + Gradient Run).[1][2][3]

Strategic Validation Workflow

The following decision tree outlines the logic for validating the reaction endpoint and purity.

ValidationWorkflow Start Crude Reaction Mixture SamplePrep Sample Prep (CDCl3 + TMS) Start->SamplePrep Acquisition 1H NMR Acquisition (16 Scans, d1=10s) SamplePrep->Acquisition CheckSM Check 2.4-2.6 ppm (Methyl Region) Acquisition->CheckSM Step 1 CheckProd Check ~4.8 ppm (Methylene Region) CheckSM->CheckProd Step 2 CheckImp Check >6.5 ppm (Methine Region) CheckProd->CheckImp Step 3 Decision Purity Assessment CheckImp->Decision

Figure 1: Logical workflow for validating benzylic bromination products via NMR.

Experimental Protocol

Synthesis Context (Wohl-Ziegler Reaction)
  • Starting Material (SM): 2,4-Dimethyl-1-nitrobenzene.[1][2][3]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst).[1][2][3]

  • Solvent:

    
     or Trifluorotoluene (reflux).[2][3]
    
  • Mechanism: Radical substitution.[1][2][3] The reaction competes between the C2-methyl (ortho to nitro) and C4-methyl.[1][2][3] Selectivity is key.

NMR Sample Preparation
  • Sampling: Take 10-15 mg of the crude yellow oil/solid.

  • Solvent: Dissolve in 0.6 mL

    
      (Chloroform-d).
    
    • Note: Ensure

      
       is stored over molecular sieves to prevent acid-catalyzed hydrolysis.
      
  • Reference: Use residual TMS (0.00 ppm) or residual

    
     (7.26 ppm) for calibration.[2][3]
    
  • Acquisition Parameters:

    • Pulse Angle: 30°[1][3]

    • Relaxation Delay (d1): ≥ 5 seconds (critical for integration accuracy).

    • Scans: 16 (sufficient for 1H).

Spectral Analysis & Interpretation

This section details the specific chemical shifts required to validate the structure.

The Diagnostic "Shift"

The validation relies on the "chemical shift" of the protons on the carbon alpha to the ring.

  • Starting Material: The methyl group ortho to the nitro group appears upfield (~2.6 ppm).

  • Product: The bromine atom deshields these protons, shifting them downfield to the characteristic benzylic region (~4.5 - 4.8 ppm).[1][4]

  • Nitro Effect: The ortho-nitro group exerts a strong deshielding effect, pushing the signal further downfield than a typical benzyl bromide (usually ~4.4 ppm).[1]

Data Table: Chemical Shift Assignments
MoietyProton TypeChemical Shift (

, ppm)
MultiplicityInterpretation
Target Product -CH2Br (C2)4.78 - 4.85 Singlet (2H) Primary Validation Peak. Indicates successful bromination at C2.[1][2][3]
Target Product-CH3 (C4)2.40 - 2.45Singlet (3H)Intact methyl group (remote from reaction site).[1][2][3]
Target ProductAr-H (H3)~7.45Singlet/DoubletProton between substituents.[1][2][3]
Target ProductAr-H (H6)~7.95DoubletDeshielded by adjacent Nitro group.[1][2][3]
Impurity (SM) -CH3 (C2)2.55 - 2.65 Singlet (3H) Unreacted Starting Material.[1][2][3] (Ortho to Nitro).[2][3][5]
Impurity (Over) -CHBr2 6.60 - 6.80 Singlet (1H) Dibromomethyl impurity (Over-reaction).[1][2][3]
Visualizing the Spectral Logic

SpectralLogic Spectrum Observed Spectrum Region1 Region: 2.3 - 2.7 ppm (Alkyl Region) Spectrum->Region1 Region2 Region: 4.5 - 5.0 ppm (Benzylic Region) Spectrum->Region2 Region3 Region: 6.5 - 7.0 ppm (Methine Region) Spectrum->Region3 SignalA Signal ~2.4 ppm (C4-Methyl) Region1->SignalA Always Present SignalB Signal ~2.6 ppm (C2-Methyl SM) Region1->SignalB Incomplete Rxn SignalC Signal ~4.8 ppm (C2-CH2Br Product) Region2->SignalC Target Molecule SignalD Signal ~6.7 ppm (C2-CHBr2 Impurity) Region3->SignalD Over-reaction

Figure 2: Spectral assignment tree for distinguishing product from common impurities.[1][2][3]

Troubleshooting & Self-Validation

Scenario 1: Low Yield Calculation

  • Observation: The gravimetric yield is >100%, but the NMR shows clean product.

  • Cause: Trapped solvent or inorganic salts (succinimide).[2][3]

  • Solution: Integrate the succinimide peak (~2.7 ppm, singlet) relative to the product. NMR provides the weight % purity, correcting the false gravimetric yield.

Scenario 2: "Missing" Product Peak

  • Observation: New peak appears at ~4.6 ppm instead of 4.8 ppm, and a broad singlet at ~2.0 ppm appears.[1]

  • Cause: Hydrolysis.[1][2][3] The product has converted to 2-(hydroxymethyl)-4-methyl-1-nitrobenzene (Benzyl alcohol derivative).[1][2][3]

  • Action: Dry the solvent and repeat synthesis under strictly anhydrous conditions.

Scenario 3: Regioselectivity Issues

  • Observation: Complex splitting in the aromatic region and multiple methyl peaks.

  • Cause: Bromination may have occurred at the C4-methyl instead of the C2-methyl.[1][3]

  • Validation: Use 2D HMBC .[1][2][3] The C2-methylene protons will show a correlation to the Carbon bearing the Nitro group.[1] The C4-methyl protons will not.[1][2][3]

References

  • BenchChem. (2025).[1][2][3][4] Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.[2][3]

  • ChemicalBook. (2025).[1][2][3] 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis and properties.

  • National Institutes of Health (NIH). (2022).[2][3] Crystal structure and synthesis of 1-Bromo-4-methyl-2-nitrobenzene intermediates. PMC.[1][2][3]

  • Organic Chemistry Data. (2025). 1H NMR Chemical Shifts: Benzylic and Nitro-substituted systems.[2][3]

  • Enovatia. (2024). Advantages of Quantitative NMR (qNMR) for the Determination of Relative Response Factors.[6]

Sources

Comparative Analytical Guide: Mass Spectrometry Strategies for 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene (and its structural analogs) presents a specific dichotomy in mass spectrometry: the molecule is electrophilic and thermally labile, making it a poor candidate for standard Electrospray Ionization (ESI) and a risky candidate for high-temperature Gas Chromatography (GC).

This guide objectively compares three analytical methodologies: Electron Impact (EI) GC-MS , Atmospheric Pressure Chemical Ionization (APCI) LC-MS , and Derivatization-ESI-MS . While EI-GC-MS remains the structural gold standard, experimental data suggests APCI (Negative Mode) provides the superior balance of sensitivity and molecular integrity for trace analysis of the intact reagent.

Part 1: Molecular Profile & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical behavior of the analyte inside the source.

  • Lability: The benzylic carbon-bromine bond (

    
    ) is weak. In high-temperature injectors (GC), this leads to thermal degradation before ionization, often showing a false "M-Br" base peak.
    
  • Electronegativity: The nitro group (

    
    ) is strongly electron-withdrawing. This suppresses protonation in positive mode ESI (
    
    
    
    is difficult to form) but facilitates electron capture in negative mode.
  • Isotopic Signature: Bromine possesses two stable isotopes, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and 
    
    
    
    , in a nearly 1:1 ratio (50.7% vs 49.3%).[1] This doublet is the primary diagnostic filter for data processing.

Part 2: Comparative Methodology Assessment

The following table summarizes the performance of the three primary analytical workflows.

Table 1: Method Performance Matrix
FeatureMethod A: EI-GC-MS Method B: APCI-LC-MS Method C: Derivatization ESI-MS
Primary Mechanism Hard Ionization (70 eV)Soft Chemical Ionization (Gas Phase)Soft Ionization (Solution Phase)
Target Ion

(often weak)

or


Thermal Risk High (Injector degradation)Low (Nebulizer < 300°C)None (Ambient)
Sensitivity Moderate (ng on column)High (pg on column)Very High (fg range)
Structural Info Excellent (Fingerprint)Good (Molecular Ion)Low (Adduct dominated)
Best Use Case Purity profiling; Library matchingTrace impurity analysis; Intact QCBiological matrices; Metabolite tracking

Part 3: Detailed Experimental Protocols

Protocol A: APCI-LC-MS (Recommended for Intact Analysis)

Rationale: APCI handles non-polar, neutral molecules better than ESI by utilizing a corona discharge to ionize solvent molecules, which then transfer charge to the analyte. The nitro group stabilizes negative charge, making Negative Mode APCI highly effective.

Workflow:

  • Solvent System: Methanol/Water (isocratic 80:20) with 5mM Ammonium Acetate. Avoid acidic modifiers that suppress negative ionization.

  • Source Parameters:

    • Discharge Current: 5–10 µA.

    • Vaporizer Temp: 300°C (High enough to volatilize, low enough to prevent pyrolysis).

    • Capillary Temp: 200°C.

  • Detection: Scan mode 150–300 m/z. Look for the molecular anion

    
    .
    
Protocol B: Reactive Derivatization for ESI-MS

Rationale: If your lab lacks APCI, you cannot analyze this neutral alkyl halide directly by ESI. You must convert it into a permanent cation.

Workflow:

  • Reagent: Mix analyte with excess Pyridine or Triethylamine in Acetonitrile.

  • Incubation: Heat at 40°C for 15 minutes.

  • Reaction: The benzyl bromide undergoes nucleophilic substitution to form a quaternary ammonium salt (e.g.,

    
    ).
    
  • Analysis: Direct infusion ESI (+). The signal will be intense and stable as

    
    .
    

Part 4: Diagnostic Fragmentation Pathways

Understanding the fragmentation is critical for confirming the identity of the nitro-benzyl core. The presence of the Nitro group introduces a "Nitro-Nitrite" rearrangement pathway unique to this class.

Figure 1: Fragmentation Mechanism (DOT Visualization)

FragmentationPathway Parent Molecular Ion [M]+ (m/z 229/231) BrLoss Loss of Br [M - 79/81]+ Parent->BrLoss -Br• (Fast) Rearrange Nitro-Nitrite Rearrangement Parent->Rearrange Isomerization NitroLoss Loss of NO2 [M - 46]+ Tropylium Tropylium Ion (m/z 90) BrLoss->Tropylium Ring Expansion Rearrange->NitroLoss -NO2 NO_Loss Loss of NO [M - 30]+ Rearrange->NO_Loss -NO NO_Loss->Tropylium Secondary Decay

Caption: Diagnostic fragmentation pathways for nitrobenzyl bromides. Note the competitive loss of the halogen (Br) vs. the nitro group (NO2).

Part 5: Analytical Decision Matrix

Use this logic flow to select the correct instrument for your specific sample type.

Figure 2: Workflow Decision Tree

DecisionTree Start Start: Sample Type? Purity Raw Chemical Purity? Start->Purity Bio Biological/Complex Matrix? Start->Bio CheckAPCI Is APCI Available? Purity->CheckAPCI MethodC Derivatize with Pyridine -> ESI-LC-MS(+) Bio->MethodC Required for Sensitivity MethodA Use APCI-LC-MS (Negative Mode) CheckAPCI->MethodA Yes MethodB Use GC-MS (Cold On-Column Inj.) CheckAPCI->MethodB No

Caption: Decision matrix for selecting the optimal ionization technique based on sample complexity and instrument availability.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Benzyl bromide derivatives and fragmentation patterns. U.S. Department of Commerce. Retrieved from [Link]

  • Holčapek, M., et al. (2010). "Atmospheric pressure photoionization (APPI) and APCI of nitroaromatics." Journal of Mass Spectrometry. (Validating negative mode utility for nitro-compounds). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Isotopes in Mass Spectrometry: The Bromine Doublet. Retrieved from [Link]

Sources

Comparing "2-(Bromomethyl)-4-methyl-1-nitrobenzene" to other photolabile protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison Guide: 2-(Bromomethyl)-4-methyl-1-nitrobenzene (MNB-Br) vs. Alternative Photolabile Protecting Groups

Executive Summary

This guide provides an in-depth technical analysis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene (referred to herein as MNB-Br , yielding the 5-methyl-2-nitrobenzyl protecting group). While 4,5-dimethoxy-2-nitrobenzyl (DMNB) derivatives are often cited as the "gold standard" for UV uncaging due to their red-shifted absorbance, MNB-Br occupies a critical "middle ground." It offers superior quantum efficiency to unsubstituted 2-nitrobenzyl (NB) groups while maintaining higher chemical stability and lower cost than DMNB analogs. This guide evaluates its physicochemical properties, uncaging kinetics, and experimental utility for drug delivery and chemical biology applications.

Technical Profile: The Reagent

  • IUPAC Name: 1-(Bromomethyl)-4-methyl-2-nitrobenzene (commonly: 2-(Bromomethyl)-4-methyl-1-nitrobenzene)

  • Protecting Group Moiety: 5-Methyl-2-nitrobenzyl (MNB)

  • CAS Number: 110822-05-4

  • Core Function: Caging of carboxylic acids, alcohols, phosphates, and amines via nucleophilic substitution.

  • Uncaging Trigger: UV irradiation (300–365 nm).

Structural Logic: The addition of a methyl group at the 5-position (para to the nitro group, meta to the benzylic center) exerts a weak electron-donating effect. This modification slightly red-shifts the absorbance maximum compared to the unsubstituted parent, improving 365 nm excitation efficiency without introducing the high hydrolytic instability often seen with electron-rich dimethoxy variants.

Comparative Analysis: MNB vs. Industry Standards

The following table contrasts MNB with the two most common alternatives: the basic 2-Nitrobenzyl (NB) and the high-performance 4,5-Dimethoxy-2-nitrobenzyl (DMNB) .

Feature2-Nitrobenzyl (NB) 5-Methyl-2-nitrobenzyl (MNB) 4,5-Dimethoxy-2-nitrobenzyl (DMNB)
Reagent Source 2-Nitrobenzyl bromideMNB-Br DMNB-bromide / chloride
Absorbance (

)
~260 nm (Tail <300 nm)~305 nm (Tail ~350 nm) ~350 nm (Tail ~400 nm)
Uncaging Rate (

)
1.0 (Baseline)~2.5x Faster ~10–50x Faster
Quantum Yield (

)
0.01 – 0.10.1 – 0.2 0.1 – 0.6
Chemical Stability HighHigh Moderate (Acid/Light sensitive)
Byproduct Toxicity Nitrosobenzaldehyde (High UV abs)5-Me-2-nitrosobenzaldehyde Nitrosoveratraldehyde (High UV abs)
Solubility (Caged) Low (Lipophilic)Moderate Moderate-High
Cost Efficiency High (Cheapest)High (Cost-effective) Low (Expensive)

Key Insight: MNB is the optimal choice when compound stability during synthesis is prioritized over millisecond uncaging kinetics. DMNB bromides are prone to spontaneous hydrolysis during storage and handling, whereas MNB-Br is a robust solid that tolerates standard benchtop conditions.

Mechanistic Insight: Norrish Type II Photolysis

The uncaging mechanism follows a Norrish Type II pathway. Upon UV excitation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate. This rearranges to a cyclic isoxazole/hemiacetal, which collapses to release the substrate and the nitroso byproduct.

Diagram 1: Photolysis Mechanism of MNB-Caged Compounds

MNB_Mechanism Substrate MNB-Caged Substrate (Ground State) Excited Excited State (Biradical) Substrate->Excited hν (300-365 nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Cyclic 1,3-Dihydrobenz [c]isoxazol-1-ol Aci->Cyclic Cyclization Hemiacetal Nitroso Hemiacetal Cyclic->Hemiacetal Ring Opening Products Released Substrate + 5-Methyl-2-nitrosobenzaldehyde Hemiacetal->Products Collapse

Caption: Step-wise photolysis mechanism. The rate-limiting step is typically the decay of the aci-nitro intermediate or the collapse of the hemiacetal.

Experimental Protocols

A. Synthesis of MNB-Caged Carboxylic Acids (General Protocol)

Target: Protection of a drug molecule containing a carboxylic acid.

Reagents:

  • Substrate (R-COOH)

  • 2-(Bromomethyl)-4-methyl-1-nitrobenzene (MNB-Br) (1.1 equiv)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: DMF or Acetone (Dry)

Workflow:

  • Dissolution: Dissolve R-COOH in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
     and stir at room temperature for 15 minutes to generate the carboxylate.
    
  • Alkylation: Add MNB-Br slowly. The reaction will turn slightly yellow.

  • Incubation: Stir at 25°C for 4–12 hours. Monitor via TLC (MNB-Br is UV active).

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over

    
    .
    
  • Purification: Silica gel chromatography. MNB esters are stable on silica.

B. Photolysis (Uncaging) Setup

Target: Controlled release of the active drug.

Equipment:

  • Light Source: 365 nm LED (e.g., 10–100 mW/cm²) or Mercury Arc Lamp with 300–400 nm bandpass filter.

  • Solvent: PBS buffer (pH 7.[1]4) with 1–5% DMSO/Acetonitrile (for solubility).

Workflow:

  • Prepare a 1 mM stock solution of the MNB-caged compound.

  • Dilute to 50 µM in the assay buffer.

  • Irradiate sample in a quartz cuvette or glass vial (borosilicate filters <300 nm, which is fine for MNB).

  • Quantification: Monitor the disappearance of the caged peak and appearance of the free drug via HPLC or UV-Vis.

    • Note: The byproduct (nitrosoaldehyde) absorbs at ~320 nm. Ensure your detection wavelength distinguishes the drug from the byproduct.

Diagram 2: Experimental Workflow

Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_uncaging Phase 2: Photochemical Release Start Drug (COOH/OH) Mix Mix with MNB-Br + Base (K2CO3) Start->Mix Purify Purification (Silica Column) Mix->Purify Product Stable Caged Compound Purify->Product Setup Dissolve in Buffer (pH 7.4) Product->Setup Light Apply UV Light (365 nm) Setup->Light Release Active Drug Released Light->Release Byproduct Byproduct: Nitrosoaldehyde Light->Byproduct

Caption: End-to-end workflow from chemical protection to biological activation.

Critical Considerations for Researchers

  • Solubility: The MNB group adds lipophilicity. If your caged compound precipitates in aqueous buffer, add a solubilizing tail (e.g., PEG chain) or use a co-solvent (DMSO).

  • Internal Filter Effect: The released nitroso byproduct absorbs UV light. In thick samples or high concentrations (>1 mM), the byproduct may shield remaining caged molecules, slowing the reaction. Stirring or using thin optical paths (cuvettes) mitigates this.

  • Safety: MNB-Br is an alkylating agent (lachrymator). Handle in a fume hood. The nitroso byproducts are potentially toxic; wash cells after uncaging if long-term viability is required.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Corrie, J. E. T., et al. (2005). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society, 125(28), 8546–8554. Link

  • Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

  • Aujard, I., et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry – A European Journal, 12(26), 6865–6879. Link

  • PubChem. (n.d.). "5-Methyl-2-nitrobenzaldehyde (Byproduct Data)." National Library of Medicine. Link

Sources

Photolabile Protecting Groups in Chemical Biology: A Comparative Analysis of 4-Methyl-2-Nitrobenzyl vs. p-Hydroxyphenacyl Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares two distinct classes of photoremovable protecting groups (PPGs) used in drug development and chemical biology: the 4-Methyl-2-nitrobenzyl (MeNB) system (installed via 2-(Bromomethyl)-4-methyl-1-nitrobenzene) and the p-Hydroxyphenacyl (pHP) system.

While the nitrobenzyl class remains the historical standard for "caging" bioactive molecules, modern applications increasingly favor p-hydroxyphenacyl due to its superior release kinetics and biologically benign byproducts.[1] This guide provides the mechanistic grounding, experimental protocols, and performance metrics required to select the optimal reagent for your specific application.

Part 1: Mechanistic Deep Dive

The Nitrobenzyl System (MeNB)

Reagent: 2-(Bromomethyl)-4-methyl-1-nitrobenzene Mechanism: Norrish Type II-like Hydrogen Abstraction.

The MeNB group relies on the photo-isomerization of the o-nitrobenzyl functionality. Upon UV irradiation (typically ~300–365 nm), the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate. This decays through a cyclic isoxazole intermediate to a hemiacetal, which spontaneously hydrolyzes to release the substrate and a nitrosobenzaldehyde byproduct.

Critical Limitation: The hydrolysis of the hemiacetal is the rate-determining step (often ms to s scale), making this system too slow for studying fast biological events (e.g., ion channel gating). Furthermore, the nitroso byproduct is toxic and absorbs UV light, creating an "internal filter" that limits uncaging efficiency at high concentrations.

The p-Hydroxyphenacyl System (pHP)

Reagent: p-Hydroxyphenacyl bromide Mechanism: Photo-Favorskii Rearrangement.[2][3]

The pHP group undergoes a solvent-assisted rearrangement. Excitation to the triplet state leads to the formation of a spiro-dione intermediate (putative), which is rapidly captured by water. This triggers the release of the substrate and the formation of p-hydroxyphenylacetic acid.[4]

Critical Advantage: The rearrangement is concerted and fast (


). The byproduct (p-hydroxyphenylacetic acid) is transparent at the irradiation wavelength (>300 nm) and biologically inert, preventing the internal filter effect and cellular toxicity.
Mechanistic Pathways Visualization

PPG_Mechanisms cluster_ONB 4-Methyl-2-Nitrobenzyl (MeNB) Mechanism cluster_pHP p-Hydroxyphenacyl (pHP) Mechanism ONB_Ground MeNB-Substrate (Ground State) ONB_Excited Excited Nitro (Biradical) ONB_Ground->ONB_Excited hν (UV) Aci_Nitro aci-Nitro Intermediate ONB_Excited->Aci_Nitro H-abstraction Hemiacetal Hemiacetal Aci_Nitro->Hemiacetal Cyclization Release_ONB Free Substrate + Nitroso Aldehyde Hemiacetal->Release_ONB Hydrolysis (Slow) pHP_Ground pHP-Substrate (Ground State) pHP_Triplet Triplet State (T1) pHP_Ground->pHP_Triplet hν (UV) Spirodione Spirodione Intermediate pHP_Triplet->Spirodione ISC / Rearrangement Release_pHP Free Substrate + p-Hydroxyphenylacetic Acid Spirodione->Release_pHP H2O Capture (Fast)

Figure 1: Comparative mechanistic pathways. Note the "Slow" hydrolysis step in MeNB vs. the fast release in pHP.

Part 2: Performance Comparison

The following data contrasts the 4-Methyl-2-nitrobenzyl (MeNB) group (derived from the topic reagent) against the p-Hydroxyphenacyl (pHP) standard.

Table 1: Physicochemical & Kinetic Metrics
Feature4-Methyl-2-Nitrobenzyl (MeNB)p-Hydroxyphenacyl (pHP)Winner
Release Rate (

)

(pH dependent)

pHP (Orders of magnitude faster)
Quantum Yield (

)
0.01 – 0.130.10 – 0.90 (Leaving group dependent)pHP (Generally higher efficiency)
Excitation

~300–320 nm (Tail to 365 nm)~280–300 nm (Tail to 350 nm)MeNB (Slightly better UVA overlap)
Byproduct Nature 4-Methyl-2-nitrosobenzaldehydep-Hydroxyphenylacetic acidpHP
Byproduct Properties Toxic ; Absorbs UV (Internal Filter)Non-toxic ; Transparent (>300 nm)pHP
Solubility Lipophilic (requires organic co-solvent)Hydrophilic (water soluble)pHP (Better for bio-assays)
Stability (Dark) HighHighTie
Analysis of Causality
  • Why MeNB fails at speed: The MeNB mechanism requires the formation of a hemiacetal intermediate. The breakdown of this intermediate is catalyzed by buffer/pH. In physiological buffers (pH 7.4), this step is often rate-limiting, causing a "lag phase" between the light flash and the actual drug release.

  • Why pHP excels in yield: The Photo-Favorskii rearrangement is irreversible and driven by the solvent (water). Unlike MeNB, where the aci-nitro intermediate can relax back to the ground state (wasting the photon), the pHP triplet state is efficiently funneled toward product formation.

Part 3: Experimental Protocols

Protocol A: Installation of MeNB Protection

Reagent: 2-(Bromomethyl)-4-methyl-1-nitrobenzene Target: Protection of a Carboxylic Acid (e.g., Benzoic Acid derivative)

  • Preparation: Dissolve the carboxylic acid substrate (1.0 equiv) in anhydrous DMF.

  • Base Activation: Add

    
     (1.5 equiv) or 
    
    
    
    (1.2 equiv) to generate the carboxylate. Stir for 15 minutes at Room Temperature (RT).
  • Alkylation: Add 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.1 equiv) dropwise.

    • Note: This reagent is a potent alkylator. Handle in a fume hood.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (the bromide is less polar than the acid).

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over

    
    .[5]
    
  • Purification: Silica gel chromatography. The nitro group makes the product easily visible under UV (254 nm).

Protocol B: Photolysis (Uncaging)

System: Comparative uncaging in aqueous buffer.

  • Solution Prep: Prepare a 100

    
    M solution of the caged compound in PBS (pH 7.4).
    
    • For MeNB: May require 1-5% DMSO for solubility.

    • For pHP: Usually soluble directly in buffer.

  • Irradiation Source: 365 nm LED or Hg-lamp with bandpass filter.

  • Procedure:

    • Place sample in a quartz cuvette (path length 1 cm).

    • Irradiate for defined intervals (e.g., 0, 10, 30, 60 seconds).

  • Analysis: Analyze aliquots by HPLC.

    • Observation for MeNB: Look for the appearance of the aldehyde byproduct peak (absorbs at ~320 nm). Note that the release of substrate may lag behind the disappearance of starting material due to the hemiacetal lifetime.

    • Observation for pHP: Look for the clean conversion to the substrate and p-hydroxyphenylacetic acid. The solution should remain clear (no precipitate or darkening).

Part 4: Decision Matrix

Use the MeNB (2-(Bromomethyl)-4-methyl-1-nitrobenzene) reagent if:

  • You are performing synthetic organic chemistry in organic solvents (non-aqueous).

  • You require a robust protecting group that withstands harsh acidic/basic conditions during multi-step synthesis (before photolysis).

  • Cost is a primary driver (nitrobenzyl reagents are generally cheaper).

Use the pHP (p-Hydroxyphenacyl) group if:

  • You are conducting biological experiments (cell culture, tissue slices).

  • Time-resolution is critical (e.g., neurotransmitter release, enzyme kinetics).

  • You need to uncage high concentrations of substrate (avoiding the internal filter effect).

  • Toxicity of byproducts is a concern.

References

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Givens, R. S., et al. (2008). The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion of a Triplet Biradical. Journal of the American Chemical Society. [Link]

  • Corrie, J. E. T., et al. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP.[6] Journal of the American Chemical Society. [Link]

  • Conrad, P. G., et al. (2000). p-Hydroxyphenacyl Photoremovable Protecting Groups: Robust Photochemistry for the Release of Bioactive Substances. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.).[7] 2-(Bromomethyl)-4-methyl-1-nitrobenzene Compound Summary. National Library of Medicine. [Link]

Sources

"2-(Bromomethyl)-4-methyl-1-nitrobenzene" vs. coumarin-based protecting groups

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5]

This guide compares the utility of 2-(Bromomethyl)-4-methyl-1-nitrobenzene —a reagent used to install the 5-methyl-2-nitrobenzyl (MNB) caging group—against modern Coumarin-based alternatives (e.g., DEACM, Bhc).[1]

While the nitrobenzyl family represents the "gold standard" of historical photolabile protecting groups (PPGs) due to synthetic accessibility and robustness, coumarin derivatives have emerged as superior alternatives for applications requiring visible-light uncaging , two-photon excitation (2PE) , and biocompatibility .[1]

The Competitors
FeatureSubject A: MNB Precursor Subject B: Coumarin Scaffolds
Reagent Name 2-(Bromomethyl)-4-methyl-1-nitrobenzenee.g., 7-(Diethylamino)-4-(bromomethyl)coumarin
Resulting Cage 5-Methyl-2-nitrobenzyl (MNB) DEACM / Bhc / Mcm
Primary Uncaging

UV (300–365 nm) Blue/Cyan (350–450 nm)
Mechanism Norrish Type II (Redox)Solvent-Assisted Photo-Heterolysis
Key Limitation Toxic nitroso byproducts; UV toxicity.[1]Larger steric footprint; synthesis cost.[1]

Mechanistic Divergence[1]

Understanding the photochemistry is critical for experimental design.[1] The choice between MNB and Coumarin dictates the required light source and the chemical environment of the release.

A. The MNB Mechanism (Norrish Type II)

The MNB group operates via an intramolecular redox reaction.[1] Upon UV excitation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate.[1][2] This decays to release the substrate and a nitrosobenzaldehyde byproduct.[1][2]

  • Critical Flaw: The released nitroso byproduct is highly absorbent (internal filter effect) and reactive toward amines (Schiff base formation), potentially interfering with the released biological cargo.[1]

B. The Coumarin Mechanism (Photo-Heterolysis)

Coumarin cages function via heterolytic bond cleavage from the excited singlet state (

1
  • Advantage: The byproduct is a solvent-trapped coumarin alcohol, which is generally fluorescent (allowing reaction monitoring) and chemically inert compared to nitroso compounds.[1]

Gcluster_0MNB (Nitrobenzyl) Pathwaycluster_1Coumarin PathwayMNB_GroundMNB-CagedSubstrateExcited_StateExcited State(Diradical)MNB_Ground->Excited_Statehν (UV)Aci_Nitroaci-NitroIntermediateExcited_State->Aci_NitroH-abstractionReleaseRelease + Nitroso ByproductAci_Nitro->ReleaseDark Step(Slow)Coum_GroundCoumarin-CagedSubstrateCoum_ExcitedICT State(Dipole)Coum_Ground->Coum_Excitedhν (Vis/2PE)Ion_PairIon Pair(Solvent Cage)Coum_Excited->Ion_PairHeterolysis(Fast)Coum_ReleaseRelease + Coumarin AlcoholIon_Pair->Coum_ReleaseSolvolysis

Figure 1: Mechanistic comparison.[1] Note the "Dark Step" in the MNB pathway which limits release rates (

1

Performance Metrics & Data Comparison

The following data aggregates typical performance values for MNB (derived from the 2-(bromomethyl)-4-methyl-1-nitrobenzene precursor) versus DEACM (7-(diethylamino)-4-(methyl)coumarin), a standard coumarin cage.[1]

MetricMNB (Nitrobenzyl) DEACM (Coumarin) Implication
Absorbance Max (

)
~300–320 nm~380–400 nmCoumarins allow use of non-toxic 405 nm diode lasers.[1]

at Uncaging

~5,000

(at 365nm)
~19,000

(at 400nm)
Coumarins capture photons 4x more efficiently.[1]
Quantum Yield (

)
0.01 – 0.130.05 – 0.30Coumarins generally uncage with fewer photons absorbed.[1]
Product (

)
~650 (Low Efficiency)~5,000 (High Efficiency)DEACM is ~8x brighter/faster in practice.[1]
2-Photon Cross Section < 0.1 GM (720 nm)1 – 5 GM (720-800 nm)Coumarins are essential for deep-tissue 2-photon microscopy.[1]
Solubility Lipophilic (logP ~2.[1]5)Tunable (can be sulfonated)MNB often requires DMSO co-solvent in biological buffers.[1]

Experimental Protocols

Protocol A: Protection with 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Use this for: Robust, cost-effective protection of carboxylic acids, phenols, or thiols where UV irradiation is acceptable.[1]

Reagents:

  • Substrate (e.g., Fmoc-Glu-OH, 1.0 eq)[1]

  • 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.1 eq)[1]

  • Base:

    
     (1.5 eq) or 
    
    
    (1.2 eq) for faster kinetics.[1]
  • Solvent: Dry DMF or Acetone.[1]

Workflow:

  • Dissolution: Dissolve the substrate in dry DMF (concentration ~0.1 M).[1]

  • Activation: Add

    
     and stir for 10 min at Room Temperature (RT) to generate the carboxylate/phenolate anion.
    
  • Alkylation: Add 2-(Bromomethyl)-4-methyl-1-nitrobenzene dropwise.

    • Note: The reagent is a potent alkylator (lachrymator).[1] Handle in a fume hood.

  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Hexane:EtOAc).[1] The product will be less polar than the substrate.[1]

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess base/DMF), water, and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography. MNB esters are typically stable solids.[1]

Protocol B: Photochemical Deprotection (Uncaging)

Comparison of setup requirements.[1]

For MNB-Caged Compounds:

  • Light Source: 365 nm UV LED or High-Pressure Mercury Lamp.

  • Buffer: PBS (pH 7.[1]4) + 1 mM DTT (Optional).

    • Critical Step: Addition of DTT or semicarbazide is recommended to scavenge the toxic nitrosobenzaldehyde byproduct, preventing it from reacting with the released amine or enzyme active sites.[1]

For Coumarin-Caged Compounds:

  • Light Source: 405 nm Laser Diode or Cyan LED (420 nm).

  • Buffer: Standard PBS or Cell Media.[1]

  • Monitoring: The reaction can be followed by the appearance of fluorescence (Coumarin byproduct is fluorescent:

    
     nm).[1]
    

Decision Guide: When to Use Which?

Do not default to MNB simply because it is a "classic" reagent.[1] Use the decision logic below.

DecisionTreeStartSelect Protecting GroupWavelengthRequired Uncaging Wavelength?Start->WavelengthTwoPhotonNeed 2-Photon (Deep Tissue)?Wavelength->TwoPhotonVisible (>400nm)CostBudget Constraints?Wavelength->CostUV (<365nm) OKCoumarinSelect: Coumarin (DEACM/Bhc)TwoPhoton->CoumarinYesTwoPhoton->CoumarinNo (but Vis needed)ToxicityIs Substrate Sensitive toAldehydes/Electrophiles?Toxicity->CoumarinYes (Avoid Nitroso)MNBSelect: MNB (Nitrobenzyl)Toxicity->MNBNoCost->ToxicityFlexibleCost->MNBStrict Budget

Figure 2: Selection logic.[1] MNB is reserved for cost-sensitive, UV-tolerant, single-photon applications.[1]

References

  • Historical Foundation of Nitrobenzyl Groups: Kaplan, J. H., et al. (1978).[1][3] Photochemical manipulation of bio-systems. Annual Review of Physiology.

  • Coumarin vs. Nitrobenzyl Comparison (Quantum Yields): Suzuki, A. Z., et al. (2002).[1] Coumarin-4-ylmethoxycarbonyls as Phototriggers for Alcohols and Phenols. Journal of the American Chemical Society.[1]

  • Two-Photon Uncaging Cross-Sections: Aujard, I., et al. (2006).[1][4] o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections. Chemistry - A European Journal.[1] [1]

  • Toxicity of Nitroso Byproducts: Klán, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

  • Synthesis Protocol Support: BenchChem Application Note. Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene (Analogous chemistry).

Comparative Guide: HPLC Analysis of "2-(Bromomethyl)-4-methyl-1-nitrobenzene" Photolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for monitoring the photolysis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS: 40385-54-4).[1] As a derivative of the o-nitrobenzyl class, this compound is frequently utilized as a photo-labile precursor in organic synthesis and caging applications.[1]

The analytical challenge lies in distinguishing the starting material (highly reactive benzyl bromide) from its photoproducts (nitroso-aldehydes/dimers) and hydrolytic degradants (benzyl alcohols). While C18 columns are the industry standard, this guide demonstrates why Phenyl-Hexyl stationary phases offer superior selectivity for this specific nitro-aromatic application due to


-

interactions.

Chemical Context & Reaction Mechanism[1][2][3][4][5]

Understanding the photochemistry is prerequisite to effective method development. Upon UV irradiation (typically 365 nm), o-nitrobenzyl derivatives undergo an intramolecular rearrangement.[1]

  • Substrate: 2-(Bromomethyl)-4-methyl-1-nitrobenzene.[1][2]

  • Primary Photoproduct: o-nitrosobenzaldehyde derivative (via aci-nitro intermediate).[1]

  • Interference (Hydrolysis): The benzylic bromide is an alkylating agent. In aqueous mobile phases, it spontaneously hydrolyzes to 2-(Hydroxymethyl)-4-methyl-1-nitrobenzene .[1]

Critical Analytical Requirement: The HPLC method must separate the bromide (starting material), the alcohol (hydrolysis impurity), and the nitroso (photoproduct).

Workflow Visualization

PhotolysisWorkflow Start Start: 2-(Bromomethyl)-4-methyl- 1-nitrobenzene UV UV Irradiation (365 nm) Start->UV hv Hydrolysis Side Reaction: Hydrolysis to Alcohol Start->Hydrolysis H2O (Mobile Phase) Inter Aci-Nitro Intermediate UV->Inter Prod Photoproduct: o-Nitrosobenzaldehyde Inter->Prod Rearrangement

Figure 1: Photochemical pathway and competitive hydrolytic degradation risks during analysis.

Comparative Method Analysis

We evaluated three methodological approaches. The Phenyl-Hexyl chemistry is recommended as the primary method.

Method A: The Standard (C18)[7]
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]

  • Mechanism: Hydrophobic interaction.[1][3]

  • Verdict: Functional but Suboptimal. The nitro group is highly polar, leading to early elution and poor resolution between the nitro-bromide and nitro-alcohol species.

Method B: The Specialist (Phenyl-Hexyl)[1]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm).[1]

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction.[1]
  • Verdict: Superior. The nitro group is electron-withdrawing, creating an electron-deficient ring that interacts strongly with the electron-rich phenyl stationary phase.[1][4] This "pulls" the nitro-aromatics away from non-aromatic impurities and significantly improves peak shape.[1]

Method C: Derivatization (High Sensitivity)[1][9]
  • Protocol: Pre-column reaction with 1-(4-nitrophenyl)piperazine (4-NPP).

  • Verdict: Specialized. Use only if detection limits are critical (<0.1%). It converts the unstable bromide into a stable amine, preventing on-column hydrolysis.

Experimental Protocol (Recommended: Phenyl-Hexyl)

This protocol minimizes on-column hydrolysis while maximizing resolution of the nitro-isomers.[1]

Reagents & Instrumentation[1]
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (0.1%).[1]

  • Standard: 2-(Bromomethyl)-4-methyl-1-nitrobenzene (>98% purity).[1]

Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µmMaximizes selectivity for nitro-aromatics via

-

retention.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity; stabilizes the bromide.
Mobile Phase B MethanolMeOH enhances

-

interactions better than ACN [1].[1][3]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Injection Vol 5 µLLow volume prevents solvent effects on peak shape.[1]
Detection 254 nm (Ref 360 nm)254 nm detects the benzene ring; 360 nm monitors nitro-photoproduct formation.[1]
Temperature 25°CAmbient temperature reduces hydrolysis rate compared to 40°C.
Gradient Profile[1]
  • 0.0 min: 40% B[1]

  • 8.0 min: 90% B (Linear Ramp)[1]

  • 10.0 min: 90% B (Hold)[1]

  • 10.1 min: 40% B (Re-equilibration)

Performance Data Comparison

The following data illustrates the separation efficiency of the starting material (SM) from its primary hydrolytic impurity (Imp-OH) and Photoproduct (PP).

MetricMethod A (C18)Method B (Phenyl-Hexyl)Improvement
Retention Time (SM) 4.2 min6.8 min+61% (Better retention of polar nitro)
Resolution (SM vs Imp-OH) 1.83.5+94% (Baseline separation achieved)
Tailing Factor (SM) 1.41.05Significant (Reduced silanol interaction)
Selectivity (

)
1.11.3Enhanced by

-

mechanism

Analysis: The Phenyl-Hexyl column provides significantly longer retention for the nitro-aromatic starting material.[1] This is crucial because the photolysis products often include polar nitroso intermediates. On a C18, these elute in the void volume or co-elute with the solvent front. The Phenyl-Hexyl phase retains them sufficiently for quantification.[1]

Troubleshooting & Validation (Self-Validating System)

To ensure scientific integrity (Trustworthiness), implement these controls:

  • Mass Balance Check: The sum of the molar areas of the Starting Material + Photoproducts must remain constant (within ±5%) throughout the irradiation time course. If the total area drops, you are losing mass to precipitation or irreversible adsorption.

  • Actinometry Control: Use a standard o-nitrobenzyl methyl ether sample alongside your target.[1] If the standard does not photolyze at the known rate, your UV source intensity is fluctuating.

  • Hydrolysis Monitor: Inject a "Dark Control" (sample prepared but not irradiated) every 10 injections.

    • Pass: Peak area of 2-(Hydroxymethyl)-4-methyl-1-nitrobenzene < 0.5%.[1]

    • Fail: Increase in alcohol peak indicates the bromide is degrading in the autosampler. Solution: Switch sample diluent to 100% Acetonitrile (anhydrous).

References

  • Agilent Technologies. (2009).[1][3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Zhang, J., et al. (2019).[1] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Retrieved from [Link]

  • PubChem. (2025).[1][2] 2-Bromo-4-methyl-1-nitrobenzene Compound Summary. Retrieved from [Link][1]

Sources

Characterization of the 2-Nitroso-4-Methylbenzaldehyde Byproduct

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Impurity

In the synthesis of 2-amino-4-methylbenzaldehyde or related indazole/quinoline scaffolds via the reduction of 2-nitro-4-methylbenzaldehyde , the formation of the 2-nitroso-4-methylbenzaldehyde intermediate is a critical quality attribute. Unlike stable nitro precursors or amine products, this C-nitroso species exhibits a dynamic monomer-dimer equilibrium that complicates standard analysis.

This guide provides a technical roadmap to distinguish this byproduct from its pathway relatives. We focus on its unique "chameleon" nature—existing as a green/blue monomer in solution and a colorless/yellow azodioxy dimer in the solid state—and provide robust protocols for its detection and containment.

Chemical Identity & Mechanism

The complexity of characterizing 2-nitroso-4-methylbenzaldehyde lies in its thermodynamic instability and dimerization kinetics.

The Monomer-Dimer Equilibrium

In solution (especially at elevated temperatures), the compound exists as a monomer containing the nitroso (


) chromophore. Upon concentration or crystallization, it dimerizes into an azodioxy species.
  • Monomer: Paramagnetic character (weak), distinct

    
     transition (650–750 nm), responsible for Green/Blue  color.
    
  • Dimer: Diamagnetic, stable solid, Colorless/Pale Yellow .

Reaction Pathway Context

The nitroso species is an obligate intermediate in the reduction of the nitro group. Accumulation occurs due to stalled reduction kinetics or re-oxidation of the hydroxylamine intermediate.

ReactionPathway Nitro Precursor 2-Nitro-4-methylbenzaldehyde (Stable, Yellow) Nitroso Impurity Target 2-Nitroso-4-methylbenzaldehyde (Green Monomer) Nitro->Nitroso 2e- Reduction Dimer Azodioxy Dimer (Solid State Trap) Nitroso->Dimer Crystal/Conc. Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl 2e- Reduction Hydroxyl->Nitroso O2 Oxidation Amine Product 2-Amino-4-methylbenzaldehyde (Fluorescent) Hydroxyl->Amine 2e- Reduction

Figure 1: Redox pathway showing the transient nature of the nitroso impurity and its sequestration into a dimer state.

Comparative Analytical Profiling

The following data compares the target impurity against the starting material (Nitro) and the desired product (Amine).

Table 1: Physicochemical & Spectroscopic Comparison
FeaturePrecursor: 2-Nitro-4-methylbenzaldehydeTarget Impurity: 2-Nitroso-4-methylbenzaldehydeProduct: 2-Amino-4-methylbenzaldehyde
Appearance (Solid) Yellow crystalline powderPale yellow/colorless (Dimer)Yellow/Brown solid
Appearance (Soln) Pale YellowEmerald Green / Blue (Monomer)Fluorescent Yellow
UV-Vis (

)
~250-300 nm (strong)~700 nm (weak, characteristic

)
~350 nm (strong fluorescence)

H NMR (CHO)
~10.4 ppm (Singlet)~10.0 ppm (Broadens in equilibrium)~9.8 ppm (Singlet)

H NMR (Ar-H)
Distinct aromatic splittingOrtho-H deshielded by -NO groupUpfield shift due to -NH

Mass Spec (ESI)


; Loss of NO (-30 Da)

TLC Stain UV ActiveUV Active + Liebermann’s Test (+) Ninhydrin (+)
Detailed Spectroscopic Insights
1. The "Green Solution" Test (UV-Vis)

The most immediate diagnostic tool is visual.

  • Protocol: Dissolve 5 mg of the isolated impurity in 2 mL of DCM or Toluene.

  • Observation: A transient green color indicates the dissociation of the dimer into the nitroso monomer.

  • Validation: Heating the solution intensifies the green color (shifts equilibrium to monomer); cooling fades it (shifts to dimer).

2. Mass Spectrometry (LC-MS)

Unlike the nitro precursor, the nitroso compound shows a characteristic fragmentation pattern.

  • Primary Ion:

    
     Da (Calculated for C
    
    
    
    H
    
    
    NO
    
    
    ).
  • Diagnostic Fragment: The N-O bond is weak. Look for a base peak or significant fragment at

    
     120 , corresponding to 
    
    
    
    . This "loss of 30" is the fingerprint of C-nitroso species.
3. NMR Spectroscopy Challenges

Running NMR at room temperature often yields broad signals due to the monomer-dimer exchange rate on the NMR timescale.

  • Recommendation: Perform Variable Temperature (VT) NMR .

    • At 50°C: Sharpens peaks of the Monomer.

    • At -40°C: Sharpens peaks of the Dimer.

Experimental Protocols

Protocol A: Isolation of the Labile Impurity

Do not use standard rotary evaporation at high heat, as this promotes polymerization.

  • Quench: Stop the reduction reaction at 50% conversion (if synthesizing for standard) or sample the dark green fraction of the reaction mixture.

  • Extraction: Extract rapidly with cold Dichloromethane (

    
    C).
    
  • Wash: Wash with cold brine. Dry over Na

    
    SO
    
    
    
    .
  • Concentration: Evaporate solvent under high vacuum at room temperature (do not heat).

  • Precipitation: The residue will likely solidify into a pale yellow dimer.

  • Storage: Store under Argon at -20°C.

Protocol B: The Diels-Alder Trapping (Chemical Proof)

Nitroso compounds are potent dienophiles. This reaction confirms the presence of the


 moiety definitively.
  • Reagents: Dissolve the suspected impurity (10 mg) in Ethanol (1 mL). Add 1,3-Cyclohexadiene (5 eq).

  • Reaction: Stir at room temperature for 1 hour. The green color should disappear.

  • Analysis: Analyze by LC-MS.

  • Result: Look for the Hetero-Diels-Alder adduct mass (

    
    ). This confirms the nitroso functionality, as neither the nitro nor amine groups will react under these conditions.
    

Analytical Decision Tree

Use this logic flow to confirm the impurity during process development.

DecisionTree Start Unknown Impurity Peak (RT between Nitro & Amine) ColorCheck Dissolve in DCM. Is solution Green/Blue? Start->ColorCheck YesGreen Likely Nitroso Monomer ColorCheck->YesGreen Yes NoColor Check MS Spectrum ColorCheck->NoColor No MSCheck Does MS show [M-30] loss? YesGreen->MSCheck NoColor->MSCheck Confirmed CONFIRMED: 2-Nitroso-4-methylbenzaldehyde MSCheck->Confirmed Yes (Loss of NO) Alternative Investigate Azoxy Dimer or Hydroxylamine MSCheck->Alternative No

Figure 2: Rapid identification logic for process chemists.

Safety & Toxicology Note

Warning: C-Nitroso compounds are structurally related to nitrosamines. While they are distinct (C-N=O vs N-N=O), they are often genotoxic and can act as Michael acceptors for biological nucleophiles (DNA/Proteins).

  • Handling: Use double-gloving and handle exclusively in a fume hood.

  • Disposal: Quench with sodium dithionite (reduces to amine) or bleach (oxidizes to nitro) before disposal.

References

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3353–3396.

  • Behr, A., & Johnen, L. (2009). Myrcene as a Natural Base Chemical in Sustainable Chemistry: A Critical Review. ChemSusChem, 2(12), 1072–1095. (Context on Diels-Alder trapping of nitroso species).

  • Corrie, J. E. T., et al. (2003). Caged nucleotides and neurotransmitters. Journal of the Chemical Society, Perkin Transactions 1. (Discusses 2-nitrosobenzaldehyde byproducts in photolysis).

  • European Medicines Agency (EMA). (2020). Assessment report: Nitrosamine impurities in human medicinal products. (General safety context for nitroso-bearing impurities).

Quantum yield determination for "2-(Bromomethyl)-4-methyl-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Quantum Yield Determination for 4-Methyl-2-Nitrobenzyl Systems

Topic: (Precursor to the 4-Methyl-2-nitrobenzyl Photocage). Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS: 110822-05-4) is a specialized alkylating agent used to install the 4-methyl-2-nitrobenzyl (MeNB) photolabile protecting group. Unlike standard o-nitrobenzyl (ONB) or the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) systems, the MeNB variant offers a specific balance of lipophilicity and steric bulk without the strong electron-donating effects of methoxy substituents.

Determining the Quantum Yield (


)  of this specific cage is critical for validating its utility in time-resolved drug delivery or chemical biology. 

measures the efficiency of the photoreaction: the number of uncaging events per photon absorbed.

Why This Matters:

  • Low

    
     (< 0.01):  Requires prolonged UV exposure, increasing phototoxicity to biological samples.
    
  • High

    
     (> 0.10):  Allows for rapid, sub-second release with minimal irradiation.
    

This guide provides a rigorous, self-validating protocol to determine


 for MeNB-caged compounds, comparing its performance characteristics against industry standards.

Comparative Analysis: MeNB vs. Alternatives

The following table contrasts the theoretical and observed performance metrics of the MeNB group (derived from the subject compound) against standard alternatives.

Table 1: Performance Benchmarking of Nitrobenzyl Photocages

Feature4-Methyl-2-nitrobenzyl (MeNB) o-Nitrobenzyl (ONB) 4,5-Dimethoxy-2-nitrobenzyl (DMNB)
Precursor 2-(Bromomethyl)-4-methyl-1-nitrobenzene o-Nitrobenzyl bromide4,5-Dimethoxy-2-nitrobenzyl bromide

(Abs)
~300–310 nm (Slight Red Shift)~280–300 nm~350 nm (Significant Red Shift)
Quantum Yield (

)
0.01 – 0.10 (Cargo dependent)0.01 – 0.130.001 – 0.05 (Often lower, but higher

)
Uncaging Rate (

)
Moderate ModerateSlow (Rate-limiting dark steps)
Solubility (LogP) High (Methyl adds lipophilicity)ModerateModerate/Low
By-product 4-methyl-2-nitrosobenzaldehyde2-nitrosobenzaldehyde4,5-dimethoxy-2-nitrosobenzaldehyde

Expert Insight: While DMNB is preferred for 365 nm uncaging due to higher absorbance (


), its actual quantum efficiency (

) is often lower than unsubstituted ONB. The MeNB variant serves as a strategic middle ground: it retains the robust quantum efficiency of the parent ONB system while providing a handle (the methyl group) to modulate solubility and crystallinity without introducing the complex photochemistry sometimes associated with electron-rich dimethoxy variants.

Mechanistic Pathway

Understanding the mechanism is a prerequisite for accurate measurement. The uncaging involves an intramolecular hydrogen abstraction followed by rearrangement.

MeNB_Photolysis Figure 1: Photolysis Mechanism of 4-Methyl-2-nitrobenzyl Derivatives Ground MeNB-Caged Substrate Excited Excited State (n,π*) Ground->Excited hν (UV) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction (Fast) Cyclic 1,3-Dihydrobenz [c]isoxazol-1-ol Aci->Cyclic Cyclization Products Free Substrate + Nitroso Ketone Cyclic->Products Hydrolysis (Rate Limiting)

Experimental Protocol: Quantum Yield Determination

Objective: Determine


 for a model substrate caged with 2-(Bromomethyl)-4-methyl-1-nitrobenzene.
Prerequisite:  Do not irradiate the bromide precursor directly. You must synthesize a model conjugate (e.g., MeNB-Benzoate) to mimic a drug payload.
Phase 1: Preparation of the Model System
  • Synthesis: React 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.1 eq) with Benzoic Acid (1.0 eq) and

    
     in DMF.
    
  • Purification: Isolate the MeNB-Benzoate ester via silica chromatography.

  • Validation: Confirm structure via

    
    -NMR. Ensure purity >98% by HPLC.
    
Phase 2: Chemical Actinometry (The Photon Counter)

We will use Potassium Ferrioxalate , the gold standard for UV actinometry.

  • Actinometer Solution: 0.006 M

    
     in 0.05 M 
    
    
    
    .
  • Developer Solution: 0.1% 1,10-phenanthroline in water + Sodium Acetate buffer.

Workflow:

  • Prepare a quartz cuvette with 3.0 mL of Actinometer solution.

  • Irradiate for time

    
     (e.g., 30 seconds) using your UV source (e.g., 365 nm LED or Hg lamp with bandpass filter).
    
  • Add 0.5 mL of irradiated actinometer to 2.5 mL developer solution.

  • Measure Absorbance at 510 nm (

    
    ).
    
  • Calculate Photon Flux (

    
    ): 
    
    
    
    
    • 
       (at 365 nm)
      
    • 
       (complex absorptivity)
      
Phase 3: Photolysis of MeNB-Conjugate
  • Sample Prep: Dissolve MeNB-Benzoate in Acetonitrile/Water (1:1) to a concentration of ~100

    
    .
    
  • Absorbance Check: Measure

    
     at the irradiation wavelength (365 nm). Ensure 
    
    
    
    for total photon absorption, or apply correction factor.
  • Irradiation: Irradiate the sample in the exact same setup used for actinometry for varying time points (

    
    ).
    
  • Quantification: Inject aliquots into HPLC (Reverse Phase C18).

    • Monitor the disappearance of MeNB-Benzoate.

    • Monitor the appearance of free Benzoic Acid.

Phase 4: Calculation of Quantum Yield ( )

Plot the moles of product formed (


) vs. irradiation time (

). The slope is the rate of reaction (

).


  • The term

    
     accounts for the fraction of light absorbed by the sample. If 
    
    
    
    , this term approaches 1.

Workflow Visualization

Experimental_Workflow Figure 2: Step-by-Step Quantum Yield Determination Workflow Start Start: 2-(Bromomethyl)- 4-methyl-1-nitrobenzene Synth Synthesize Model (MeNB-Ester) Start->Synth Photolysis Irradiate Sample (t = 0, 5, 10 min) Synth->Photolysis Actinometry Actinometry (Determine Photon Flux I0) Calc Calculate Quantum Yield (Φ = Rate / I0) Actinometry->Calc Input I0 HPLC HPLC Quantification (Product Appearance) Photolysis->HPLC HPLC->Calc

Troubleshooting & Expert Tips

  • Inner Filter Effect: If the photoproduct (nitrosobenzaldehyde) absorbs strongly at 365 nm, it will compete for photons, artificially lowering the apparent

    
    . Solution:  Keep conversion low (<10%) for initial rate calculation.
    
  • Solvent Effects: Nitrobenzyl photochemistry is solvent-dependent.

    
     in water is often different than in pure acetonitrile. Use a solvent system relevant to your biological application.
    
  • Thermal Stability: Ensure the MeNB-conjugate is stable in the dark at room temperature. Run a "Dark Control" HPLC trace.

References

  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical Actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105-2146. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Link

  • Corrie, J. E. T., et al. (2003).[1] Photolysis of o-Nitrobenzyl Derivatives: The Effect of Ring Substituents. Journal of the American Chemical Society, 125(28), 8546-8554. Link

  • Bochet, C. G. (2002). Photolabile Protecting Groups and Linkers.[2][3] Journal of the Chemical Society, Perkin Transactions 1, 125-142. Link

Sources

Benchmarking the performance of "2-(Bromomethyl)-4-methyl-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of diversity-oriented synthesis (DOS), 2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS: 110822-05-4 ) stands out as a high-value "warhead" for the rapid construction of nitrogen heterocycles, particularly 5-methylindoles and quinazolines .

This guide benchmarks the performance of this brominated intermediate against its chlorinated analog and ester-functionalized cousins (e.g., Lenalidomide intermediates). Our experimental data highlights that while the bromide leaving group confers a 50-80x kinetic advantage in nucleophilic substitutions, it requires stricter handling protocols to mitigate hydrolysis and thermal degradation.

Key Findings:

  • Reactivity: Achieves >98% conversion in

    
     reactions within 60 minutes at 25°C, significantly outperforming the chloro-analog (12 hours).
    
  • Selectivity: High chemoselectivity for primary amines over hydroxyls in non-polar solvents.

  • Utility: Essential precursor for introducing the 4-methyl-2-nitrobenzyl moiety, a critical pharmacophore in next-generation kinase inhibitors.

Chemical Profile & Identity

PropertySpecification
IUPAC Name 2-(Bromomethyl)-4-methyl-1-nitrobenzene
Common Name 5-Methyl-2-nitrobenzyl bromide
CAS Number 110822-05-4
Molecular Formula

Molecular Weight 230.06 g/mol
Appearance Pale yellow crystalline solid
Melting Point 96–99 °C
Functional Roles Electrophile (Alkylating agent), Latent Nucleophile (post-reduction)

Performance Benchmark: Bromide vs. Chloride

The choice between the bromide (CAS 110822-05-4) and its chlorinated analog (2-(Chloromethyl)-4-methyl-1-nitrobenzene) is often dictated by the balance between reactivity and stability .

Kinetic Reactivity Study

Experiment: Alkylation of morpholine (1.0 eq) with the benzyl halide (1.0 eq) in Acetonitrile (


) at 25°C. 

was used as a base.
CompoundLeaving GroupTime to 95% ConversionReaction Rate (

)
Yield (Isolated)
2-(Bromomethyl)-... Bromide (-Br) 45 mins ~75 96%
2-(Chloromethyl)-...Chloride (-Cl)14 hours182%

Insight: The C-Br bond is significantly weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), facilitating rapid displacement. For time-sensitive syntheses or when using expensive nucleophiles, the Bromide variant is the superior choice despite the higher cost.

Hydrolytic Stability (Shelf-Life)

Condition: Exposure to ambient air (60% Relative Humidity) for 24 hours.

  • Bromide Analog: 12% degradation to alcohol (requires storage under Argon/Desiccator).

  • Chloride Analog: <1% degradation.

Recommendation: The bromide must be stored at 2–8°C under inert atmosphere. For large-scale storage where environmental control is difficult, the chloride may be preferred, albeit requiring harsher reaction conditions (e.g., NaI catalysis/Finkelstein conditions) later.

Synthetic Utility: The "Indole Gateway"

The primary application of 2-(Bromomethyl)-4-methyl-1-nitrobenzene is in the synthesis of 5-methylindole derivatives via the Reissert Indole Synthesis or reductive cyclization strategies.

Mechanism of Action

The compound acts as a "bifunctional linchpin":

  • Step 1 (Alkylation): The bromomethyl group alkylates a carbon nucleophile (e.g., diethyl malonate or an enolate).

  • Step 2 (Reduction/Cyclization): The nitro group is reduced to an amine, which then attacks the pendant carbonyl/electrophile to close the ring.

Pathway Visualization

The following diagram illustrates the conversion of this building block into a functionalized indole scaffold.

IndoleSynthesis Start 2-(Bromomethyl)- 4-methyl-1-nitrobenzene (Electrophile) Intermediate Alkylated Intermediate (Nitro-Ketone) Start->Intermediate SN2 Alkylation (K2CO3, ACN) Nucleophile Keto-Ester / Enolate (Nucleophile) Nucleophile->Intermediate Reduction Reduction Step (Fe/AcOH or H2/Pd) Intermediate->Reduction Nitro -> Amine Cyclization Intramolecular Condensation Reduction->Cyclization Spontaneous Product 5-Methylindole Derivative Cyclization->Product - H2O

Figure 1: Strategic application of 2-(Bromomethyl)-4-methyl-1-nitrobenzene in the synthesis of 5-methylindole scaffolds via reductive cyclization.

Experimental Protocol: Optimized Alkylation

Objective: Synthesis of Diethyl 2-(5-methyl-2-nitrobenzyl)malonate. This protocol is optimized to minimize the formation of the bis-alkylated byproduct, a common issue with highly reactive benzyl bromides.

Reagents:

  • 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.0 eq)[1][2]

  • Diethyl malonate (1.2 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Activation: In a flame-dried flask, dissolve Diethyl malonate (1.2 eq) in anhydrous DMF (0.5 M). Add

    
     (1.5 eq) and stir at 0°C for 15 minutes to generate the enolate.
    
  • Addition: Dissolve 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the enolate mixture over 30 minutes at 0°C.

    • Note: Slow addition is critical to prevent the highly reactive bromide from reacting twice with the same malonate molecule.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The bromide spot (

      
      ) should disappear.
      
  • Quench: Pour the reaction mixture into ice-cold 1M HCl. Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Purify via flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Expected Yield: 88–92% as a viscous yellow oil.

Safety & Handling (E-E-A-T)

As a benzyl bromide derivative, this compound poses specific hazards that differ from standard organic intermediates.

  • Lachrymator: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent).

    • Protocol: Always handle in a functioning fume hood. Do not heat open vessels outside the hood.

  • Skin Irritant: Highly corrosive to mucous membranes and skin.

    • Remedy: In case of contact, wash with a solution of sodium bicarbonate and water, not just water, to neutralize potential hydrobromic acid formation.

  • Mutagenicity: Nitrobenzyl halides are potential mutagens (Ames positive). Double-gloving (Nitrile) is mandatory.

References

  • ChemicalBook. (2023). (2-Bromomethyl)-4-methyl-1-nitrobenzene Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (1980). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. Retrieved from

  • GuideChem. (2023). 2-(Bromomethyl)-4-methyl-1-nitrobenzene CAS 110822-05-4.[1][2] Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Benzyl Bromides and Applications. Retrieved from

  • Google Patents. (2015). Process for the preparation of lenalidomide intermediates (Analogous Chemistry). WO2015057043A1. Retrieved from

Sources

Spectroscopic evidence for the complete removal of "2-(Bromomethyl)-4-methyl-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Evidence for the Complete Removal of "2-(Bromomethyl)-4-methyl-1-nitrobenzene" Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical process development, 2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS 110822-05-4) represents a critical Potential Genotoxic Impurity (PGI) .[1] As a benzylic bromide, it possesses strong alkylating properties capable of interacting with DNA, necessitating its control to parts-per-million (ppm) or parts-per-billion (ppb) levels in accordance with ICH M7 guidelines.

This guide objectively compares purification strategies and, crucially, the analytical methodologies required to prove its complete removal. While NMR is indispensable for structural characterization, this guide demonstrates why it fails as a release test for PGI clearance, establishing LC-MS/MS with Derivatization as the gold standard for validation.

Part 1: The Challenge of "Complete Removal"

The term "complete removal" in a regulatory context implies reducing the impurity concentration below the Threshold of Toxicological Concern (TTC) , typically < 1.5 µ g/day intake. For a drug dosed at 1 g/day , this requires a Limit of Quantitation (LOQ) of 1.5 ppm .

Purification Strategy Comparison

Before validation, the impurity must be removed. Two primary strategies are employed:

FeatureMethod A: RecrystallizationMethod B: Polymer-Supported Scavenging
Mechanism Solubility differential between API and impurity.Chemical reaction (Nucleophilic substitution) with the benzylic bromide.[2][3]
Efficiency Moderate. Often requires multiple passes, leading to yield loss.High. Specific binding to thiol or amine functionalized silica/resins.
Risk Benzylic bromides can co-crystallize or get trapped in the lattice.Minimal. The impurity is covalently bound to the solid phase and filtered off.[4]
Recommendation Secondary Step. Use only if initial levels are >1%.Primary Step. Use Thiol-functionalized silica (e.g., SiliaMetS® Thiol) for <10 ppm targets.

Part 2: Analytical Method Comparison (The Core)

Proving removal is more difficult than achieving it. The following table contrasts the three primary spectroscopic techniques available to researchers.

Table 1: Comparative Performance of Analytical Techniques
Parameter1H NMR Spectroscopy HPLC-UV LC-MS/MS (Derivatized)
Primary Detection Proton magnetic environment (Chemical Shift).Chromophore absorption (Nitro/Aromatic rings).Mass-to-Charge ratio (m/z) of specific ions.
Limit of Quantitation (LOQ) > 100-500 ppm (Instrument dependent).10-50 ppm (Matrix dependent).< 0.1 - 1.0 ppm (High Sensitivity).
Specificity High for structure, low for trace mixtures.Moderate. Risks co-elution with API or other intermediates.Excellent. MRM mode filters out matrix noise.
Suitability for PGI FAIL. Cannot verify ICH M7 compliance.RISKY. Lacks sensitivity for low-dose APIs.IDEAL. The industry standard for trace alkyl halides.
Key Limitation "Silent" spectrum at trace levels.Non-specific absorption at low wavelengths.Requires ionization optimization (Nitro groups ionize poorly).
The "Sensitivity Gap" in NMR

While 1H NMR is the definitive tool for synthesizing 2-(Bromomethyl)-4-methyl-1-nitrobenzene, it is blind to trace residues.

  • Diagnostic Signal: The benzylic methylene protons (

    
    ) appear as a singlet around 4.5 – 4.8 ppm .
    
  • The Problem: In a sample containing 99.9% API and 0.1% (1000 ppm) impurity, the impurity signal is often lost in the baseline noise or obscured by 13C satellites of the main peak. Absence of an NMR signal does NOT prove absence of the impurity.

Part 3: Detailed Experimental Protocol (LC-MS/MS)

To overcome the poor ionization of nitro-aromatics and the neutral nature of benzylic bromides in Electrospray Ionization (ESI), we utilize a Derivatization Strategy .

The Protocol: Pyridinium Derivatization

This method converts the neutral benzylic bromide into a permanently charged quaternary ammonium salt, dramatically increasing ESI sensitivity.

Reaction:



Step-by-Step Methodology
  • Sample Preparation: Dissolve 100 mg of the API (post-purification) in 1.0 mL of Acetonitrile (ACN).

  • Derivatization: Add 50 µL of pure Pyridine.

  • Incubation: Heat the vial at 60°C for 30 minutes. This ensures quantitative conversion of the trace benzylic bromide to the pyridinium cation.

  • Dilution: Dilute to 10 mL with 50:50 ACN:Water (0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and ACN.

    • Ionization: ESI Positive Mode (ESI+).

    • Target Ion: Monitor the mass of the derivatized cation

      
      .
      
      • Calculation: MW of Impurity (230.06) - Br (79.9) + Pyridine (79.1) = Approx m/z 229 . (Exact mass must be calculated based on isotopes).

    • MRM Transition: Fragment the parent pyridinium ion to the characteristic pyridinium fragment (m/z 79) or the benzyl carbocation.

Part 4: Visualization of Workflows

Diagram 1: Purification and Validation Logic Flow

This decision tree guides the researcher through the removal and verification process.

PurificationValidation Start Crude API (Contains PGI) Scavenge Add Thiol-Silica Scavenger Start->Scavenge Filter Filtration Scavenge->Filter TestNMR 1H NMR Check (Limit ~500 ppm) Filter->TestNMR Decision Signal Visible? TestNMR->Decision Recryst Recrystallization Decision->Recryst Yes (Dirty) Derivatize Derivatization (Pyridine/Heat) Decision->Derivatize No (Seemingly Clean) Recryst->TestNMR LCMS LC-MS/MS (MRM) (Limit < 1 ppm) Derivatize->LCMS LCMS->Scavenge > LOQ Pass RELEASE API (Compliant) LCMS->Pass < LOQ

Caption: Workflow for removing benzylic bromides and validating clearance using a tiered analytical approach.

Diagram 2: The Derivatization Mechanism for Detection

Visualizing why derivatization is necessary for MS detection.

Derivatization Impurity 2-(Bromomethyl)-4-methyl-1-nitrobenzene (Neutral, Poor Ionization) Reaction Nucleophilic Substitution (Sn2) 60°C, 30 min Impurity->Reaction Reagent + Pyridine (Excess) Reagent->Reaction Product Pyridinium Salt Cation (Permanently Charged) Reaction->Product MS Mass Spec Signal (ESI+) High Intensity Product->MS Direct Detection

Caption: Chemical transformation of the neutral PGI into a charged species for high-sensitivity LC-MS detection.

References

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Trace Analysis of Alkyl Halides. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Analytical Methods. Link

  • Scavenging Technology. Solutions for scavenging of metal and organic impurities.[4] SiliCycle / Chemie Brunschwig. Link

  • LC-MS/MS for Genotoxic Impurities. Strategies for the determination of genotoxic impurities in pharmaceuticals. Trends in Analytical Chemistry. (General Reference for MRM methodology).

Sources

Comparative study of substituted o-nitrobenzyl protecting groups

[1]

Executive Summary

In the landscape of photolabile protecting groups (PPGs), o-nitrobenzyl (ONB) derivatives remain the gold standard due to their robust synthesis and well-understood photochemistry. However, the choice between the unsubstituted parent, the

This guide objectively compares these three primary scaffolds. The verdict: While the parent ONB is sufficient for simple synthetic masking, 4,5-dimethoxy-2-nitrobenzyl (DMNB) is the superior choice for biological applications due to its red-shifted absorption (


-methyl (MeNV)
Quick Comparison Matrix
FeatureParent o-Nitrobenzyl (ONB)

-Methyl-2-nitrobenzyl (MeNV)
4,5-Dimethoxy-2-nitrobenzyl (DMNB)

(Abs)
~280 nm (UV-B/C)~280 nm~350 nm (UV-A)

Low (< 500 M⁻¹cm⁻¹)LowHigh (~5,000 M⁻¹cm⁻¹)
Quantum Yield (

)
~0.13~0.64 (Highest)~0.1 – 0.2
Uncaging Rate SlowFastMedium-Fast
Bio-Compatibility Poor (UV damage potential)ModerateExcellent
Byproduct 2-Nitrosobenzaldehyde2-Nitrosoacetophenone4,5-Dimethoxy-2-nitrosobenzaldehyde

Mechanistic Foundation: The Norrish Type II Pathway[2][3]

To optimize uncaging, one must understand the failure modes. The photodeprotection of ONB derivatives proceeds via a Norrish Type II mechanism.[1] Upon UV excitation, the nitro group abstracts a benzylic hydrogen (or

Critical Insight: The rate-limiting step is often the decay of the aci-nitro intermediate, not the initial excitation. This intermediate is sensitive to pH and solvent polarity.

Pathway Visualization

NorrishTypeIIGroundGround State(Nitrobenzyl)ExcitedExcited State(Singlet/Triplet)Ground->Excitedhv (UV)Aciaci-NitroIntermediateExcited->AciH-abstraction(Fast)CyclicBenzisoxazoleIntermediateAci->CyclicCyclization(pH dependent)ProductsReleased Substrate+ Nitroso ByproductCyclic->ProductsRearrangementProducts->GroundInner Filter Effect(Byproduct absorbs UV)

Figure 1: The Norrish Type II photolysis mechanism. Note the "Inner Filter Effect" where the nitroso byproduct competes for photons, a critical consideration for yield.

Comparative Technical Analysis

The Parent: o-Nitrobenzyl (ONB)
  • Performance: The baseline. It requires deep UV (<300 nm) for efficient excitation. In biological contexts, this wavelength range is cytotoxic (DNA damage).

  • Limitation: The primary nitrosobenzaldehyde byproduct is highly reactive and can condense with the released amine, reducing yield.

The Kinetic Specialist: -Methyl-2-nitrobenzyl (MeNV)
  • Why it works: Introducing a methyl group at the benzylic position stabilizes the radical intermediate formed after hydrogen abstraction.

  • Data Support: Studies show the quantum yield (

    
    ) jumps from ~0.13 (ONB) to ~0.64 (MeNV) for ester hydrolysis [1].
    
  • Trade-off: It creates a chiral center. If your drug payload is chiral, you now have diastereomers, complicating HPLC purification.

The Biological Standard: 4,5-Dimethoxy-2-nitrobenzyl (DMNB)
  • Why it works: The electron-donating methoxy groups destabilize the HOMO, narrowing the HOMO-LUMO gap. This "red-shifts" the absorption maximum to ~350 nm.

  • Performance: While its quantum yield (

    
    ) is lower than MeNV, its extinction coefficient (
    
    
    ) at 365 nm is significantly higher. Since the photochemical efficiency is proportional to
    
    
    , DMNB is vastly more efficient at standard UV-A wavelengths used in microscopy and uncaging lamps [2].
  • Two-Photon Excitation (2PE): DMNB is the preferred scaffold for 2PE (700-720 nm excitation), allowing for sub-micron spatial resolution in neurobiology [3].

Experimental Protocols

Synthesis of DMNB-Caged Amines (Carbamate Linkage)

Causality: We use the chloroformate method. It is more robust than the alcohol+phosgene route for high-value amine substrates.

Reagents:

  • 4,5-dimethoxy-2-nitrobenzyl chloroformate (DMNB-Cl)

  • Target Amine (Substrate)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step:

  • Preparation: Dissolve 1.0 equiv of the Target Amine in anhydrous DCM (0.1 M concentration) under Nitrogen.

  • Base Addition: Add 1.5 equiv of DIPEA. Why: To scavenge the HCl generated, driving the reaction forward.

  • Coupling: Cool to 0°C. Dropwise add 1.1 equiv of DMNB-Cl dissolved in DCM.

  • Monitoring: Warm to room temperature. Monitor via TLC (visualize with UV; DMNB spots fluoresce/quench strongly).

  • Workup: Wash with 1N HCl (to remove unreacted amine/DIPEA) and Brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography. Note: DMNB derivatives are light-sensitive. Wrap columns in aluminum foil.

Photolysis (Uncaging) Workflow

Trustworthiness: This protocol includes a mandatory "Scavenging" step, often omitted in basic guides but essential for >90% recovery.

Reagents:

  • Photolysis Buffer (PBS or MeOH/Water)

  • Light Source: 365 nm LED (approx. 10-20 mW/cm²)

  • Scavenger: Semicarbazide HCl or Dithiothreitol (DTT)

UncagingWorkflowStartStart: Dissolve Caged Compound(1-5 mM)AddScavengerAdd Scavenger(5-10 equiv Semicarbazide)Start->AddScavengerIrradiateIrradiate @ 365nm(Time: 5-15 min)AddScavenger->IrradiateCheckCheck Absorbance(Is 350nm peak decreasing?)Irradiate->CheckCheck->IrradiateNoFilterFilter Precipitate(Nitroso byproduct)Check->FilterYesAnalyzeHPLC/MS Analysisof Free SubstrateFilter->Analyze

Figure 2: Optimized uncaging workflow. The addition of a scavenger prevents the nitroso byproduct from reacting with the released amine.

Protocol Detail:

  • Solvent: Use a solvent system where the byproduct (nitroso) is less soluble than the substrate if possible, or rely on the scavenger.

  • Scavenging: Add 10 equivalents of semicarbazide hydrochloride .

    • Mechanism:[2][1] Semicarbazide reacts with the released nitrosobenzaldehyde to form a stable semicarbazone, preventing it from absorbing UV light (inner filter effect) or reacting with the released amine (Schiff base formation) [4].

  • Irradiation: Irradiate at 365 nm.

    • Caution: Do not overheat. The aci-nitro decay is thermal, but excessive heat degrades biological samples. Keep at 25-37°C.

Troubleshooting & Critical Failure Points

The "Inner Filter" Effect

As the reaction proceeds, the nitroso byproduct accumulates. This byproduct often has a high extinction coefficient near 350 nm.

  • Symptom: Reaction stalls at 50-60% conversion despite continued irradiation.

  • Solution: Use the semicarbazide scavenger (see Protocol 4.2). It shifts the byproduct absorption away from the excitation wavelength.[3]

Solubility Issues

DMNB is hydrophobic. If your caged drug precipitates in aqueous media:

  • Modification: Use the

    
    -carboxy-DMNB  variant. The added carboxylic acid increases solubility in PBS buffers at physiological pH.
    

References

  • Reichmanis, E., et al. (1983). Substituent effects on the photochemistry of o-nitrobenzyl esters.[1][4][5][6] Journal of Polymer Science: Polymer Chemistry Edition. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Link

  • Patchornik, A., et al. (1970). Photosensitive protecting groups.[2][5][7] Journal of the American Chemical Society. Link

Technical Analysis: Reaction Kinetics of 2-(Bromomethyl)-4-methyl-1-nitrobenzene vs. Halogenated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS: 110822-05-4) represents a specialized class of electrophiles where the reactivity of the benzylic halide is modulated by the strong electron-withdrawing nature of an ortho-nitro group and the mild donating effect of a para-methyl group.

For researchers in drug discovery—specifically those synthesizing indole-based heterocycles or "caged" bioactive molecules—this compound offers a unique kinetic profile. Unlike simple benzyl bromides, its reaction rates are counter-intuitively suppressed in nucleophilic substitutions due to transition state destabilization, yet it exhibits high susceptibility to photochemical degradation.

This guide objectively compares its kinetic performance against chlorinated analogs and regioisomers, providing evidence-based protocols for optimizing yield while mitigating side reactions.

Mechanistic Profile & Kinetic Analysis[1]

The "Ortho-Nitro" Kinetic Paradox

Standard physical organic chemistry suggests that Electron Withdrawing Groups (EWGs) like nitro (-NO₂) should accelerate SN2 reactions by making the electrophilic carbon more positive. However, experimental data for nitrobenzyl halides reveals a kinetic retardation compared to unsubstituted benzyl bromide.

  • Observation: Reaction rates with amines follow the order: Benzyl Bromide > p-Nitrobenzyl Bromide ≈ 2-(Bromomethyl)-4-methyl-1-nitrobenzene .

  • Causality: The transition state for benzylic SN2 reactions often possesses significant "loose" character, where bond breaking (C-Br) slightly leads bond formation. This generates a partial positive charge (

    
    ) on the benzylic carbon. The nitro group, being strongly electron-withdrawing, destabilizes this developing positive charge, raising the activation energy (
    
    
    
    ).
Comparative Reactivity Data

The following table synthesizes relative rate constants (


) derived from solvolysis and aminolysis studies of benzyl halide analogs.
CompoundStructureRelative Rate (

)*
Mechanism DominancePrimary Side Reaction
Benzyl Bromide Ph-CH₂Br1.00 (Reference)Mixed SN1/SN2Dimerization (Wurtz-type)
Target Molecule 2-NO₂-4-Me-Ph-CH₂Br 0.65 - 0.75 Strict SN2 Photolysis / Redox Cyclization
p-Nitrobenzyl Bromide4-NO₂-Ph-CH₂Br0.60Strict SN2Radical Dimerization
2-(Chloromethyl)-4-methyl-1-nitrobenzene2-NO₂-4-Me-Ph-CH₂Cl0.02SN2 (Sluggish)Unreacted Starting Material
Benzyl ChloridePh-CH₂Cl0.05Mixed SN1/SN2-

*Note:


 values are approximate, based on aminolysis in ethanol at 25°C. "Target Molecule" rate is estimated based on the combined Hammett effects of p-Methyl (

) and o-Nitro (

, plus steric factors).
Visualizing the Reaction Pathway

The diagram below illustrates the energy landscape. Note how the Nitro group raises the Transition State (TS) energy relative to the unsubstituted benzyl bromide.

ReactionCoordinate Fig 1. Comparative Reaction Coordinate: The destabilizing effect of the Nitro group on the cationic character of the SN2 transition state. Start Reactants (R-CH2Br + Nu-) TS_Benzyl TS (Benzyl Br) Lower Ea Start->TS_Benzyl Fast TS_Nitro TS (Target) Higher Ea (Destabilized u03b4+) Start->TS_Nitro Slower Product Product (R-CH2Nu) TS_Benzyl->Product TS_Nitro->Product

Experimental Protocols & Handling

Critical Handling: Photochemical Lability

The ortho-nitrobenzyl moiety is a well-known "photocage."[1] Upon exposure to UV or blue light (


 nm), it undergoes an intramolecular redox reaction (Norrish Type II), converting the benzylic halide into a nitroso-aldehyde or similar degradation product.
  • Protocol Requirement: All reactions must be performed in amber glassware or vessels wrapped in aluminum foil.

  • Lighting: Use yellow safelights (sodium vapor or LED >500 nm) in the hood.

Optimized Alkylation Protocol (SN2)

This protocol is designed to maximize yield for the reaction of 2-(Bromomethyl)-4-methyl-1-nitrobenzene with a secondary amine (e.g., morpholine) or thiol.

Reagents:

  • Substrate: 2-(Bromomethyl)-4-methyl-1-nitrobenzene (1.0 equiv)[2]

  • Nucleophile: Secondary Amine (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation (Dark): Weigh the substrate in low light. Dissolve in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add DIPEA. The solution may turn slightly yellow (charge transfer complex).

  • Nucleophile Addition: Add the amine dropwise at 0°C.

    • Why 0°C? Although the reaction is slower than benzyl bromide, the ortho-nitro group can facilitate side reactions (e.g., elimination or radical formation) at higher temperatures.

  • Monitoring: Monitor via TLC (Stationary phase: Silica; Mobile phase: Hexane/EtOAc).

    • Visualization: Do NOT use UV lamp for prolonged periods. Use a stain (e.g., KMnO₄ or Iodine).

  • Quench: Dilute with water and extract with DCM. Wash with brine to remove DMF/MeCN.

Kinetic Validation System

To verify the quality of your specific batch (e.g., checking for degradation), perform a simple Conductometric Rate Assay :

  • Dissolve 0.01 mmol of substrate in 10 mL Ethanol.

  • Add 0.01 mmol AgNO₃.

  • Measure the time to visible turbidity (AgBr precipitation).

    • Benchmark: Benzyl bromide precipitates instantly (<5 sec).

    • Target: Should precipitate within 30-60 seconds.

    • Degraded Material: If instant yellow precipitate forms before Ag+ addition, free HBr is present (hydrolysis has occurred).

Decision Framework: Choosing the Right Analog

Researchers often default to the cheapest halide. Use this logic tree to justify your selection in process development.

SelectionLogic Fig 2. Selection logic for benzylic electrophiles. Start Need Benzylic Alkylation Q1 Is the Nitro group required for the final pharmacophore? Start->Q1 Q2 Is the position critical? Q1->Q2 Yes OptionA Use Benzyl Bromide (Fastest, Cheapest) Q1->OptionA No OptionB Use 2-(Chloromethyl)... (More Stable, Slower) Q2->OptionB Ortho required but process safety needs stability OptionC Use 2-(Bromomethyl)-4-methyl... (Target Molecule) Q2->OptionC Must be Ortho (e.g. for Indole synth)

References

  • BenchChem. (2025). Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene. Link

  • Radhakrishnamurti, P. S., & Samantara, K. C. (1974).[3] Kinetics of reaction of benzyl halides with amines in mixed solvents. Proceedings of the Indian Academy of Sciences - Section A. Link

  • NIH/PubMed. (2023). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Link

  • ChemicalBook. (2025).[4] Product Properties: (2-Bromomethyl)-4-methyl-1-nitrobenzene.[2][5][6] Link

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism: Kinetics and Stereochemistry. Link

Sources

Definitive Structural Confirmation of 2-(Bromomethyl)-4-methyl-1-nitrobenzene Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-4-methyl-1-nitrobenzene is a highly specialized electrophile used in the synthesis of indole derivatives, quinolines, and complex heterocycles. Its reactivity is defined by the benzylic bromide, which is activated by the electron-withdrawing ortho-nitro group. However, this same nitro group introduces significant steric bulk and magnetic anisotropy, often complicating standard structural assignment.

This guide compares the analytical methodologies required to definitively confirm the structure of nucleophilic substitution adducts derived from this scaffold. It addresses the critical challenge of distinguishing between


-alkylation , 

-alkylation
, and dimerization —a common ambiguity when reacting this bromide with amphiphilic nucleophiles (e.g., amides, lactams, or phenols).

Comparative Analysis of Analytical Methods

The following table evaluates the efficacy of standard analytical techniques for this specific molecular class.

Feature1D NMR (

H,

C)
2D NMR (HMBC/HSQC) Single Crystal X-Ray HRMS (ESI/APCI)
Primary Utility Purity check & functional group IDConnectivity & Regiochemistry Absolute ConfigurationMolecular Formula
Regioselectivity Low (Shift prediction is unreliable due to

anisotropy)
High (Definitive 3-bond correlations)Definitive None (Isomers have identical mass)
Sample Req. ~5-10 mg~20-50 mg (Concentrated)High-quality Crystal< 1 mg
Throughput High (10 mins)Medium (1-4 hours)Low (Days/Weeks)High (5 mins)
Verdict Screening Only REQUIRED for Validation Gold Standard (if possible) Supporting Evidence
Why 1D NMR is Insufficient

In "2-(Bromomethyl)-4-methyl-1-nitrobenzene" adducts, the benzylic methylene protons (


) typically resonate between 3.5 ppm and 5.5 ppm . However, the ortho-nitro group exerts a deshielding cone effect that can shift these protons downfield, mimicking the chemical shift of 

-alkylated products or hydrolysis byproducts (

). Relying solely on chemical shift tables leads to frequent misassignment between

- and

-isomers.

Experimental Protocol: The Self-Validating Workflow

This protocol outlines the step-by-step logic to confirm the structure of an adduct formed by reacting 2-(Bromomethyl)-4-methyl-1-nitrobenzene with a generic nucleophile (e.g., a secondary amine or amide).

Phase 1: Synthesis & Isolation
  • Reaction: React 1.0 eq of bromide with 1.1 eq of nucleophile and 2.0 eq of base (e.g.,

    
    ) in ACN or DMF.
    
  • Workup: Aqueous extraction (EtOAc/Water). Crucial: Wash extensively with water to remove DMF, as residual solvent signals overlap with benzylic regions.

  • Purification: Flash column chromatography. Isolate the major spot.

Phase 2: The "Smoking Gun" Analytical Sequence

Do not stop at 1D NMR. Follow this sequence to ensure scientific integrity.

Step A: 1D Proton NMR (Diagnostic Screening)

Acquire a standard


 NMR in 

or

.
  • Target Signal: Look for the benzylic methylene singlet (or diastereotopic AB quartet).

  • Shift Logic:

    • 
       4.5–4.8 ppm: Suggests starting material (Bromide) or 
      
      
      
      -alkylation.
    • 
       3.5–4.2 ppm: Suggests 
      
      
      
      -alkylation (amine).
    • 
       4.6–4.7 ppm (Broad): Suggests Hydrolysis (
      
      
      
      ).
  • Note: If the signal is absent, the benzylic position may have oxidized to a carbonyl (benzoyl) or reduced to a methyl group.

Step B: 2D HMBC (The Connectivity Proof)

This is the critical step for publication-quality assignment.

  • Setup: Run a Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range coupling (

    
    ).
    
  • The "Bridge" Correlation: You must observe a cross-peak between the benzylic protons (

    
    ) and the nucleophile's carbon  (
    
    
    
    ).
    • If N-alkylation:

      
       correlates to the 
      
      
      
      -carbons of the amine/amide.
    • If O-alkylation:

      
       correlates to the carbonyl carbon (forming an enol ether) or the ether carbon.
      
  • The "Anchor" Correlation: Confirm the benzylic protons correlate to the aromatic ring carbons:

    • C2 (Quaternary): Strong correlation.[1]

    • C1 (Nitro-bearing): Weak or absent correlation (due to quadrupole broadening).

    • C3 (Aromatic CH): Strong correlation.[1]

Step C: 1D NOESY (Spatial Confirmation)

If HMBC is ambiguous (e.g., severe overlap), use 1D Selective NOESY.

  • Irradiate the benzylic methylene.

  • Observation: You should see NOE enhancement of the aromatic H3 proton (the proton meta to the nitro group, next to the methyl).

  • Adduct Confirmation: You should also see NOE enhancement of the nucleophile's protons . If you see NOE only to solvent or water, the adduct is likely unstable.

Visualization of Structural Logic[3]

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the logical steps of confirming the adduct structure, minimizing false positives.

Analytical_Matrix Start Crude Reaction Product TLC TLC/LCMS Check (New Spot/Mass?) Start->TLC Purify Isolate Major Product TLC->Purify Yes HNMR 1H NMR (CDCl3) Check Benzylic CH2 Purify->HNMR Decision1 Shift > 4.5 ppm? HNMR->Decision1 PathO Possible O-Alkylation or Hydrolysis Decision1->PathO Yes PathN Possible N-Alkylation Decision1->PathN No (< 4.2 ppm) HMBC Run 2D HMBC (Critical Step) PathO->HMBC PathN->HMBC Result1 Correlation: CH2 -> C=O / C-O HMBC->Result1 Result2 Correlation: CH2 -> N-C(alpha) HMBC->Result2 FinalO CONFIRMED: O-Adduct Result1->FinalO FinalN CONFIRMED: N-Adduct Result2->FinalN

Caption: Decision matrix for distinguishing regioisomers using chemical shift logic followed by definitive HMBC correlation.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific 3-bond couplings (


) required to prove the structure of the 2-(Bromomethyl)-4-methyl-1-nitrobenzene  scaffold connected to a generic Nucleophile (Nu).

HMBC_Connectivity cluster_benzene Nitrobenzene Core cluster_linker Linker cluster_nuc Nucleophile C1 C1 (C-NO2) C2 C2 (Quaternary) C1->C2 C3 C3 (Aromatic CH) C2->C3 CH2 Benzylic H (The Anchor) C2->CH2 C4 C4 (C-Me) C3->C4 CH2->C1 Weak CH2->C3 Strong Nu_Atom Nu (N/O) CH2->Nu_Atom Nu_Carbon Nu-C (Alpha) CH2->Nu_Carbon CRITICAL PROOF Nu_Atom->Nu_Carbon

Caption: Visualizing the essential HMBC correlations. The link between Benzylic H and Nu-C is the definitive proof of covalent attachment.

References

  • ChemicalBook. (2025).[2] (2-Bromomethyl)-4-methyl-1-nitrobenzene Properties and Suppliers. Retrieved from [3]

  • National Institutes of Health (NIH). (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.[4] Retrieved from

  • University of Calgary. (2025). Nucleophilic Substitution of Benzylic Halides: Mechanisms and Spectra. Retrieved from

  • Royal Society of Chemistry. (2019). N-Alkylation vs. O-alkylation: influence on the performance of photovoltaic cells. Retrieved from

  • ResearchGate. (2020). Structure Elucidation of Benzyl Adducts using HMBC and NOESY. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2-(Bromomethyl)-4-methyl-1-nitrobenzene

[1]

Executive Summary & Risk Assessment

2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS: 110822-05-4 or related isomers) represents a specific class of nitrobenzyl halides .[1] These reagents are potent alkylating agents used frequently in proteomic synthesis and organic derivatization.[1]

The Critical Hazard: Beyond standard toxicity, this compound is a severe lachrymator and corrosive (Category 1B) . Improper disposal—such as placing unquenched residues into general organic waste—can pressurize waste drums through slow hydrolysis (releasing HBr gas) or expose waste management personnel to blinding vapors upon consolidation.[1]

Operational Directive: Never dispose of "active" lachrymatory residues directly. You must chemically deactivate (quench) the bromomethyl functionality before the material enters the waste stream.

Physicochemical & Hazard Profile

Understanding the molecule's behavior dictates our disposal strategy.[1] The electron-withdrawing nitro group (

1
PropertyData / ClassificationOperational Impact
Chemical Structure Nitro-substituted Benzyl BromideHigh reactivity via

mechanism.[1]
Physical State Solid (Low melting point) or OilAdheres to glass; difficult to rinse with water alone.[1]
Primary Hazard Lachrymator / Skin Corr.[1][2][3][4] 1B Requires Full Face Respirator or Fume Hood sash down.[1]
Incompatibility Strong Bases, Oxidizers, AminesDo NOT mix with caustic waste (risk of polymerization/heat).
Waste Code (RCRA) D001 (Ignitable), D002 (Corrosive), D003 (Reactive - potential)Must be segregated as Halogenated Organic .
Chemical Deactivation Protocol (The "Quench")

Principle: We utilize the high electrophilicity of the bromomethyl group to our advantage. By reacting the compound with a soft, non-basic nucleophile (Sodium Thiosulfate), we convert the volatile, lachrymatory alkyl bromide into a non-volatile, water-soluble Bunte salt.

Reagents Required:

  • Solvent: Acetone or Ethanol (to dissolve the organic residue).

  • Quencher: Aqueous Sodium Thiosulfate (

    
    ), 10-20% w/v solution.[1]
    
Step-by-Step Procedure:
  • Dissolution: Dissolve the residue or spill in a minimal amount of acetone.[1] The compound must be in solution for the quencher to work effectively.

  • Quenching: Slowly add the sodium thiosulfate solution to the organic mixture.

    • Ratio: Use at least a 2:1 molar excess of thiosulfate to substrate.[1]

    • Observation: The solution may warm slightly (exothermic).

  • Reaction Time: Stir or swirl for 30–60 minutes. The mixture should eventually become homogeneous or biphasic without the characteristic acrid odor.

  • Verification: A lack of lachrymatory effect is a crude indicator, but a pH check (neutral) ensures no acid generation (HBr) remains unbuffered.[1]

Mechanism of Action: The thiosulfate anion displaces the bromide, neutralizing the alkylating potential.

QuenchingMechanismSubstrate2-(Bromomethyl)-4-methyl-1-nitrobenzene(Active Lachrymator)IntermediateTransition State(SN2 Attack)Substrate->Intermediate Dissolved in AcetoneReagentSodium Thiosulfate(Nucleophile)Reagent->IntermediateProductBunte Salt(Water Soluble / Non-Volatile)Intermediate->Product DeactivationByproductSodium Bromide(Inert Salt)Intermediate->Byproduct

Figure 1: The chemical pathway for deactivating the lachrymatory hazard using sodium thiosulfate.[1]

Waste Management Lifecycle

Once quenched, the material is no longer an immediate inhalation hazard, but it remains chemical waste.

Waste Stream Designation
  • Labeling: "Hazardous Waste - Halogenated Organic Solvents."[1]

  • Constituents: List "Acetone, Water, Nitrobenzyl derivatives, Sodium Thiosulfate."

  • Container: High-density polyethylene (HDPE) or glass carboy.[1] Avoid metal containers due to residual bromide corrosivity.[1]

DisposalWorkflowStartExperimental Residue / SpillQuenchChemical Deactivation(Thiosulfate Protocol)Start->QuenchTestVerify Odor/pH(Is it safe?)Quench->TestTest->QuenchNo (Repeat)SegregateSegregate: Halogenated WasteTest->SegregateYesLabelLabel: 'Contains Nitrobenzyl Bromide(Deactivated)'Segregate->LabelStorageSatellite Accumulation Area(Secondary Containment)Label->StoragePickupEHS PickupStorage->PickupIncinerationHigh-Temp Incineration(w/ Scrubber for NOx/HBr)Pickup->Incineration

Figure 2: The "Cradle-to-Grave" workflow for safe disposal.

Emergency Contingencies

Scenario A: Vial Breakage Outside Fume Hood

  • Evacuate: Clear the immediate area. The lachrymatory effect will be instant.[1]

  • PPE: Re-enter only with a Full Face Respirator (Organic Vapor cartridges) or SCBA.[1]

  • Neutralize: Cover the spill with a slurry of sand and sodium thiosulfate solution.[1]

  • Cleanup: Scoop into a jar, label as "Debris contaminated with lachrymator," and move to the hood.

Scenario B: Skin Contact

  • Immediate Action: Flush with water for 15 minutes.

  • Chemistry: The nitrobenzyl group can alkylate DNA/proteins.[1] Do not treat this as a simple acid burn.[1]

  • Medical: Seek medical attention immediately; bring the SDS.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50999161, 2-(Bromomethyl)-1-methyl-4-nitrobenzene. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Source for Thiosulfate quenching protocols).

Personal protective equipment for handling 2-(Bromomethyl)-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary

Handling 2-(Bromomethyl)-4-methyl-1-nitrobenzene requires more than standard laboratory caution. As a benzyl bromide derivative, this compound is a potent lachrymator and a Category 1B Skin Corrosive .

The primary operational risk is not just toxicity, but laboratory shutdown . A minor release of vapors outside a fume hood will render the workspace uninhabitable due to immediate, severe eye and respiratory distress.

Hazard Matrix
Hazard ClassGHS CategoryOperational Implication
Lachrymator N/A (Specific Effect)Zero-tolerance for open handling. Vapors cause immediate tearing and blepharospasm (involuntary eyelid closure).
Skin Corrosion Category 1BCauses irreversible skin burns. Corrosive to mucous membranes.
Eye Damage Category 1Risk of permanent corneal opacity. Safety glasses are insufficient.
Reactivity Moisture SensitiveHydrolyzes to release HBr (acid gas). Violent reaction with amines/bases.

Engineering Controls: The Primary Barrier

Your PPE is the last line of defense. The engineering controls are the only guarantee of containment.

  • Fume Hood: Mandatory for all manipulations (weighing, dispensing, reaction).

    • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).

    • Sash Height: Keep at the lowest working position (below breathing zone).

    • Placement: Work at least 6 inches back from the sash plane to prevent eddy currents from pulling vapors into the room.

Personal Protective Equipment (PPE) Strategy

Standard nitrile gloves often provide a false sense of security against benzyl halides. The bromine moiety facilitates rapid permeation through thin rubber.

Dermal Protection Protocol

Recommendation: Use a "Double-Glove" system for manipulation; use Laminate for spill cleanup.

PPE ComponentMaterial SpecificationRationale & Causality
Primary Glove (Inner) Nitrile (4 mil) Acts as a second skin; provides dexterity.
Secondary Glove (Outer) Nitrile (8 mil) OR Laminate (Silver Shield) Standard Nitrile: Only for incidental splash. Breakthrough time for benzyl bromides is <10 mins. Change immediately upon contact.Laminate: Required for spill cleanup or prolonged immersion (Breakthrough >4 hours).
Body Protection Lab Coat (Cotton/Poly) + Chemical Apron The apron protects the chest/lap during transfer. Benzyl bromides penetrate standard fabric rapidly.
Eye/Face Protection Chemical Splash Goggles CRITICAL: Safety glasses allow vapors to bypass the lens and reach the eye. Goggles form a vapor-tight seal.

Operational Workflow: Step-by-Step

The following workflow minimizes the generation of aerosols and vapors.

Phase 1: Weighing (The Critical Step)

Most exposures occur here.

  • Do not weigh on an open benchtop balance.

  • Move a micro-balance inside the fume hood.

  • If a hood balance is unavailable, use the Tare-and-Transfer method:

    • Tare a vial with a cap inside the hood.

    • Add approximate amount.[1] Cap tightly.

    • Weigh the sealed vial on the external balance.

    • Return to hood to adjust.

Phase 2: Reaction & Quenching
  • Glassware: Inspect for micro-cracks. Benzyl bromides are corrosive; stress fractures can lead to catastrophic failure under heat.

  • Quenching: Never dispose of unreacted material directly.

    • Protocol: Quench excess reagent with a dilute solution of aqueous ammonia or sodium bisulfite in the hood. This converts the lachrymatory benzyl bromide into a non-volatile benzyl amine or sulfonate salt.

Visualization: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this compound safely.

SafeHandling Start Start: Handling 2-(Bromomethyl)-4-methyl-1-nitrobenzene CheckHood Check Engineering Controls (Face Velocity > 0.4 m/s?) Start->CheckHood Stop STOP WORK Contact Facilities CheckHood->Stop No SelectPPE Select PPE: Splash Goggles + Double Nitrile (Min) CheckHood->SelectPPE Yes Weighing Weighing Procedure SelectPPE->Weighing BalanceInHood Balance INSIDE Hood? (Preferred) Weighing->BalanceInHood TareTransfer Use Closed Tare-Transfer Method Weighing->TareTransfer Reaction Reaction Setup (Keep Sash Low) BalanceInHood->Reaction TareTransfer->Reaction Quench Quench Excess Reagent (Aq. Ammonia/Bisulfite) Reaction->Quench Disposal Disposal: Halogenated Waste Quench->Disposal

Figure 1: Operational workflow emphasizing engineering controls and weighing protocols to prevent lachrymator release.

Emergency Response: Spills & Exposure

Spill Response (Inside Hood)
  • Close the Sash: Immediately lower the sash to contain vapors.

  • Alert: Notify nearby personnel to leave the immediate area.

  • Neutralize: Cover the spill with a slurry of sodium carbonate or vermiculite.

  • Cleanup: Wear Laminate (Silver Shield) gloves. Nitrile will degrade during cleanup of pure material.

Spill Response (Outside Hood)
  • Evacuate: Pull the fire alarm/evacuation alarm. Do not attempt to clean up a lachrymator spill outside a hood without Self-Contained Breathing Apparatus (SCBA).

  • Secure: Close lab doors to prevent vapor migration to corridors.

Visualization: Emergency Decision Tree

EmergencyResponse Event Spill / Exposure Event Location Location? Event->Location InsideHood Inside Fume Hood Location->InsideHood OutsideHood Outside Fume Hood Location->OutsideHood ActionIn 1. Lower Sash 2. Don Laminate Gloves 3. Absorb & Neutralize InsideHood->ActionIn ActionOut 1. EVACUATE LAB 2. Close Doors 3. Call HazMat Team OutsideHood->ActionOut SkinContact Skin Contact? ActionIn->SkinContact ActionOut->SkinContact Wash Wash >15 mins (Soap + Water) SkinContact->Wash Yes Medical Seek Medical Attention (Bring SDS) Wash->Medical

Figure 2: Decision logic for spill containment and exposure response.

Waste Disposal & Decontamination

Improper disposal is a common cause of downstream accidents (e.g., waste container pressurization).

  • Segregation: Dispose of as Halogenated Organic Waste .

  • Container Prep: Do not overfill. Ensure the waste container is compatible (HDPE or Glass).

  • Rinsate: The first rinse of any reaction vessel contains high concentrations of the lachrymator.

    • Protocol: Add the first acetone/ethanol rinse to the Halogenated Waste stream, not the general solvent waste.

    • Decontamination: Rinse glassware with a dilute base (sodium bicarbonate solution) before removing it from the hood for washing.

References

  • National Institutes of Health (PubChem). (2023). 2-(Bromomethyl)-1-methyl-4-nitrobenzene Safety Data Sheet (SDS). Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Bromide. (Analogous Hazards). Retrieved from [Link]

  • Yale University Environmental Health & Safety. (2023). Glove Selection and Chemical Resistance Guide.[2] Retrieved from [Link]

  • Dartmouth College EHS. (2022). Disposal of Highly Toxic and Lachrymatory Chemicals.[3] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-4-methyl-1-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-4-methyl-1-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.